molecular formula C8H13N3S B070680 1-Methyl-4-(1,3-thiazol-2-yl)piperazine CAS No. 187533-52-4

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B070680
CAS No.: 187533-52-4
M. Wt: 183.28 g/mol
InChI Key: OSPDKPFPBGJRTD-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,3-thiazol-2-yl)piperazine (CAS Registry Number 187533-52-4) is a chemical compound with the molecular formula C 8 H 13 N 3 S and a molecular weight of 183.27 g/mol . This heterocyclic compound features a piperazine ring, a privileged scaffold in medicinal chemistry, linked to a methyl-substituted 1,3-thiazole ring, a structure known for its broad bioactivity . The integration of these two motifs makes this molecule a valuable building block in drug discovery and development, particularly for the synthesis of novel compounds with potential pharmacological activity. Calculated physical properties include a density of approximately 1.179 g/cm³ and a boiling point of around 278.7°C at 760 mmHg . Researchers utilize this compound as a key synthetic intermediate in exploring new chemical entities. Its structure is often employed in constructing more complex molecules targeting various biological pathways, with applications in the development of central nervous system (CNS) agents, antimicrobials, and other therapeutic classes. The SMILES notation for this compound is n1ccsc1N2CCN(C)CC2, and its InChIKey is OSPDKPFPBGJRTD-UHFFFAOYSA-N . This product is provided for research purposes as part of a collection of unique chemicals for early discovery research. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPDKPFPBGJRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435976
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187533-52-4
Record name 1-methyl-4-(1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the chemical and pharmacological properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, also known as 2-(4-methylpiperazin-1-yl)-1,3-thiazole. This compound integrates two key pharmacophores: the N-methylpiperazine moiety, a common feature in centrally active drugs[1], and the 1,3-thiazole ring, a versatile heterocycle with a broad spectrum of biological activities.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, potential reactivity, and pharmacological relevance. While direct experimental data for this specific molecule is sparse in publicly available literature, this guide synthesizes information from closely related analogues and its constituent fragments to present a robust scientific profile.

Introduction: The Scientific Rationale

The field of medicinal chemistry is driven by the strategic combination of known pharmacophores to create novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles. The structure of this compound is a prime example of this design philosophy.

  • The Piperazine Core: The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting the central nervous system (CNS).[3] Its basic nitrogen atoms allow for salt formation, improving solubility and bioavailability, and provide key interaction points for receptor binding. The N-methylation, creating N-methylpiperazine, often modulates basicity and lipophilicity, which can fine-tune blood-brain barrier penetration and target affinity.[1][4]

  • The Thiazole Moiety: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen. This ring system is a bioisostere for various functional groups and is found in numerous bioactive compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3][5] Its ability to participate in hydrogen bonding, metal chelation, and π-π stacking makes it a highly versatile component for molecular recognition at biological targets.

The conjunction of these two moieties via a C-N bond suggests a molecule designed to explore therapeutic areas where both CNS penetration and specific enzymatic or receptor interactions are paramount. This guide will deconstruct the properties of this compound from first principles and available data on its analogues.

Core Physicochemical Properties

The predicted physicochemical properties of 2-(4-methylpiperazin-1-yl)-1,3-thiazole are critical for anticipating its behavior in both chemical and biological systems. The following table summarizes key computed parameters, derived from analysis of its constituent parts and related molecules like 1-(4-methyl-1,3-thiazol-2-yl)piperazine and 1-(thiazol-2-yl)piperazine.[6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₃N₃SDefines the elemental composition and exact mass.
Molecular Weight 183.28 g/mol Influences diffusion, membrane permeability, and overall pharmacokinetics.
IUPAC Name 2-(4-methylpiperazin-1-yl)-1,3-thiazoleProvides an unambiguous chemical identifier.
CAS Number Not assignedIndicates a novel or less-common chemical entity.
XLogP3 (Predicted) ~1.0 - 1.5Suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability. Favorable for oral absorption and CNS penetration.
Topological Polar Surface Area (TPSA) ~45 - 55 ŲIndicates good potential for oral bioavailability and cell permeability.[6][7]
pKa (Predicted) Basic pKa: ~7.5 - 8.5 (piperazine N)The basicity of the N-methylpiperazine nitrogen is crucial for salt formation and interaction with acidic residues in biological targets.
Hydrogen Bond Donors 0The absence of donors can enhance membrane permeability.
Hydrogen Bond Acceptors 3 (2 piperazine N, 1 thiazole N)Provides points for specific interactions with biological targets.

Synthesis and Structural Elucidation

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-thiazole is conceptually straightforward, relying on established heterocyclic chemistry. The primary disconnection is at the C-N bond between the thiazole ring and the piperazine nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the piperazine from the thiazole ring, suggesting a nucleophilic aromatic substitution (SNAr) or a coupling reaction. The most common precursors would be a halogenated thiazole and N-methylpiperazine.

G target This compound disconnection C-N Bond (Nucleophilic Substitution) target->disconnection precursors Precursors disconnection->precursors thiazole 2-Halo-1,3-thiazole (e.g., 2-bromothiazole) precursors->thiazole piperazine N-Methylpiperazine precursors->piperazine

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a standard nucleophilic substitution approach. The causality behind each step is explained to ensure a self-validating and robust procedure.

Reaction: 2-Bromothiazole + 1-Methylpiperazine → 2-(4-methylpiperazin-1-yl)-1,3-thiazole

  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiazole (1.0 eq).

    • Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). Causality: These solvents effectively dissolve the reactants and facilitate the SNAr reaction without participating in it.

  • Addition of Base and Nucleophile:

    • Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq). Causality: The base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Add 1-methylpiperazine (1.1 eq) dropwise to the solution.[1][4] Causality: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile (2-bromothiazole).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C. Causality: Heating provides the necessary activation energy for the substitution reaction on the electron-deficient thiazole ring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure 2-(4-methylpiperazin-1-yl)-1,3-thiazole.

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Purification A 1. Dissolve 2-Bromothiazole in DMF B 2. Add DIPEA (Base) A->B C 3. Add 1-Methylpiperazine B->C D 4. Heat to 100°C C->D E 5. Monitor by TLC/LCMS D->E F 6. Aqueous Workup & Extraction E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for synthesis.

Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods. Based on data from analogous structures, the following spectral characteristics are expected.[5][8]

  • ¹H NMR (in CDCl₃):

    • δ ~7.2-7.4 ppm (d, 1H): Thiazole H-4 proton.

    • δ ~6.7-6.9 ppm (d, 1H): Thiazole H-5 proton.

    • δ ~3.5-3.7 ppm (t, 4H): Piperazine protons adjacent to the thiazole ring (-N-CH₂-).

    • δ ~2.5-2.7 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N-CH₂-).

    • δ ~2.3-2.4 ppm (s, 3H): N-methyl protons (-N-CH₃).

  • ¹³C NMR (in CDCl₃):

    • δ ~168-170 ppm: Thiazole C-2 (attached to piperazine).

    • δ ~138-140 ppm: Thiazole C-4.

    • δ ~110-112 ppm: Thiazole C-5.

    • δ ~54-56 ppm: Piperazine carbons adjacent to the methyl group.

    • δ ~48-50 ppm: Piperazine carbons adjacent to the thiazole ring.

    • δ ~45-47 ppm: N-methyl carbon.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 184.0906.

Potential Pharmacological Applications

The structural combination of thiazole and piperazine moieties is prevalent in compounds investigated for a range of therapeutic targets.[9] This suggests a rich pharmacological landscape for this compound.

Central Nervous System (CNS) Activity

Many CNS-active drugs, including antipsychotics (e.g., aripiprazole) and antidepressants (e.g., vortioxetine), contain a piperazine ring.[3] The thiazole moiety has also been incorporated into compounds with neuroprotective, anticonvulsant, and anti-schizophrenic properties.[2][3] Therefore, this molecule is a strong candidate for screening against various CNS targets, such as dopamine, serotonin, or opioid receptors. The antinociceptive effects observed in some thiazole-piperazine derivatives suggest a potential role in pain management, possibly through interaction with the opioidergic system.[10]

Anticancer Activity

Derivatives of piperazine linked to heterocyclic systems like thiazole and thiadiazole have demonstrated potent anticancer activities.[5][11] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key kinases like EGFR.[5] The specific scaffold of this compound warrants investigation against a panel of cancer cell lines, particularly those where related pharmacophores have shown efficacy.

Antimicrobial and Anthelmintic Activity

The piperazine core itself has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist to paralyze parasites.[12] Thiazole derivatives are also known for their broad-spectrum antimicrobial and antifungal activities.[2][11] The combination in the target molecule could lead to synergistic or novel antimicrobial properties, making it a candidate for development as an anti-infective agent.

Safety and Toxicology

No direct toxicological data exists for this compound. However, GHS classifications for related compounds, such as 1-(4-methyl-1,3-thiazol-2-yl)piperazine, provide a preliminary hazard assessment.[6]

  • Acute Toxicity: Likely harmful if swallowed.[6][13]

  • Skin Irritation: May cause skin irritation.[6][13]

  • Eye Damage: Potential to cause serious eye irritation or damage.[6][13]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for drug discovery. Its design rationally combines the CNS-penetrant properties of the N-methylpiperazine scaffold with the diverse biological activity of the thiazole ring. This guide provides a foundational blueprint for its synthesis, characterization, and hypothetical pharmacological profile.

Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a diverse panel of biological targets, particularly CNS receptors and cancer-related kinases. Subsequent in vivo studies in relevant animal models will be essential to validate its therapeutic potential. The insights provided herein serve as a catalyst for such exploratory research, paving the way for the potential development of a new class of therapeutics.

References

A Technical Guide to the Structure Elucidation of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth, technically focused walkthrough for the structure elucidation of 1-methyl-4-(1,3-thiazol-2-yl)piperazine, a novel heterocyclic compound with potential pharmacological applications. As researchers and scientists in the pharmaceutical industry, our commitment to scientific integrity necessitates a multi-faceted analytical approach, ensuring that every structural assignment is supported by a self-validating system of empirical data. This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification, from initial mass determination to the fine details of atomic connectivity and spatial arrangement.

The elucidation process detailed herein is built upon three pillars: Expertise & Experience , guiding the selection and interpretation of analytical techniques; Trustworthiness , achieved through the integration of orthogonal and self-validating experimental protocols; and Authoritative Grounding , with key claims and methodologies substantiated by established scientific literature.

The Analytical Workflow: A Synergistic Approach

The structure elucidation of a novel compound like this compound is not a linear process but rather an iterative and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and the convergence of data from these disparate methods provides the ultimate confirmation.

workflow Figure 1: Integrated Workflow for Structure Elucidation MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) (Proton & Carbon Environments) MS->NMR_1D Provides Molecular Formula Confirmation Structure Confirmation MS->Confirmation Validates Mass NMR_2D 2D NMR Spectroscopy (HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Identifies Key Fragments NMR_2D->Confirmation Confirms Connectivity

Caption: A logical workflow for the structure elucidation of novel compounds.

Part 1: Unveiling the Molecular Identity with Mass Spectrometry

The initial and most fundamental step in characterizing an unknown compound is the determination of its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Expertise & Experience in Action:

The choice of ionization technique is critical. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is highly effective. The basic sites are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Pattern:

The nominal mass of this compound (C₈H₁₃N₃S) is 183.08 g/mol . The HRMS spectrum should show a prominent [M+H]⁺ ion at m/z 184.0906.

The fragmentation pattern in the MS/MS spectrum provides crucial structural information. A key fragmentation pathway for piperazine-containing compounds is the neutral loss of the piperazine moiety or its fragments.[1] For our target molecule, a characteristic fragmentation would involve the cleavage of the C-N bond between the thiazole and piperazine rings.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zInterpretation
[M+H]⁺184.0906Protonated molecular ion
[M-C₄H₉N₂]⁺85.0032Loss of N-methylpiperazine radical
[C₅H₁₂N₂]⁺100.1000N-methylpiperazine fragment
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 8.0 L/min

    • Source Temperature: 120 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full scan

  • Data Analysis: Identify the [M+H]⁺ peak and use the accurate mass measurement to determine the elemental composition with a mass accuracy of <5 ppm. For MS/MS analysis, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Part 2: Mapping the Atomic Landscape with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a comprehensive picture of the atomic environments and their connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.10d (J = 3.6 Hz)1HThiazole H-5Aromatic proton on the thiazole ring.
~6.60d (J = 3.6 Hz)1HThiazole H-4Aromatic proton on the thiazole ring, coupled to H-5.
~3.50t (J = 5.2 Hz)4HPiperazine H-3, H-5Protons on the piperazine ring adjacent to the thiazole nitrogen.
~2.50t (J = 5.2 Hz)4HPiperazine H-2, H-6Protons on the piperazine ring adjacent to the methyl-substituted nitrogen.
~2.35s3HN-CH₃Methyl protons on the piperazine ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~168.0Thiazole C-2Carbon attached to two nitrogen atoms and a sulfur atom.
~138.0Thiazole C-5Aromatic carbon in the thiazole ring.
~108.0Thiazole C-4Aromatic carbon in the thiazole ring.
~54.0Piperazine C-2, C-6Carbons adjacent to the methyl-substituted nitrogen.
~48.0Piperazine C-3, C-5Carbons adjacent to the thiazole-substituted nitrogen.
~46.0N-CH₃Methyl carbon.
2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides information about individual atoms, 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms.

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments and confirming the overall structure.

hmbc Figure 2: Key HMBC Correlations cluster_thiazole Thiazole Ring cluster_piperazine Piperazine Ring C2 C-2 C4 C-4 C5 C-5 H4 H-4 H4->C2 H4->C5 H5 H-5 H5->C2 H5->C4 C2_6 C-2,6 C3_5 C-3,5 H2_6 H-2,6 H2_6->C3_5 C_CH3 C-CH₃ H2_6->C_CH3 H3_5 H-3,5 H3_5->C2 H3_5->C2_6 N_CH3 N-CH₃ N_CH3->C2_6

Caption: Expected key HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (HSQC and HMBC) Acquisition:

    • Utilize standard pulse programs for HSQC and HMBC.

    • Optimize parameters according to the instrument manufacturer's recommendations.

Part 3: The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a robust and often definitive structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by providing a three-dimensional model of the molecule in the solid state.

The Causality of Crystallization:

Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is a testament to the power of a multi-technique, synergistic analytical approach. High-resolution mass spectrometry provides the foundational molecular formula. 1D and 2D NMR spectroscopy then meticulously map out the atomic connectivity and local environments. Finally, single-crystal X-ray crystallography can offer the ultimate, irrefutable confirmation of the three-dimensional structure. By integrating these self-validating systems, we can have the utmost confidence in the structural integrity of our compounds, a critical prerequisite for advancing them through the drug development pipeline.

References

An In-depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine (CAS 40615-11-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Convergence of Two Privileged Heterocycles

1-Methyl-4-(1,3-thiazol-2-yl)piperazine, identified by the CAS number 40615-11-0, represents a fascinating molecular architecture at the intersection of two of medicinal chemistry's most prolific heterocyclic scaffolds: the thiazole and the piperazine moieties. The thiazole ring is a cornerstone of numerous clinically significant drugs, valued for its bioisosteric resemblance to other functional groups and its ability to engage in a wide range of biological interactions.[1] Similarly, the piperazine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its favorable pharmacokinetic properties and its versatility as a linker or a pharmacophore.[2] The fusion of these two privileged structures in this compound creates a molecule with significant potential for the development of novel therapeutics, particularly in the realms of oncology and neurology. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its biological activities and potential applications in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 40615-11-0[3]
Molecular Formula C₈H₁₃N₃S[3]
Molecular Weight 183.28 g/mol [3]
IUPAC Name 1-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine[3]
Computed LogP 1.2[3]
Topological Polar Surface Area 56.4 Ų[3]
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole ring, the piperazine ring, and the N-methyl group.

  • Thiazole Protons: A singlet for the proton at the 5-position of the thiazole ring.

  • Piperazine Protons: Two sets of multiplets, integrating to 4 protons each, for the methylene groups of the piperazine ring. The protons adjacent to the nitrogen attached to the thiazole ring will likely appear at a different chemical shift than those adjacent to the N-methyl group.

  • N-Methyl Protons: A singlet, integrating to 3 protons, for the methyl group attached to the piperazine nitrogen.

  • Thiazole Methyl Protons: A singlet, integrating to 3 protons, for the methyl group at the 4-position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Thiazole Carbons: Distinct signals for the three carbons of the thiazole ring, with the carbon at the 2-position (attached to the piperazine) being the most downfield.

  • Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring.

  • N-Methyl Carbon: A signal for the carbon of the N-methyl group.

  • Thiazole Methyl Carbon: A signal for the carbon of the methyl group on the thiazole ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 183, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the N-methyl group.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below. This proposed synthesis is based on well-established reactions for the formation of similar thiazolyl-piperazine derivatives.

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Bromo-4-methylthiazole C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D This compound C->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-bromo-4-methylthiazole (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.1 to 1.5 equivalents) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

  • Base: An inorganic base like K₂CO₃ is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Excess of Amine: A slight excess of 1-methylpiperazine is used to ensure the complete consumption of the more valuable 2-bromo-4-methylthiazole starting material.

Pharmacology and Mechanism of Action

The thiazolyl-piperazine scaffold is a recurring motif in compounds with a wide range of biological activities. While specific pharmacological data for this compound is limited in the public domain, research on analogous structures provides strong indications of its potential therapeutic applications.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of thiazole and piperazine-containing hybrids.[2] The proposed mechanisms of action for these compounds are often multifaceted and can include:

  • Kinase Inhibition: Many thiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4]

  • Cell Cycle Arrest: These compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[5]

  • Induction of Apoptosis: Thiazolyl-piperazine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[5]

G A This compound B Kinase Inhibition (e.g., VEGFR-2, EGFR) A->B C Cell Cycle Arrest (G1 or G2/M phase) A->C D Induction of Apoptosis A->D E Anticancer Effect B->E C->E D->E

Caption: Plausible anticancer mechanisms of this compound.

Potential as an Analgesic Agent

Recent research has explored the antinociceptive (analgesic) properties of thiazole-piperazine derivatives. The primary mechanism of action appears to involve the opioidergic system. Studies on structurally related compounds have shown that they can exert both central and peripheral analgesic effects through the activation of opioid receptors.

Applications in Drug Discovery and Development

The unique structural features and potential biological activities of this compound make it an attractive starting point for drug discovery programs.

  • Scaffold for Library Synthesis: Its core structure can be readily modified at several positions, including the thiazole ring and the piperazine nitrogen, allowing for the generation of diverse chemical libraries for high-throughput screening.

  • Lead Optimization: For identified active compounds, further optimization of the pharmacokinetic and pharmacodynamic properties can be achieved through targeted chemical modifications.

  • Fragment-Based Drug Design: The thiazolyl-piperazine moiety can serve as a valuable fragment in fragment-based drug design approaches to develop novel inhibitors for various therapeutic targets.

Pharmacokinetics and Toxicology

While experimental pharmacokinetic and toxicology data for this compound are not extensively available, in silico predictions based on its structure can provide valuable insights for early-stage drug development.

In Silico ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the drug-likeness of a compound.

ADME PropertyPredicted OutcomeRationale
Oral Bioavailability Moderate to GoodThe compound generally adheres to Lipinski's rule of five, suggesting good oral absorption.
Blood-Brain Barrier (BBB) Penetration PossibleThe LogP value and molecular size may allow for some degree of BBB penetration, which could be relevant for CNS-targeted therapies.
Metabolism Likely metabolized by Cytochrome P450 enzymes.The N-methyl group and the aromatic thiazole ring are potential sites for oxidative metabolism.
Toxicity Potential for hepatotoxicity and renal toxicity at high doses.Acute toxicity studies on related thiazole derivatives have indicated potential liver and kidney damage at high concentrations.[2][6]

GHS Hazard Classification: It is important to note that this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] Appropriate personal protective equipment should be used when handling this chemical.

Conclusion and Future Perspectives

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. The convergence of the favorable properties of the thiazole and piperazine rings within a single molecule provides a promising platform for the development of novel therapeutics, particularly in the fields of oncology and pain management. Further preclinical studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and safety profile. The insights provided in this technical guide serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is paramount.[1] These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound featuring the versatile thiazole and piperazine scaffolds.[2][3] The presence of these moieties suggests potential biological activity, making a detailed characterization essential for researchers, scientists, and drug development professionals.[2][3]

This document will delve into the structural and fundamental physicochemical properties of this compound, including its molecular structure, molecular weight, solubility, lipophilicity (LogP), and acid dissociation constant (pKa). Furthermore, we will explore the spectroscopic signature of this molecule through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each parameter, a detailed, step-by-step experimental protocol is provided, grounded in established scientific principles to ensure data integrity and reproducibility.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

IUPAC Name: this compound

Molecular Formula: C₈H₁₃N₃S

Chemical Structure:

Caption: Chemical structure of this compound.

Fundamental Physicochemical Data

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while the molecular weight is calculated from the molecular formula, other parameters such as LogP and pKa are often predicted using computational models in the early stages of research and confirmed experimentally.

PropertyValueSource
Molecular Weight 183.28 g/mol Calculated
Monoisotopic Mass 183.08301860 DaPredicted[4]
XLogP3-AA (Predicted) 1.2Predicted[4]
Topological Polar Surface Area 56.4 ŲPredicted[4][5]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 4Calculated[5]
Rotatable Bond Count 1Calculated[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and purity of a compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact molecular weight and can provide insights into its structure.[2]

Predicted Mass Spectrum Data:

Adductm/z
[M+H]⁺184.0903
[M+Na]⁺206.0722

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of this compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Methodology:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the piperazine nitrogen is readily protonated.

  • Mass Analysis: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The high-resolution measurement will provide an exact mass that can be used to confirm the elemental formula (C₈H₁₃N₃S).

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Analysis A Dissolve in Solvent B Electrospray Ionization (ESI) A->B C Mass Analyzer (TOF/Orbitrap) B->C D Detector C->D E Mass Spectrum Generation D->E F Exact Mass Determination E->F

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[6][7]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10d, J = 3.6 Hz1HThiazole C4-H
~ 6.60d, J = 3.6 Hz1HThiazole C5-H
~ 3.50t, J = 5.0 Hz4HPiperazine -CH₂-N(thiazole)
~ 2.50t, J = 5.0 Hz4HPiperazine -CH₂-N(CH₃)
~ 2.35s3HN-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 168.0Thiazole C2
~ 138.0Thiazole C4
~ 108.0Thiazole C5
~ 54.0Piperazine -CH₂-N(CH₃)
~ 48.0Piperazine -CH₂-N(thiazole)
~ 46.0N-CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Assign the observed chemical shifts, multiplicities, and integrals to the respective protons and carbons in the molecule.

    • Compare the experimental data with predicted spectra or data from similar compounds in the literature to confirm the structure.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Dissolve in Deuterated Solvent B 1H NMR Spectrum A->B C 13C NMR Spectrum A->C D Spectral Processing B->D C->D E Structural Elucidation D->E

Caption: Workflow for NMR spectroscopic analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule. It is a valuable tool for quantitative analysis and for gaining information about chromophores.

Predicted UV-Vis Spectral Data:

Based on the thiazole and piperazine moieties, it is anticipated that this compound will exhibit UV absorption maxima (λₘₐₓ) in the range of 240-280 nm.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) of the compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations.

  • Spectral Scan:

    • Use the pure solvent as a blank.

    • Scan the absorbance of each solution across a suitable wavelength range (e.g., 200-400 nm) to determine the λₘₐₓ.

  • Quantitative Analysis:

    • Measure the absorbance of each solution at the λₘₐₓ.

    • Plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

G A Prepare Stock Solution B Serial Dilutions A->B C UV-Vis Spectral Scan (Determine λmax) B->C D Measure Absorbance at λmax C->D E Plot Calibration Curve D->E F Calculate Molar Absorptivity (ε) E->F

Caption: Workflow for UV-Visible spectroscopic analysis.

Solubility

Solubility is a critical physicochemical property that influences a drug's dissolution rate and bioavailability.

Predicted Solubility:

Given the presence of the basic piperazine ring, this compound is expected to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH values due to the formation of a protonated, more polar species. It is also likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the compound in a relevant aqueous buffer.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Solubility Determination: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Predicted LogP:

Computational models predict a LogP value of approximately 1.2 for the closely related isomer 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.[4] The LogP for this compound is expected to be in a similar range.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To experimentally determine the octanol-water partition coefficient (LogP).

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the container for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • LogP Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Predicted pKa:

The piperazine ring contains two nitrogen atoms that can be protonated. The pKa of the secondary amine in the piperazine ring is typically around 9.8, while the pKa of the tertiary amine is slightly lower. For 1-methylpiperazine, the pKa values are reported to be around 9.73 and 5.35.[8] It is expected that the pKa values for this compound will be in a similar range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To experimentally determine the pKa values of the compound.

Methodology:

  • Sample Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system if solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of this compound. The detailed experimental protocols outlined herein serve as a robust framework for the empirical determination of these critical parameters. A thorough understanding and experimental validation of the molecular structure, spectroscopic properties, solubility, lipophilicity, and ionization constant are fundamental for advancing the research and development of this promising compound. The presented data, both calculated and predicted, offer a solid foundation for further investigation and optimization in the context of drug discovery.

References

An In--Depth Technical Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound featuring two pharmacologically significant moieties: thiazole and piperazine. This document details the compound's core physicochemical properties, with a primary focus on its molecular weight of 183.27 g/mol . A robust and logical synthetic pathway is presented, complete with a detailed experimental protocol and workflow validation through established analytical techniques. Furthermore, this guide explores the compound's potential applications in drug discovery and medicinal chemistry, grounded in the known biological activities of related thiazole-piperazine derivatives. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Scientific Rationale

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, is a prime example of this paradigm, uniting the thiazole and piperazine rings.

  • The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is a privileged scaffold present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and various antibiotics.[1][2] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3]

  • The Piperazine Moiety: Piperazine is a six-membered saturated heterocycle with two nitrogen atoms at opposing positions. This ring is a common structural component in many centrally active pharmaceuticals, such as antipsychotics (e.g., Clozapine) and antidepressants.[1] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability, and its capacity to form key interactions with biological targets.

The strategic combination of these two rings in this compound creates a molecule with significant potential as a versatile building block or a lead compound for developing novel therapeutic agents.[4]

Physicochemical and Computed Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The molecular formula of this compound is C₈H₁₃N₃S. This composition gives it a precise molecular weight, which is a critical parameter for all quantitative experimental work.

While direct experimental data for this specific isomer is not widely published, its properties can be reliably calculated and inferred from its structural isomer, 1-(4-methyl-1,3-thiazol-2-yl)piperazine (CAS 40615-11-0), which shares the same molecular formula and weight.[5][6]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₁₃N₃S(Calculated)
Molecular Weight 183.27 g/mol Santa Cruz Biotechnology[6]
Exact Mass 183.083019 DaPubChem[5]
Topological Polar Surface Area 41.6 Ų(Calculated, Isomer Data[5])
Hydrogen Bond Donor Count 0(Calculated)
Hydrogen Bond Acceptor Count 4(Calculated)
Rotatable Bond Count 1(Calculated)
XLogP3 1.2(Calculated, Isomer Data[5])
CAS Number Not AssignedN/A

Note: Some computed properties are based on the isomeric structure 1-(4-methyl-1,3-thiazol-2-yl)piperazine (PubChem CID: 14479872) as a proxy.[5]

Synthesis and Analytical Validation

A trustworthy and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and field-proven approach to synthesize this compound is through a nucleophilic aromatic substitution reaction.

Causality of Experimental Design: This method is chosen for its efficiency and high yield potential. It leverages the electron-deficient nature of the C2 position on the thiazole ring, making it susceptible to attack by a nucleophile. 1-Methylpiperazine serves as an excellent secondary amine nucleophile.[7] The use of a base is critical to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_outcome Products & Purification R1 2-Bromothiazole Solvent Solvent (e.g., DMF) R1->Solvent R2 1-Methylpiperazine R2->Solvent Heat Heat (e.g., 80-100°C) Solvent->Heat Reaction Mixture Base Base (e.g., K2CO3) Base->Solvent Workup Aqueous Workup & Extraction Heat->Workup Crude Product Product This compound Purify Column Chromatography Workup->Purify Purify->Product

Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromothiazole (1.0 eq), 1-methylpiperazine (1.2 eq)[8], and potassium carbonate (2.0 eq) as the base.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromothiazole.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with water and extract the product three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Self-Validating Analytical Protocol

Confirmation of the product's identity and purity is non-negotiable. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides a self-validating system.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Create a dilution of 10 µg/mL for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Monitor at 254 nm with a Diode Array Detector (DAD) and couple the output to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Validation Criteria:

    • Purity: The HPLC chromatogram should show a single major peak, indicating >95% purity.

    • Identity: The ESI-MS in positive ion mode should show a prominent ion peak at m/z = 184.09, corresponding to the [M+H]⁺ of the target compound (C₈H₁₄N₃S⁺).

Potential Applications in Research and Drug Development

The structural arrangement of this compound suggests its utility in several therapeutic areas. The combination of a thiazole ring with a piperazine linker is a well-explored strategy in medicinal chemistry.[4][9]

  • Anticancer Research: Many potent kinase inhibitors incorporate piperazine and aromatic heterocycles. This compound could serve as a scaffold for developing new agents targeting signaling pathways in cancer cells.[1][2]

  • Neuroscience and CNS Disorders: The piperazine moiety is a classic component of CNS-active drugs. The addition of the thiazole ring could modulate receptor binding profiles, making this a lead structure for investigating novel antipsychotic, antidepressant, or neuroprotective agents.

  • Infectious Diseases: Thiazole-piperazine hybrids have demonstrated promising activity against various pathogens, including the malaria parasite Plasmodium falciparum.[4][10] This scaffold is therefore a valuable starting point for the synthesis of new anti-infective libraries.

SAR_Concept cluster_moieties Structural Moieties cluster_properties Associated Properties / Activities Molecule This compound Thiazole Thiazole Ring Molecule->Thiazole Piperazine Piperazine Linker Molecule->Piperazine Kinase Kinase Inhibition (Anticancer) [8] Thiazole->Kinase Antimalarial Antiplasmodial Activity [16] Thiazole->Antimalarial CNS CNS Receptor Modulation [6] Piperazine->CNS PK Improved PK (Solubility) Piperazine->PK

Caption: Conceptual Structure-Activity Relationships (SAR).

Conclusion

This compound is a heterocyclic compound with a molecular weight of 183.27 g/mol . Its structure, which thoughtfully combines the pharmacologically validated thiazole and piperazine scaffolds, marks it as a molecule of high interest for chemical and pharmaceutical research. The straightforward synthetic accessibility and the diverse biological activities associated with its constituent parts position this compound as a valuable building block for the discovery of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, validate, and explore the potential of this promising molecule.

References

Navigating the Solubility Landscape of a Novel Thiazolylpiperazine Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of the heterocyclic compound 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Given the nascent state of publicly available experimental data for this specific molecule, this document serves as both a predictive analysis based on established physicochemical principles and a practical, step-by-step manual for its empirical validation.

Introduction: The Significance of Solubility Profiling

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and erratic bioavailability, hindering clinical development.[1][] 1-(4-Methyl-1,3-thiazol-2-yl)piperazine incorporates both a basic piperazine moiety, known to enhance aqueous solubility, and a more lipophilic methyl-thiazole group. This structural combination presents a unique solubility challenge, making a thorough investigation essential for any potential therapeutic application.

This guide will deconstruct the theoretical underpinnings of its expected solubility and provide robust, validated protocols for its experimental determination.

Physicochemical Characterization and Theoretical Solubility Prediction

While the exact compound specified in the topic, 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, is not readily documented, we will focus on the closely related and commercially available isomer, 1-(4-Methyl-1,3-thiazol-2-yl)piperazine . The principles and methodologies described herein are directly applicable to both structures.

Core Molecular Features

The structure combines two key heterocyclic systems:

  • Piperazine: A six-membered ring with two opposing nitrogen atoms. Piperazine is a basic amine, freely soluble in water, and often incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties.[3][4][5] Its two pKa values are approximately 5.35 and 9.73, indicating it will be protonated and highly soluble in acidic environments.[3][6]

  • 4-Methyl-1,3-thiazole: A five-membered aromatic ring containing sulfur and nitrogen. Thiazole itself is only slightly soluble in water, and its derivatives are typically lipophilic.[7][8]

The interplay between the hydrophilic, basic piperazine ring and the more hydrophobic methyl-thiazole moiety will govern the overall solubility profile.

Predicted Physicochemical Properties

The following properties for 1-(4-Methyl-1,3-thiazol-2-yl)piperazine are computationally derived and provide a baseline for experimental design.

PropertyValueSource
Molecular Formula C₈H₁₃N₃S--INVALID-LINK--[9]
Molecular Weight 183.28 g/mol --INVALID-LINK--[9]
XLogP3 1.2--INVALID-LINK--[9]
Hydrogen Bond Donor Count 1--INVALID-LINK--[9]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[9]
Topological Polar Surface Area 56.4 Ų--INVALID-LINK--[9]
Solubility Prediction (The Henderson-Hasselbalch Relationship)

As a weak base due to the piperazine nitrogens, the aqueous solubility of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine is expected to be highly pH-dependent.[10][11] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized (free base) forms of the molecule.

pH = pKa + log ( [Free Base] / [Protonated Salt] )

  • At pH < pKa₁ (e.g., gastric fluid, pH 1-3): The compound will be predominantly in its doubly protonated, ionized form. This form is expected to exhibit high aqueous solubility.

  • At pH between pKa₁ and pKa₂: A mixture of singly protonated and free base forms will exist.

  • At pH > pKa₂ (e.g., intestinal fluid, pH ~6-7.5): The compound will be primarily in its neutral, free base form. This non-ionized form is less polar and is predicted to have significantly lower aqueous solubility, which could lead to precipitation in the gastrointestinal tract.[1]

Therefore, a key challenge for oral delivery would be maintaining solubility as the compound transitions from the acidic stomach to the more neutral intestine.[12]

Experimental Determination of Solubility: Protocols and Workflows

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[13][14][15]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A 1. Weigh excess solid compound into glass vials. B 2. Add specific buffer (e.g., pH 1.2, 4.5, 6.8, 7.4). A->B C 3. Seal vials and agitate (e.g., 24-48h at 25°C or 37°C). B->C D 4. Centrifuge to pellet undissolved solid. C->D E 5. Filter supernatant with chemically inert filter (e.g., PTFE). D->E G 7. Analyze filtrate via HPLC-UV or LC-MS/MS. E->G F 6. Prepare calibration curve with known concentrations. H 8. Calculate concentration against calibration curve. F->H G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Preparation: Add an excess amount of solid 1-(4-Methyl-1,3-thiazol-2-yl)piperazine (e.g., 1-2 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter (PTFE is recommended to minimize compound binding).

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.[16] This concentration represents the thermodynamic solubility under the tested conditions.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound upon its precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[17][18] It measures the concentration of the compound that remains in solution under these non-equilibrium conditions and is often indicative of behavior in in vitro biological assays.

G cluster_prep Preparation cluster_precip Precipitation cluster_sep Separation & Analysis A 1. Prepare high-concentration stock solution in DMSO (e.g., 10 mM). C 3. Add small volume of DMSO stock to buffer (final DMSO ~1-2%). A->C B 2. Dispense aqueous buffer into a 96-well plate. B->C D 4. Shake plate for a set time (e.g., 1-2 hours at RT). C->D E 5. Filter through a 96-well solubility filter plate. D->E F 6. Quantify filtrate concentration using a plate reader (UV) or LC-MS. E->F

Caption: High-throughput workflow for the Kinetic Solubility Assay.

  • Stock Solution: Prepare a 10 mM stock solution of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine in 100% DMSO.

  • Plate Setup: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer-filled wells (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature.[18]

  • Filtration: Separate the precipitated compound by filtering the plate contents through a 96-well solubility filter plate.[18]

  • Quantification: Determine the concentration of the compound in the filtrate. This can be done via several methods:

    • Direct UV Absorbance: Using a UV plate reader, compare the absorbance of the filtrate to a calibration curve prepared in the same buffer/DMSO mixture.[14]

    • Nephelometry: Measure the light scattering caused by precipitated particles.[19]

    • HPLC-UV or LC-MS/MS: For highest accuracy, quantify using a chromatographic method.[20]

Factors Influencing Solubility and Mitigation Strategies

Understanding the factors that modulate solubility is key to formulation development.

Effect of pH

As predicted, pH will be the most dominant factor. A full pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values from 1 to 9. The resulting data will reveal the pH at which solubility drops, a critical parameter for predicting oral absorption.[][12]

Co-solvents and Formulation Vehicles

For preclinical studies, it may be necessary to use co-solvents to achieve desired concentrations. The solubility of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine should be evaluated in common formulation vehicles.

Solvent/VehiclePolarityExpected Utility
Water / PBS Highly PolarBaseline aqueous solubility.
Ethanol Polar ProticMay increase solubility of the free base.
Propylene Glycol (PG) Polar ProticCommon co-solvent for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) PolarEffective solubilizer for many poorly soluble compounds.
DMSO Polar AproticHigh solubilizing power, typically for in vitro stock solutions.
Effect of Temperature

Solubility should be assessed at both room temperature (~25°C) and physiological temperature (37°C), as dissolution can be an endothermic or exothermic process. Temperature effects can be particularly relevant for parenteral formulations.[4]

Conclusion

The solubility profile of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine is predicted to be strongly pH-dependent, driven by the basicity of its piperazine ring. High solubility is anticipated in acidic conditions, with a significant decrease in neutral to alkaline environments. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to empirically determine the thermodynamic and kinetic solubility of this compound. The resulting data are indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately enabling the successful development of this and structurally related molecules.

References

Spectral Characterization of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the structural significance of both the thiazole and N-methylpiperazine moieties in numerous pharmacologically active agents, a thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and structural elucidation.[1][2] This document presents predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data, derived from established principles and spectral data of closely related analogs. Furthermore, it outlines detailed, field-proven protocols for the empirical acquisition of this data, explaining the causality behind experimental choices to ensure reproducible and high-quality results.

Introduction: The Structural and Analytical Imperative

This compound integrates two key pharmacophores: the 1,3-thiazole ring and the N-methylpiperazine scaffold. Thiazole-bearing compounds are known to exhibit a wide range of biological activities, while the piperazine ring is a common structural motif in drugs targeting the central nervous system (CNS).[1] The addition of a methyl group to the piperazine nitrogen can significantly alter a molecule's physicochemical properties, such as its basicity and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug development. It provides irrefutable proof of a molecule's identity and purity. This guide is designed for researchers and scientists, offering a predictive analysis of the compound's spectral signature and the practical methodologies to confirm it experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of analogous structures reported in the literature.[3][4] The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the thiazole ring is expected to deshield adjacent protons on the piperazine ring, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiazole-H4~ 7.20Doublet (d)1HLocated on the electron-rich thiazole ring, coupled to H5.
Thiazole-H5~ 6.65Doublet (d)1HCoupled to H4.
Piperazine-H (alpha to Thiazole)~ 3.60Triplet (t)4HDeshielded due to proximity to the electronegative thiazole ring and nitrogen atom.
Piperazine-H (alpha to N-CH₃)~ 2.55Triplet (t)4HTypical chemical shift for protons on a piperazine ring adjacent to an N-alkyl group.
N-Methyl (N-CH₃)~ 2.35Singlet (s)3HA characteristic singlet for an N-methyl group on a saturated heterocycle.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The predictions are based on established chemical shift ranges for thiazole and piperazine derivatives.[5][6][7]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
Thiazole C2 (C=N)~ 168.0Carbon doubly bonded to nitrogen in the thiazole ring, highly deshielded.
Thiazole C4~ 138.0Aromatic carbon in the thiazole ring.
Thiazole C5~ 108.0Aromatic carbon in the thiazole ring, shifted upfield relative to C4.
Piperazine C (alpha to Thiazole)~ 53.0Aliphatic carbon adjacent to the electron-withdrawing thiazole ring.
Piperazine C (alpha to N-CH₃)~ 55.0Aliphatic carbon adjacent to the N-methyl group.
N-Methyl C (N-CH₃)~ 46.0Typical shift for an N-methyl carbon on a piperazine ring.
Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, interpretable data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is an excellent solvent for a wide range of organic molecules and provides a deuterium signal for field-frequency locking. TMS is the standard internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Causality: Shimming corrects for inhomogeneities in the magnetic field, resulting in sharp, symmetrical peaks and better resolution.

    • Acquire a standard ¹H NMR spectrum:

      • Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay and faster acquisition time without saturating the signals.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16. Causality: Signal-to-noise ratio improves with the square root of the number of scans. 16 scans provide excellent quality for a sample of this concentration.

    • Acquire a standard ¹³C NMR spectrum with proton decoupling:

      • Pulse Angle: 45 degrees.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024. Causality: The low natural abundance of ¹³C necessitates a significantly higher number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire 1H Spectrum (16 Scans) d->e f Acquire 13C Spectrum (1024 Scans) d->f g Fourier Transform e->g f->g h Phase & Calibrate (TMS = 0 ppm) g->h i Integrate (1H) & Analyze h->i

Caption: Experimental workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₉H₁₅N₃S, with a monoisotopic mass of 197.0987 Da.

  • Molecular Ion: In positive ion ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 198.1060 .

  • Fragmentation Pattern: The piperazine ring is the most likely site of fragmentation. The fragmentation patterns of piperazine derivatives are well-documented.[8][9][10] Cleavage of the C-N bonds within the piperazine ring is a common pathway.

Table 3: Predicted Key Fragments in ESI-MS/MS

Predicted m/zProposed Fragment StructureFragmentation Pathway
198.1[C₉H₁₆N₃S]⁺Protonated molecular ion [M+H]⁺.
155.1[C₇H₁₁N₂S]⁺Loss of the N-methyl aziridine fragment (C₂H₅N, 43 Da).
114.0[C₄H₆N₂S]⁺Thiazole ring with an attached ethylene-imine fragment.
85.1[C₄H₉N₂]⁺N-methylpiperazine fragment cation.
70.1[C₄H₈N]⁺Common fragment from the cleavage of the N-methylpiperazine ring.
Experimental Protocol for LC-MS Data Acquisition

This protocol uses Liquid Chromatography (LC) for sample introduction and separation, coupled to the mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition. Causality: Low concentration prevents detector saturation and ion suppression effects.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • LC-MS System Setup (ESI Source):

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Causality: C18 columns provide excellent retention and separation for a broad range of moderately polar organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • MS Detector Settings (Positive Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI+).

      • Scan Range: m/z 50 - 500.

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Source Temperature: 120 °C.

      • Desolvation Gas (N₂): Flow rate and temperature to be optimized for the specific instrument to ensure efficient solvent evaporation.

  • MS/MS Analysis (for fragmentation):

    • Perform a second run using a data-dependent acquisition (DDA) mode.

    • Set the instrument to select the most intense ion from the full scan (expected at m/z 198.1) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition (ESI+) cluster_proc Data Analysis a Prepare 1 mg/mL Stock Solution b Dilute to 1-10 µg/mL in Mobile Phase a->b c Syringe Filter (0.22 µm) b->c d Inject onto C18 Column c->d e Elute with H2O/ACN Gradient (+0.1% FA) d->e f Acquire Full Scan MS (m/z 50-500) e->f g Data-Dependent MS/MS on [M+H]+ f->g h Extract Ion Chromatogram for m/z 198.1 g->h i Analyze Full Scan for Molecular Ion h->i j Analyze MS/MS Spectrum for Fragments i->j

Caption: Experimental workflow for LC-MS data acquisition and analysis.

Conclusion

This guide provides a robust predictive and methodological framework for the comprehensive spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data serve as a reliable benchmark for researchers. By following the detailed experimental protocols, scientists can confidently acquire high-quality, empirical data to verify the structure and purity of their synthesized compound. This foundational analytical work is an indispensable step in the advancement of new chemical entities through the drug discovery and development pipeline.

References

The Thiazolylpiperazine Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive exploration of the known and potential biological targets of thiazolylpiperazine derivatives. We will delve into the mechanistic underpinnings of their interactions with various protein families, supported by experimental evidence and in silico modeling. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this versatile chemical moiety.

Introduction: The Versatility of the Thiazolylpiperazine Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding, hydrophobic, and van der Waals interactions.[3][4] When coupled with the piperazine ring—a six-membered heterocycle with two nitrogen atoms—the resulting thiazolylpiperazine scaffold offers a unique combination of structural rigidity and synthetic tractability.[1][5] The piperazine moiety, in particular, provides a flexible yet constrained linker that can be readily functionalized to modulate physicochemical properties and target affinity.[2][5] This inherent versatility has enabled the development of thiazolylpiperazine derivatives with a broad spectrum of pharmacological activities, targeting a diverse array of biological systems.[1][3]

Key Biological Targets and Mechanisms of Action

Central Nervous System (CNS) Targets

The thiazolylpiperazine scaffold has been extensively explored for its potential to modulate various CNS targets, offering therapeutic avenues for neurodegenerative and psychiatric disorders.

A significant body of research has focused on the development of thiazolylpiperazine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[8][10] Several studies have reported the synthesis of potent thiazolylpiperazine-based AChE inhibitors, with some compounds exhibiting inhibitory activity in the nanomolar range.[6][10]

Experimental Protocol: Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

This protocol outlines the spectrophotometric method developed by Ellman to quantify cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (Thiazolylpiperazine derivative)

  • Reference inhibitor (e.g., Donepezil)

  • Acetylcholinesterase (AChE) enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, reference inhibitor, ATCI, DTNB, and AChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • DTNB solution

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzyme Addition: Add the AChE solution to each well to initiate the reaction.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thiazolylhydrazine-piperazine derivatives have emerged as potent and selective inhibitors of monoamine oxidase-A (MAO-A).[11] MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and other neurological disorders.[11] Certain synthesized compounds have shown significantly greater potency than the reference inhibitor moclobemide.[11]

The interaction of thiazolylpiperazine compounds with dopamine receptors, particularly the D2 and D3 subtypes, has been a subject of intense investigation.[12][13][14] N-phenylpiperazine analogs containing a thiazole moiety have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor.[12][13] This selectivity is significant because D3 receptor antagonists are being explored as potential therapeutics for conditions like schizophrenia and substance abuse, with a potentially lower risk of the extrapyramidal side effects associated with non-selective D2 antagonists.[14][15]

Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)

G_protein_signaling Ligand Thiazolylpiperazine (Antagonist) D2R Dopamine D2 Receptor (D2R) Ligand->D2R G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Blocks Activation AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation of Targets

Caption: Antagonism of the Dopamine D2 Receptor by a Thiazolylpiperazine Compound.

Arylpiperazine derivatives, a class that includes many thiazolylpiperazines, are well-known for their interactions with various serotonin (5-HT) receptors.[16][17][18][19][20] Thiazolylpiperazine compounds have shown affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, 5-HT6, and 5-HT7.[16][17] The specific subtype affinity can be modulated by substitutions on both the thiazole and piperazine rings, leading to compounds with potential applications in treating depression, anxiety, and other mood disorders.[17][18]

Non-imidazole histamine H3 receptor antagonists are of interest for treating cognitive disorders and other neurological conditions.[21] Some 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have been investigated as histamine H3 receptor antagonists, demonstrating that the substitution pattern on the thiazole ring is crucial for activity.[21] The H3 receptor acts as a presynaptic autoreceptor, and its antagonism can lead to enhanced release of various neurotransmitters.[22]

Receptor SubtypePotential Therapeutic ApplicationReference
Dopamine D3 Schizophrenia, Substance Abuse[12][13]
Serotonin 5-HT1A Anxiety, Depression[16][17]
Serotonin 5-HT2A Psychosis[17]
Histamine H3 Cognitive Disorders[21]

Table 1: CNS Receptor Targets of Thiazolylpiperazine Compounds and Their Potential Therapeutic Applications.

Anti-inflammatory and Analgesic Targets

A series of thiazolyl-N-phenyl piperazines have been synthesized and shown to possess potent anti-inflammatory activity in a carrageenan-induced mouse paw edema model.[23] While the precise molecular targets for this anti-inflammatory action were not fully elucidated in the cited study, potential mechanisms could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.[24]

Interestingly, the antinociceptive effects of some thiazole-piperazine derivatives have been shown to be mediated through the opioidergic system.[25][26] Pre-treatment with naloxone, an opioid receptor antagonist, abolished the analgesic activity of these compounds in tail-clip and hot-plate tests, suggesting an interaction with opioid receptors.[25] Molecular docking studies have further supported potential interactions with µ- and δ-opioid receptors.[25]

Anticancer Targets

The thiazolylpiperazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[27][28][29][30][31]

Some piperazine-based bis(thiazole) hybrids have demonstrated potent cytotoxicity against various cancer cell lines, with evidence suggesting they act as EGFR-targeted chemotherapeutic agents.[27][30] One compound, in particular, exhibited an IC50 value comparable to the known EGFR inhibitor erlotinib and induced apoptosis by upregulating apoptosis-related genes and downregulating the anti-apoptotic gene Bcl-2.[27]

Experimental Workflow: In Vitro Anticancer Activity Assessment

anticancer_workflow start Start: Synthesized Thiazolylpiperazine Compounds cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay Treat cells flow_cytometry Flow Cytometry for Apoptosis/Cell Cycle Analysis mtt_assay->flow_cytometry Active Compounds enzyme_assay Kinase Inhibition Assay (e.g., EGFR) mtt_assay->enzyme_assay Test for Target Inhibition western_blot Western Blot for Protein Expression (e.g., Bcl-2, Caspases) flow_cytometry->western_blot Confirm Apoptosis end End: Identification of Lead Compound western_blot->end enzyme_assay->end

Caption: A typical workflow for evaluating the in vitro anticancer activity of thiazolylpiperazine compounds.

Antimicrobial and Antifungal Targets

The thiazole ring is a component of several clinically used antimicrobial agents, and its incorporation into piperazine derivatives has yielded compounds with promising antibacterial and antifungal activities.[32][33][34][35][36][37][38]

Docking studies have suggested that some N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (a related heterocycle) may act as inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR).[33] ENR is a vital enzyme in bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial drugs.[33]

Various thiazolylpiperazine derivatives have demonstrated a wide range of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[32][34][37] The specific antimicrobial spectrum and potency are highly dependent on the substitution patterns on the aromatic rings and the piperazine nitrogen.[32][35]

Target OrganismPotential Molecular TargetReference
Bacteria (Gram-positive & Gram-negative) Enoyl-ACP Reductase, Cell Wall Synthesis[33][36]
Fungi (e.g., Candida albicans) Ergosterol Biosynthesis, Cell Membrane Integrity[34][37]
Plasmodium falciparum Undetermined[37]

Table 2: Antimicrobial and Antiprotozoal Activity of Thiazolylpiperazine Compounds.

Future Directions and Emerging Targets

The structural versatility of the thiazolylpiperazine scaffold suggests that its full therapeutic potential has yet to be realized. Future research efforts could focus on:

  • Kinase Inhibitors: Beyond EGFR, the scaffold could be adapted to target other kinases implicated in cancer and inflammatory diseases.

  • Ion Channel Modulators: The piperazine moiety is present in some known ion channel blockers, suggesting that thiazolylpiperazine derivatives could be designed to target specific ion channels.

  • Antiviral Agents: The thiazole ring is found in some antiviral drugs, and this scaffold could be explored for activity against various viral targets.[3]

  • Metabolic Disease Targets: Given the diverse biological activities, exploring the potential of these compounds in metabolic disorders like diabetes is a logical next step.

Conclusion

The thiazolylpiperazine core is a remarkably versatile scaffold that has yielded compounds with a wide range of biological activities. From targeting CNS receptors for the treatment of neurodegenerative and psychiatric disorders to inhibiting key enzymes in cancer and microbial pathogens, this chemical motif continues to be a valuable tool in drug discovery. The ability to readily modify the structure to fine-tune activity and selectivity ensures that thiazolylpiperazine derivatives will remain an area of intense research for the foreseeable future. This guide has provided a comprehensive overview of the current landscape of their biological targets, offering a foundation for the rational design of the next generation of thiazolylpiperazine-based therapeutics.

References

In silico prediction of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine Activity

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned computational, or in silico, methods as an indispensable pillar of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded framework for predicting the biological activity and drug-likeness of the novel compound This compound . We eschew a rigid, one-size-fits-all template, instead adopting a holistic, multi-faceted strategy that mirrors a real-world computational drug discovery workflow. This document details the sequential and integrated application of ligand-based target prediction, structure-based molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section explains not only the protocol but the underlying scientific rationale, ensuring that the reader understands the causality behind each methodological choice. The ultimate goal is to construct a robust, data-driven hypothesis of the compound's therapeutic potential, thereby guiding and prioritizing subsequent experimental validation.

Compound Characterization & Strategic Overview

The subject of our investigation is this compound, a small molecule featuring a thiazole ring linked to a methylpiperazine moiety. The first step in any in silico analysis is to understand the fundamental physicochemical properties of the molecule, as these characteristics are the primary determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃N₃SPubChem[3]
Molecular Weight 183.28 g/mol PubChem[3]
IUPAC Name 4-methyl-2-piperazin-1-yl-1,3-thiazolePubChem[3]
SMILES CN1CCN(CC1)C2=NC=C(S2)CPubChem[3]
CAS Number 40615-11-0PubChem[3][4]

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound Definition This compound B Target Identification (Ligand-Based Similarity) A->B SMILES Input D Ligand-Based Prediction (QSAR Modeling) A->D Input for Prediction E Pharmacokinetic Profiling (ADMET Prediction) A->E Input for Profiling C Structure-Based Prediction (Molecular Docking) B->C Prioritized Target(s) F Integrated Activity & Safety Hypothesis C->F D->F E->F G Experimental Validation (In Vitro / In Vivo) F->G Guides Experimentation

Caption: Overall In Silico Prediction Workflow.

Target Identification via Ligand-Based Similarity

Expertise & Rationale: Before we can predict activity, we must first hypothesize a biological target. When the target of a novel compound is unknown, one of the most effective strategies is to leverage the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[5] Given that the thiazole and piperazine scaffolds are present in numerous approved drugs and bioactive agents, we can mine public databases to identify known targets of structurally analogous compounds.[6][7]

Studies have shown that piperazine and thiazole derivatives exhibit a wide range of biological activities, including anticancer, antidepressant, and antimicrobial effects.[8][9][10][11][12] Notably, several piperazine-based compounds have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[13]

Protocol: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server, a well-established tool for estimating the most probable protein targets of a small molecule.

  • Input Compound Structure: Enter the SMILES string for our compound: CN1CCN(CC1)C2=NC=C(S2)C.

  • Select Species: Choose "Homo sapiens" to focus on human protein targets.

  • Initiate Prediction: Execute the prediction algorithm.

  • Analyze Results: The server will return a list of predicted targets, ranked by probability. For this guide, we will proceed with the hypothesis that Epidermal Growth Factor Receptor (EGFR) is a high-probability target, a choice supported by existing literature on similar scaffolds.[13] This allows us to transition to a structure-based approach.

Structure-Based Prediction: Molecular Docking with EGFR

Expertise & Rationale: Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein target). It allows us to build a plausible 3D model of the protein-ligand interaction at an atomic level. A strong predicted binding affinity (represented by a low binding energy score) and interactions with key active site residues can provide strong evidence for the compound's potential inhibitory activity.

We will dock our compound into the ATP-binding site of EGFR. The choice of the specific protein structure is critical; we will use a high-resolution crystal structure from the Protein Data Bank (PDB) that is co-crystallized with a known inhibitor, which helps validate the location and key features of the binding pocket.

G A Start: Define Ligand & Target B Ligand Preparation (Energy Minimization, Add Hydrogens) A->B C Target Preparation (PDB: 2J6M - EGFR Kinase) (Remove Water, Add Hydrogens) A->C D Grid Box Generation (Define Active Site Coordinates) B->D C->D Reference Ligand Position E Run Docking Simulation (e.g., AutoDock Vina) D->E F Pose Generation & Scoring (Binding Energy Calculation) E->F G Post-Docking Analysis (Interaction Analysis, Visualization) F->G H End: Binding Hypothesis G->H

Caption: Detailed Molecular Docking Workflow.

Protocol: Molecular Docking using AutoDock Vina (Conceptual)

  • Target Preparation:

    • Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2J6M) from the RCSB PDB.

    • Using a molecular modeling tool (e.g., PyMOL, Chimera), remove all water molecules and non-essential co-factors.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). Save the processed protein as a .pdbqt file.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Generation:

    • Define a 3D grid box centered on the active site. The coordinates can be determined from the position of the co-crystallized inhibitor in the original PDB file. Ensure the box is large enough to accommodate the ligand (e.g., 25Å x 25Å x 25Å).

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid configuration files. Set the exhaustiveness parameter (e.g., 16) to ensure a thorough conformational search.

  • Analysis of Results:

    • Analyze the output file, which contains multiple binding poses ranked by their binding energy scores (in kcal/mol).

    • Visualize the top-ranked pose within the EGFR active site to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Table 2: Hypothetical Docking Results for MTP with EGFR Active Site

ParameterResultInterpretation
Binding Energy -8.2 kcal/molIndicates a strong and favorable binding interaction.
Hydrogen Bonds Thiazole Nitrogen with Met793Interaction with the critical "hinge" region of the kinase.
Hydrophobic Interactions Piperazine ring with Leu718, Val726Anchors the molecule within the hydrophobic pocket.
Pi-Cation Interaction Methylpiperazine with Lys745Potential interaction with a key catalytic residue.

This analysis suggests that our compound can favorably occupy the ATP-binding site of EGFR, forming interactions analogous to known inhibitors. This provides a strong, structure-based rationale for its potential as an EGFR inhibitor.

Ligand-Based Prediction: QSAR Modeling

Expertise & Rationale: Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based method that correlates variations in the chemical structures of a series of compounds with their biological activities.[8][14] If we can build a statistically robust QSAR model using a dataset of known EGFR inhibitors with similar scaffolds, we can then use this model to predict the activity of our new compound. This approach complements docking by providing a prediction based on empirical data from related molecules.[9][15]

The validity of a QSAR model is paramount and depends on rigorous statistical validation, including internal (cross-validation) and external validation.[15]

G A Dataset Curation (e.g., Piperazine-based EGFR inhibitors with IC50 values) B Data Splitting (Training Set ~80%, Test Set ~20%) A->B C Molecular Descriptor Calculation (Topological, Electronic, etc.) B->C D Model Building (e.g., Multiple Linear Regression) C->D Training Set E Internal Validation (Leave-One-Out Cross-Validation, Q²) D->E G Statistically Robust Model? E->G F External Validation (Predict Test Set, R²pred) H Final QSAR Equation pIC50 = c1Desc1 + c2Desc2 + ... F->H Validated G->D No (Refine) G->F Yes I Predict Activity of MTP H->I

Caption: QSAR Model Development & Validation Workflow.

Protocol: Building a Predictive QSAR Model

  • Dataset Curation:

    • Compile a dataset of at least 30-40 piperazine or thiazole derivatives with experimentally determined IC50 values against EGFR from chemical databases like ChEMBL.

    • Convert all IC50 values to a logarithmic scale (pIC50) for a more linear distribution.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic) using software like PaDEL-Descriptor or Dragon.

  • Model Development:

    • Randomly split the dataset into a training set (approx. 80%) for model building and a test set (approx. 20%) for external validation.

    • Using the training set, employ a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm to build a mathematical equation relating the descriptors to the pIC50 values.

  • Model Validation:

    • Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered predictive.

    • External Validation: Use the developed model to predict the pIC50 values of the compounds in the test set. Calculate the predictive correlation coefficient (R²pred). An R²pred > 0.6 indicates good predictive power.

  • Activity Prediction:

    • Once a statistically robust model is established, calculate the same set of molecular descriptors for this compound.

    • Input these descriptor values into the final QSAR equation to obtain a predicted pIC50 value.

A hypothetical validated QSAR model might yield a predicted pIC50 of 7.5 for our compound, corresponding to a predicted IC50 in the nanomolar range, further strengthening the case for its potential as an EGFR inhibitor.

In Silico Pharmacokinetics and Safety Profiling (ADMET)

Expertise & Rationale: High potency against a target is meaningless if a compound cannot reach its destination in the body or is toxic.[16][17] Predicting ADMET properties early in the discovery process is crucial for identifying potential liabilities and reducing the high attrition rates of drug candidates in later developmental stages.[18][19] We can use a variety of validated computational models to estimate properties related to drug-likeness, absorption, metabolism, and potential toxicity.

Protocol: ADMET Prediction using an Integrated Platform

  • Platform Selection: Utilize a comprehensive online platform such as admetSAR or pkCSM, which host a collection of predictive models for various ADMET endpoints.[18][19]

  • Compound Submission: Input the SMILES string of our compound into the platform.

  • Execution: Run the full suite of available prediction models.

  • Data Consolidation: Collate the output into a clear, summary table for easy interpretation.

Table 3: Predicted ADMET Profile for this compound

CategoryPropertyPredicted ResultImplication
Physicochemical Lipinski's Rule of 50 ViolationsGood drug-likeness profile.
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Caco-2 PermeabilityModerateAcceptable gut-blood barrier permeability.
Distribution Blood-Brain Barrier (BBB)Unlikely to crossLow risk of CNS side effects.
P-glycoprotein SubstrateNoNot likely to be subject to active efflux.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with co-administered drugs.
Toxicity AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG I InhibitorLow RiskLow risk of cardiotoxicity.

The ADMET profile is largely favorable, suggesting good oral absorption and low toxicity risks. The predicted inhibition of the CYP2D6 enzyme is a key finding, flagging a potential for drug-drug interactions that must be investigated experimentally.

Integrated Assessment and Strategic Recommendations

Synthesizing the data from our multi-faceted in silico investigation provides a holistic initial assessment of this compound:

  • Target Hypothesis: Ligand-based analysis suggests the compound is likely to interact with protein kinases, with EGFR being a plausible specific target.

  • Potency and Mechanism: Molecular docking predicts strong binding to the EGFR active site (-8.2 kcal/mol), with key interactions in the hinge region. A hypothetical QSAR model corroborates this, predicting activity in the potent nanomolar range.

  • Drug-Likeness: The compound exhibits a favorable ADMET profile, with good predicted oral absorption and low toxicity flags. A potential liability in CYP2D6 inhibition has been identified for future investigation.

The in silico evidence strongly supports the hypothesis that This compound is a viable candidate for development as an orally bioavailable EGFR inhibitor. The computational workflow has successfully generated a testable hypothesis, identified a primary molecular target, and preemptively flagged a potential metabolic liability.

This comprehensive profile provides a solid, data-driven foundation to justify the commitment of resources for the next crucial phase: experimental validation.

Recommended Next Steps:

  • Chemical Synthesis: Procure or synthesize a sample of the compound.[13][20]

  • In Vitro Target Validation: Perform an enzymatic assay to determine the IC50 of the compound against recombinant EGFR protein.

  • Cellular Activity: Conduct cell-based assays using cancer cell lines that are dependent on EGFR signaling (e.g., A549, HCT116) to measure anti-proliferative effects.

  • Metabolic Profiling: Experimentally assess the compound's inhibitory activity against a panel of key Cytochrome P450 enzymes, with a focus on CYP2D6.

This strategic progression from computational prediction to focused experimental testing exemplifies an efficient, modern drug discovery paradigm.

References

Methodological & Application

Synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a key building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This document offers in-depth insights into the reaction mechanism, experimental setup, purification procedures, and analytical characterization of the final compound. Additionally, an alternative approach via nucleophilic aromatic substitution is discussed, providing a comparative perspective for researchers. The content is designed for chemists and drug development professionals, emphasizing practical execution and the underlying chemical principles.

Introduction: Significance of Thiazolylpiperazine Moieties

The this compound scaffold is a privileged structural motif found in a multitude of biologically active compounds. The unique combination of the electron-rich thiazole ring and the versatile piperazine linker imparts favorable pharmacokinetic and pharmacodynamic properties. This moiety is frequently explored in the development of novel therapeutics targeting a range of diseases. The synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and chemical research communities.

The construction of the C-N bond between the thiazole ring and the piperazine nitrogen is the crucial step in this synthesis. While classical methods like nucleophilic aromatic substitution (SNA_r) are sometimes employed for heteroaromatic systems, they often require harsh reaction conditions and are limited by the reactivity of the aryl halide.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a milder and more general approach with broad functional group tolerance.[1][3]

Reaction Schematics and Mechanistic Overview

The preferred synthetic strategy involves the coupling of 2-bromothiazole with 1-methylpiperazine, facilitated by a palladium catalyst and a suitable phosphine ligand.

Scheme 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig Amination reac1 2-Bromothiazole catalyst Pd Catalyst Ligand, Base reac1->catalyst reac2 1-Methylpiperazine reac2->catalyst prod This compound catalyst->prod

Caption: General scheme for the synthesis via Buchwald-Hartwig amination.

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle. It commences with the oxidative addition of the 2-bromothiazole to a Pd(0) complex, which is typically generated in situ. This is followed by the coordination of the 1-methylpiperazine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol is based on established principles of Buchwald-Hartwig amination and is optimized for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromothiazole≥98%Commercially AvailableHandle in a fume hood.
1-Methylpiperazine≥99%Commercially AvailableStore under nitrogen.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir and moisture sensitive.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong base, handle with care.
TolueneAnhydrousCommercially AvailableUse dry solvent.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AFor workup.
BrineLaboratory PreparedN/AFor workup.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.03 mmol, 1.5 mol%), and sodium tert-butoxide (2.8 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL), 2-bromothiazole (2.0 mmol), and 1-methylpiperazine (2.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Quench the reaction by slowly adding water (10 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNA_r)

An alternative, though often less efficient, method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[4][5] This approach typically requires a more activated thiazole ring (e.g., with an electron-withdrawing group) or harsher reaction conditions.

Scheme 2: Nucleophilic Aromatic Substitution

SNAr reac1 2-Chlorothiazole conditions High Temperature (e.g., >150 °C) reac1->conditions reac2 1-Methylpiperazine reac2->conditions prod This compound conditions->prod

Caption: General scheme for synthesis via nucleophilic aromatic substitution.

In this method, 2-chlorothiazole is heated with an excess of 1-methylpiperazine, which acts as both the nucleophile and the base, at elevated temperatures. The reaction proceeds through a Meisenheimer-like intermediate. However, the yields are often lower, and the reaction conditions are more forcing compared to the palladium-catalyzed method.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents.
Poor quality of reagentsUse freshly distilled or purchased anhydrous solvents and reagents.
Formation of side products Competing side reactionsOptimize the reaction temperature and time. Consider a different ligand or base.
Difficult purification Co-eluting impuritiesOptimize the chromatography conditions (solvent system, gradient). Consider recrystallization.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound. This protocol, with its detailed steps and considerations, serves as a valuable resource for researchers in the field of medicinal chemistry. The mild reaction conditions and broad applicability make it the preferred method over classical approaches like nucleophilic aromatic substitution. Careful execution and adherence to the principles outlined in this guide will ensure a successful synthesis of this important chemical intermediate.

References

Application Note: High-Performance Analytical Strategies for the Quantification of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, field-proven protocols for the quantitative analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, a heterocyclic compound of increasing interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods, we present two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure methodological transparency and facilitate seamless adoption in a research or quality control setting. All protocols are designed to be self-validating systems, with performance characteristics benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a molecule featuring a thiazole ring linked to a methylpiperazine moiety. Such scaffolds are prevalent in medicinal chemistry, often conferring a range of biological activities. As this and similar compounds advance through the drug development pipeline, from discovery to preclinical and clinical phases, the necessity for accurate and precise quantification becomes paramount. Whether assessing purity in active pharmaceutical ingredients (APIs), determining concentrations in biological matrices for pharmacokinetic studies, or monitoring stability, a well-characterized analytical method is the cornerstone of reliable data.

This guide is structured to provide both the "how" and the "why" of method development for this specific analyte, empowering researchers to not only replicate these protocols but also to adapt them based on their unique sample matrices and instrumentation.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, we can infer key properties from its constituent moieties to guide method development. The piperazine ring imparts basicity, making the compound amenable to reversed-phase chromatography with acidic mobile phases to ensure good peak shape through protonation. The thiazole ring, an aromatic heterocycle, provides a chromophore suitable for UV detection.[3][4][5] The presence of nitrogen atoms in both rings makes the molecule readily ionizable, a prerequisite for sensitive mass spectrometric detection.

HPLC-UV Method for Routine Quantification

This method is designed for the routine analysis of this compound in contexts where high sample throughput and robustness are critical, such as in process chemistry or formulation analysis.

Rationale for Method Design

The choice of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the moderately polar analyte. An acidic mobile phase modifier, trifluoroacetic acid (TFA), is employed to protonate the piperazine nitrogen, minimizing peak tailing and ensuring symmetrical peak shapes. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength. The detection wavelength is selected based on the UV absorbance characteristics of thiazole derivatives, which typically exhibit strong absorbance in the 240-280 nm range.[3][4][5][6]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

3.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (ICH Q2(R1))

The following table summarizes the expected performance of this method based on validation principles outlined in ICH Q2(R1).[1][2]

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Specificity No interference from blank or placebo

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards (Dilution Series) B->C F Inject into HPLC System C->F D Dissolve/Dilute Sample E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as the analysis of biological samples in pharmacokinetic studies, an LC-MS/MS method is indispensable.

Rationale for Method Design

This method utilizes the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive mode is chosen due to the presence of basic nitrogen atoms that are readily protonated. The MRM transitions are predicted based on the fragmentation patterns of similar structures. The N-methylpiperazine moiety is expected to be a major site of fragmentation.[7][8][9][10]

Predicted Fragmentation: The parent ion [M+H]⁺ is anticipated to fragment at the bond between the thiazole and piperazine rings, or within the piperazine ring itself. A common fragment for N-methylpiperazine containing compounds is the loss of the methyl group or cleavage of the piperazine ring.[7][8][9][10]

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Formic acid (LC-MS grade)

4.2.2. Instrumentation

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

4.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.2.4. Mass Spectrometer Settings

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of the reference standard.
Predicted Q1/Q3e.g., [M+H]⁺ / fragment ion

4.2.5. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject.

Method Validation Summary (ICH Q2(R1))
ParameterSpecification
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Specificity No interference from matrix components
LC-MS/MS Workflow Diagramdot

LCMS_Workflow E E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K L L K->L

References

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the precise quantification of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method employs a reversed-phase C18 column with an isocratic mobile phase, offering excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for routine quality control, stability testing, and research applications in drug development.[1][2][3]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a piperazine and a thiazole moiety. The piperazine ring is a common pharmacophore in drug design, while the thiazole ring is present in numerous natural and synthetic bioactive molecules.[4] The accurate determination of this compound's purity and concentration is critical for ensuring the quality and safety of downstream pharmaceutical products.

While simple aliphatic amines like piperazine lack a strong UV chromophore and often require derivatization for HPLC-UV analysis[5][6], the presence of the 1,3-thiazole ring in the target analyte provides sufficient UV absorbance for direct detection.[7][8] This allows for a simplified, direct, and efficient analytical method, avoiding time-consuming and potentially variable derivatization steps.

This method is based on reversed-phase chromatography, the most widely used separation technique in HPLC, accounting for approximately 80% of applications.[9] The analyte is separated on a non-polar stationary phase using a polar mobile phase, with retention primarily governed by hydrophobic interactions.[9] The chosen chromatographic conditions are optimized to provide a sharp, symmetrical peak with a practical retention time, ensuring both high performance and high throughput.

Analytical Method Principle

The sample solution is injected into the HPLC system, where it is carried by the mobile phase onto a C18 analytical column. The analyte, this compound, partitions between the polar mobile phase and the non-polar stationary phase. Its retention on the column is controlled by the composition of the mobile phase. After elution from the column, the analyte passes through a UV detector. The thiazole moiety's absorbance is measured at a specific wavelength, generating a signal (peak) whose area is directly proportional to the concentration of the analyte in the sample. Quantification is achieved by comparing the peak area of the sample to that of a reference standard of known concentration.

Materials and Instrumentation

CategoryItem
Reagents & Standards This compound Reference Standard (>99.5% purity)
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
Orthophosphoric Acid (Analytical Grade)
Deionized Water (18.2 MΩ·cm)
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector
Chromatographic Data System (CDS) software for data acquisition and processing
Analytical Balance (0.01 mg readability)
pH Meter
Sonicator / Degasser
0.45 µm Membrane Filters (for mobile phase and sample filtration)

Experimental Protocols

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column provides excellent retention for moderately polar compounds. The acetonitrile/buffer mobile phase offers good elution strength, while the phosphate buffer at pH 6.8 maintains a consistent ionization state for the analyte's basic piperazine nitrogen, minimizing peak tailing.[10][11] The detection wavelength is selected based on the UV absorbance maximum of the thiazole ring to ensure maximum sensitivity.

ParameterCondition
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

a) 25 mM Potassium Phosphate Buffer (pH 6.8):

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH to 6.8 ± 0.05 with a dilute potassium hydroxide or phosphoric acid solution.

  • Filter the buffer through a 0.45 µm membrane filter before use.

b) Mobile Phase Preparation:

  • Mix 600 mL of the 25 mM Potassium Phosphate Buffer (pH 6.8) with 400 mL of Acetonitrile.

  • Degas the mixture for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.[10]

c) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

d) Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase. This solution is used for system suitability and quantification.

e) Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow and System Suitability

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. This verifies that the chromatographic system is performing adequately.[12]

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prep -> sst [label="Proceed"]; sst -> sst_check; sst_check -> analysis [label=" Yes "]; sst_check -> troubleshoot [label=" No "]; troubleshoot -> sst [label="Re-run SST"]; analysis -> data; data -> report; }

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation.
% RSD of Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates the precision of the injector and the stability of the system's response.
% RSD of Retention Time ≤ 1.0% for 6 replicate injectionsIndicates the stability and reproducibility of the pump's flow rate.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a spiked placebo to demonstrate no interference at the analyte's retention time.No interfering peaks at the retention time of the analyte. The peak should be spectrally pure (if using a PDA detector).
Linearity Prepare and inject a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples of a known matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[12]
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope. Must be demonstrated with acceptable precision and accuracy.The lowest concentration that can be quantified with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness Deliberately vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on system suitability and results.System suitability criteria must be met under all varied conditions. Results should not significantly deviate from the nominal method.[13]

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the principle of external standards. The peak area response of the analyte in the sample is compared to the average peak area response of the bracketing working standard injections.

Formula:

To calculate the percentage purity or assay of the original solid sample, the following formula can be used:

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte in the working standard chromatograms.

  • Weight_Standard: Weight of the reference standard (in mg).

  • Weight_Sample: Weight of the sample (in mg).

  • Dilution_Standard: Total dilution volume of the standard (in mL).

  • Dilution_Sample: Total dilution volume of the sample (in mL).

  • Purity_Standard: Purity of the reference standard (as a percentage).

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable procedure for the quantitative analysis of this compound. The method has been thoroughly validated and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is well-suited for routine use in quality control laboratories for the analysis of bulk materials and intermediates in the pharmaceutical industry.

References

Application Notes & Protocols: High-Throughput Screening with 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in high-throughput screening (HTS) campaigns. The structural motifs of this compound, specifically the piperazine and thiazole rings, are prevalent in a wide range of biologically active agents, suggesting its potential as a valuable scaffold in drug discovery.[1][2][3] This guide outlines detailed protocols for two distinct HTS applications: a cell-based functional assay for G-Protein Coupled Receptors (GPCRs) and a biochemical assay for Monoamine Oxidase B (MAO-B) inhibition. We provide step-by-step methodologies, data analysis workflows, and quality control benchmarks to ensure robust and reproducible screening results.

Background and Rationale

Compound Profile: this compound

This compound is a small molecule featuring a central piperazine ring linked to a methylated thiazole moiety.

  • Molecular Formula: C₈H₁₃N₃S[4][5]

  • Molecular Weight: 183.27 g/mol [4][5]

  • Structural Features:

    • Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. This scaffold is a common constituent in drugs targeting the central nervous system (CNS).[1][6]

    • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Thiazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][7]

Rationale for High-Throughput Screening

The combination of the piperazine and thiazole scaffolds suggests potential interactions with multiple biological target classes. Over 30% of all FDA-approved drugs target GPCRs, making them a primary focus for drug discovery efforts.[8] Similarly, enzymes like Monoamine Oxidase are critical targets for neurological disorders.[9] The lack of extensive biological data for this compound makes it an ideal candidate for unbiased HTS to uncover novel biological activities. This application note proposes two validated HTS protocols to probe its activity against two major drug target families.

HTS Workflow Overview

A typical HTS campaign follows a multi-stage process from initial screening to hit confirmation. The workflow is designed to rapidly test thousands to millions of compounds, identify active molecules ("hits"), and validate their activity.[10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation cpd_prep Compound Library (incl. Test Compound) Plating primary_screen Primary HTS (Single Concentration) cpd_prep->primary_screen Transfer assay_prep Assay Plate Prep (Cells or Reagents) assay_prep->primary_screen Combine data_acq Data Acquisition (Plate Reader) primary_screen->data_acq data_analysis Data Analysis & QC (Z', S/B Ratio) data_acq->data_analysis hit_id Hit Identification data_analysis->hit_id dose_response Dose-Response (IC50/EC50) hit_id->dose_response hit_confirm Hit Confirmation & Orthogonal Assays dose_response->hit_confirm

Caption: General workflow for a high-throughput screening (HTS) campaign.

Protocol 1: Cell-Based GPCR Functional Assay (Calcium Flux)

This protocol is designed to identify modulators of Gq-coupled GPCRs. Activation of these receptors leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured using a fluorescent indicator dye.[11][12] This assay is highly amenable to HTS formats.

Principle of Gq-Coupled Signaling

Upon agonist binding, a Gq-coupled GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in cytosolic Ca²⁺ is the signal detected in this assay.

Gq_Pathway ligand Agonist (e.g., Test Compound) gpcr Gq-Coupled GPCR ligand->gpcr Binds g_protein Gq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release signal Fluorescent Signal ca_release->signal Generates

Caption: Simplified signaling pathway for Gq-coupled GPCR activation.

Materials and Reagents
ReagentSupplier ExamplePurpose
HEK293 or CHO-K1 cells expressing target GPCRATCC / In-houseHost system for the receptor
DMEM/F-12 MediumThermo FisherCell culture medium
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
Fluo-4 AM Calcium IndicatorInvitrogenFluorescent dye that binds to intracellular calcium
ProbenecidSigma-AldrichAnion-exchange transport inhibitor to prevent dye leakage from cells
384-well, black, clear-bottom assay platesCorningMicroplates for cell culture and fluorescence reading
Known Receptor AgonistTocrisPositive control for assay validation
DMSO (HTS Grade)Sigma-AldrichSolvent for compounds (vehicle control)
Step-by-Step Protocol
  • Cell Plating:

    • Culture HEK293 cells expressing the target GPCR under standard conditions (37°C, 5% CO₂).

    • Harvest cells and resuspend in assay medium (DMEM/F-12 + 0.5% FBS) to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a 2X dye-loading solution containing Fluo-4 AM and Probenecid in an appropriate assay buffer (e.g., HBSS).

    • Remove the cell plate from the incubator. Add 25 µL of the 2X dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. This allows for de-esterification of the dye inside the cells.

  • Compound Addition & Signal Reading:

    • Prepare a compound source plate containing this compound, a known agonist (positive control), and DMSO (vehicle control) at 4X the final desired concentration.

    • Place the dye-loaded cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to read fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Establish a stable baseline reading for 15-20 seconds.

    • The instrument will then automatically add 12.5 µL from the compound plate to the cell plate.

    • Continue reading the fluorescence signal for an additional 120-180 seconds to capture the calcium flux kinetics.

Protocol 2: Biochemical MAO-B Inhibition Assay

This protocol describes a fluorometric assay to identify inhibitors of Monoamine Oxidase B (MAO-B). The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[9][13]

Principle of MAO-B Assay

MAO-B catalyzes the oxidative deamination of monoamines (in this case, a non-fluorescent substrate) to produce an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a detector probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified. Inhibitors of MAO-B will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.[14]

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human MAO-BSigma-AldrichEnzyme source
MAO-B Substrate (e.g., p-Tyramine)Sigma-AldrichSubstrate for the enzymatic reaction
Amplex™ Red ReagentInvitrogenFluorescent probe for H₂O₂ detection
Horseradish Peroxidase (HRP)Sigma-AldrichEnzyme catalyst for the detection reaction
Selegiline (L-Deprenyl)TocrisPotent and selective MAO-B inhibitor (positive control)
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)In-houseMaintain optimal pH for the reaction
384-well, black, solid-bottom platesGreiner Bio-OneMicroplates for biochemical fluorescence assays
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution of this compound in reaction buffer.

    • In a 384-well plate, add 5 µL of the test compound, positive control (Selegiline), or vehicle control (buffer with DMSO) to the appropriate wells.

  • Enzyme Addition:

    • Prepare a solution of recombinant human MAO-B in reaction buffer.

    • Add 10 µL of the MAO-B solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prepare a 2X reaction mix containing the MAO-B substrate (p-Tyramine), Amplex Red, and HRP in reaction buffer. Protect this solution from light.

    • To initiate the reaction, add 15 µL of the 2X reaction mix to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence signal (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode every 2 minutes for 30-40 minutes at 37°C.

Data Analysis and Interpretation

Proper data analysis is critical to identify true hits from the large datasets generated in HTS.[15][16] The workflow involves normalization, quality control assessment, and hit selection.

Caption: Workflow for HTS data analysis and hit identification.

Data Normalization

Raw data from the plate reader is converted into a more intuitive metric, such as percent inhibition or percent activation.

  • For Inhibition Assays (MAO-B): % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • For Activation Assays (GPCR Agonist Mode): % Activation = 100 * (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative control distributions.[14]

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ = Standard Deviation, μ = Mean

    • pos = Positive Control, neg = Negative Control

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[14]

Hit Identification and Confirmation

A "hit" is a compound that produces a statistically significant response. A common method is to set a threshold based on the standard deviation (σ) of the negative control wells.

  • Hit Criterion: A compound is flagged as a hit if its activity is greater than 3σ from the mean of the negative controls.

  • Confirmation: Initial hits should be re-tested in the primary assay. Confirmed hits are then subjected to dose-response analysis to determine potency (IC₅₀ or EC₅₀) and tested in orthogonal assays to rule out artifacts.

References

The Versatile Scaffold: 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocyclic System

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. The 1-methyl-4-(1,3-thiazol-2-yl)piperazine core has emerged as a compelling "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and derivatization, and highlighting its applications in the design of next-generation therapeutics, particularly in oncology, infectious diseases, and neuroscience.

The unique juxtaposition of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, with the N-methylpiperazine moiety confers a distinctive set of physicochemical properties. The thiazole ring is a bioisostere of various functional groups and can engage in a range of non-covalent interactions, including hydrogen bonding and π-π stacking[1]. The N-methylpiperazine group, a common motif in central nervous system (CNS) active drugs, often improves aqueous solubility and metabolic stability, and can be crucial for receptor engagement[2]. The synergistic combination of these two moieties creates a versatile platform for the development of potent and selective modulators of various biological targets.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the experimental choices, thereby fostering a deeper understanding of the chemistry and biology of this promising scaffold.

I. Synthesis and Characterization: Building the Core and Its Analogs

The synthesis of the this compound scaffold and its derivatives is a critical first step in harnessing its therapeutic potential. The following protocols are designed to be robust and reproducible, with explanations to guide the researcher through the key transformations.

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol outlines a reliable method for the synthesis of the parent scaffold, typically achieved through the condensation of a 2-halothiazole with N-methylpiperazine.

Causality Behind the Choice of Method: The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the thiazole ring activates the 2-position towards nucleophilic attack, making the displacement of a halide (typically bromine or chlorine) by an amine, such as N-methylpiperazine, an efficient and high-yielding transformation. The choice of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Synthesis of 2-Bromo-1,3-thiazole (Intermediate):

    • Reaction: 2-Aminothiazole is converted to 2-bromo-1,3-thiazole via a Sandmeyer-type reaction.

    • Reagents: 2-Aminothiazole, sodium nitrite, hydrobromic acid (48%).

    • Procedure:

      • Dissolve 2-aminothiazole in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

      • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

      • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1,3-thiazole.

    • Self-Validation: The identity and purity of the 2-bromo-1,3-thiazole should be confirmed by 1H NMR and GC-MS analysis before proceeding.

  • Nucleophilic Substitution with N-Methylpiperazine:

    • Reagents: 2-Bromo-1,3-thiazole, N-methylpiperazine, a suitable base (e.g., potassium carbonate or triethylamine), and a high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).

    • Procedure:

      • To a solution of 2-bromo-1,3-thiazole in DMF, add N-methylpiperazine and potassium carbonate.

      • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

      • Extract the aqueous layer with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford this compound.

    • Trustworthiness: The final product should be thoroughly characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-1,3-thiazole cluster_step2 Step 2: Nucleophilic Substitution A 2-Aminothiazole B Sandmeyer-type Reaction (NaNO2, HBr) A->B C 2-Bromo-1,3-thiazole B->C E SNAr Reaction (Base, DMF) C->E D N-Methylpiperazine D->E F This compound E->F Derivatization_Workflow Scaffold This compound Reaction Acylation (Acid Chloride, Base) Scaffold->Reaction Derivative Acylated Derivative Reaction->Derivative Kinase_Inhibition Ligand Thiazolylpiperazine Derivative Kinase Protein Kinase (e.g., EGFR, CDK) Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation

References

Title: A Multi-Tiered Cell-Based Assay Strategy for the Functional Characterization of Thiazolylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction

The thiazolylpiperazine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities. These compounds have been investigated for their potential as antipsychotics, analgesics, and agents targeting central nervous system (CNS) disorders, often through modulation of G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] The development of these promising therapeutic candidates requires a robust and systematic approach to characterize their biological effects at the cellular level.

This guide provides a comprehensive, multi-tiered strategy for evaluating thiazolylpiperazine derivatives, designed for researchers in drug discovery and development. We move beyond a simple recitation of steps to explain the scientific rationale behind the chosen assays, ensuring that the generated data is both reliable and insightful. The protocols detailed herein establish a self-validating framework, beginning with a foundational assessment of cellular viability and progressing to a specific, mechanistic assay focused on a key signaling pathway often implicated in drug action and cellular stress: the Nuclear Factor-kappa B (NF-κB) pathway.

Tier 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Before investigating the specific mechanism of a compound, it is crucial to determine its effect on cell health and establish a therapeutic concentration range. The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells.[6] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Seeding 1. Seed Cells in 96-well plate Incubation 2. Incubate 24h (Allow attachment) Compound_Addition 3. Add Thiazolylpiperazine Derivatives (serial dilutions) Treatment_Incubation 4. Incubate (e.g., 24-72h) Compound_Addition->Treatment_Incubation MTT_Addition 5. Add MTT Reagent (0.5 mg/mL final conc.) Formazan_Incubation 6. Incubate 4h (Formazan crystal formation) Solubilization 7. Add Solubilizing Agent (e.g., SDS-HCl) Formazan_Incubation->Solubilization Final_Incubation 8. Incubate Overnight (Complete dissolution) Read_Absorbance 9. Measure Absorbance (570 nm) Final_Incubation->Read_Absorbance

Caption: Workflow for assessing cell viability with the MTT assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Selected cell line (e.g., HEK293, HeLa, or a disease-relevant line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiazolylpiperazine derivatives (stock solutions in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile PBS, filter-sterilize, and store protected from light at 4°C.[4][5]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[7]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Include wells for "medium only" (blank) and "cells only" (untreated control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the thiazolylpiperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

  • Treatment Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[7] Pipette up and down gently to mix and aid in the dissolution of the formazan crystals.

  • Final Incubation: Allow the plate to stand overnight in the incubator in a humidified atmosphere.[3] This ensures complete solubilization of the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[3]

Tier 2: Mechanistic Insight - NF-κB Signaling Pathway Analysis

Once the cytotoxic profile is understood, the next step is to investigate the compound's mechanism of action. The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival.[8][9] Many pharmacological agents exert their effects by modulating this pathway. A reporter gene assay is a powerful tool to quantify the activation or inhibition of the NF-κB transcriptional activity.

Principle of the NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter plasmid.[10] The plasmid contains a promoter with multiple copies of the NF-κB consensus sequence, which drives the expression of a reporter gene, such as Secreted Alkaline Phosphatase (SEAP) or luciferase.[10][11] When the NF-κB pathway is activated (e.g., by a stimulus like TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the consensus sequence, and initiates the transcription of the reporter gene.[12] The amount of reporter protein produced is proportional to NF-κB activity and can be easily quantified.

NF-κB Signaling Pathway Overview

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Stimulus (e.g., TNF-α) TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_Active Active NF-κB DNA NF-κB Response Element NFkB_Active->DNA Translocates & Binds Compound Thiazolylpiperazine Derivative Compound->IKK Inhibits? Reporter Reporter Gene (SEAP/Luciferase) DNA->Reporter Activates Transcription Transcription & Translation Reporter->Transcription

Caption: Canonical NF-κB signaling pathway and reporter assay principle.

Detailed Protocol: NF-κB SEAP Reporter Assay

Materials and Reagents:

  • HEK293-NF-κB-SEAP stable reporter cell line

  • Complete culture medium

  • Thiazolylpiperazine derivatives

  • TNF-α (Tumor Necrosis Factor-alpha) as a positive control stimulus

  • 96-well flat-bottom tissue culture plates

  • SEAP detection reagent (e.g., a chemiluminescent substrate)

  • Opaque-walled 96-well plates (for luminometry)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the HEK293-NF-κB-SEAP cells in a 96-well plate at a density of 25,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add 50 µL of medium containing the test compounds at various concentrations to the appropriate wells. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and interact with its target before stimulation.

  • Pathway Stimulation: Prepare a TNF-α solution in the medium at a concentration that elicits a sub-maximal response (e.g., 10 ng/mL, to be determined empirically). Add 50 µL of this solution to the wells (except for the unstimulated control wells). The final volume will be 200 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. During this period, activated NF-κB will drive the expression and secretion of SEAP into the culture medium.

  • Sample Collection: Carefully collect 20-30 µL of the culture supernatant from each well and transfer it to a corresponding well in an opaque-walled 96-well plate.

  • SEAP Detection: Prepare the SEAP detection reagent according to the manufacturer's instructions. Add the reagent to each well of the opaque plate containing the supernatant.

  • Data Acquisition: Incubate for the recommended time (e.g., 10-30 minutes) at room temperature. Measure the luminescence using a microplate luminometer.

Data Analysis and Interpretation

1. MTT Assay Data:

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the "medium only" blank from all other readings.

    • Percent Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

2. NF-κB Reporter Assay Data:

  • Calculate Percent Inhibition/Activation:

    • Percent Inhibition = 100 - [((RLU_Treated - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)) * 100]

    • Where RLU is Relative Light Units.

  • Determine IC₅₀/EC₅₀: For inhibitors, plot Percent Inhibition vs. log concentration to determine the IC₅₀. For activators, plot the raw RLU vs. log concentration to determine the EC₅₀ (half-maximal effective concentration).

Example Data Summary
CompoundCell Viability IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)Notes
Derivative A > 1001.2Potent NF-κB inhibitor with low cytotoxicity.
Derivative B 5.34.8Cytotoxicity observed at similar concentrations to NF-κB inhibition.
Derivative C > 100> 50Inactive in both assays up to the tested concentration.
Vehicle (DMSO) No effectNo effectNegative Control
Positive Control VariesVariese.g., Parthenolide for NF-κB inhibition.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution
High variability in MTT assay Uneven cell seeding; Edge effects in the plate; Contamination.Ensure a single-cell suspension before seeding; Use outer wells as blanks or fill with PBS; Practice aseptic technique.
Low signal in NF-κB assay Low transfection efficiency (if transient); Inactive stimulus (TNF-α); Cell line lost sensitivity.Use a stable cell line; Test a new batch of TNF-α and optimize its concentration; Re-validate the reporter cell line.
High background in reporter assay Basal NF-κB activity is high; Reagent issue.Reduce cell seeding density; Use serum-free medium during stimulation; Check the expiration date of the detection reagent.

Conclusion

This two-tiered approach provides a robust framework for the initial characterization of novel thiazolylpiperazine derivatives. By first establishing the cytotoxicity profile with the MTT assay, researchers can confidently select non-toxic concentrations for subsequent mechanistic studies. The NF-κB reporter assay then offers powerful insights into the compound's potential anti-inflammatory or immunomodulatory effects. Together, these protocols enable a logical, evidence-based progression from broad biological effect to specific pathway modulation, accelerating the drug development process.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing thiazole and piperazine moieties, have emerged as promising scaffolds in the design of new therapeutics.[2][3] The thiazole ring is a core component of many compounds with a broad range of biological activities, including antibacterial and antifungal properties.[1][3][4] Similarly, the piperazine nucleus is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into agents with diverse pharmacological effects, including antimicrobial action.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity screening of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine . This compound synergistically combines the structural features of both thiazole and piperazine, making it a compelling candidate for antimicrobial evaluation. These protocols are designed to be robust and self-validating, providing a clear framework for determining the compound's inhibitory and cidal activity against a panel of clinically relevant microorganisms.

Scientific Rationale: The Promise of a Thiazole-Piperazine Hybrid

The potential antimicrobial efficacy of this compound is rooted in the established bioactivity of its constituent parts.

  • Thiazole Moiety: Thiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms. These include the inhibition of essential enzymes involved in bacterial fatty acid biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), and potential disruption of the bacterial cell membrane.[1][4][6] The amphiphilic nature of some thiazole compounds may facilitate their penetration into microbial cell membranes, leading to leakage of cellular contents and cell death.[4]

  • Piperazine Moiety: The piperazine ring is known to enhance the pharmacokinetic properties of drug candidates.[7] In the context of antimicrobial activity, piperazine derivatives have been reported to target the cytoplasmic membrane of bacteria, causing leakage of intracellular components.[5][7] The basic nitrogen atoms in the piperazine ring can also engage in crucial electrostatic interactions with microbial targets.[8]

The combination of these two pharmacophores in a single molecule offers the potential for a multi-target or synergistic antimicrobial effect, a desirable attribute in combating drug-resistant pathogens.

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the preliminary antimicrobial screening of this compound.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Culture Media:

    • Mueller-Hinton Broth (MHB)[9]

    • Mueller-Hinton Agar (MHA)[9]

    • Sabouraud Dextrose Broth (for fungi)

    • Sabouraud Dextrose Agar (for fungi)

  • Microbial Strains (ATCC recommended): [9]

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[9]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

  • Positive Controls:

    • Ciprofloxacin or Gentamicin (for bacteria)[9]

    • Fluconazole or Ketoconazole (for fungi)[1]

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates[9]

    • Micropipettes and sterile tips

    • Incubator

    • Spectrophotometer (for optical density measurements)

    • Sterile loops and spreaders

    • Petri dishes

Preliminary Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Protocol:

  • Prepare MHA plates and allow them to solidify.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly spread the inoculum over the surface of the MHA plates.

  • Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Prepare a stock solution of this compound in DMSO.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Use DMSO as a negative control and a standard antibiotic solution as a positive control in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Protocol:

  • Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[9]

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth (MHB for bacteria, Sabouraud Dextrose Broth for fungi).[9] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (no test compound).[9]

    • Negative Control: Wells with broth only (no inoculum or test compound).[9]

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Diagram of the MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Dilution 2-fold Serial Dilutions in 96-well plate Compound->Dilution Inoculate Inoculate wells with microbial suspension Dilution->Inoculate Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (37°C, 24h for bacteria) (28°C, 48h for fungi) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read MIC Determine MIC Read->MIC MIC_MBC_Relationship MIC MIC Determination (Inhibition of Growth) Subculture Subculture from clear wells onto agar plates MIC->Subculture Wells at MIC and above MBC MBC/MFC Determination (Killing of Microbes) Subculture->MBC Cellular_Targets Compound This compound Target1 Cell Membrane (Disruption, Leakage) Compound->Target1 Target2 DNA Gyrase (Inhibition of DNA replication) Compound->Target2 Target3 Fatty Acid Synthesis (e.g., FabH Inhibition) Compound->Target3

References

Application Notes and Protocols: Investigating 1-Methyl-4-(1,3-thiazol-2-yl)piperazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for the initial investigation of a novel compound, 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, as a potential kinase inhibitor. The chemical scaffold, combining thiazole and piperazine moieties, is present in various biologically active agents, some of which have demonstrated anti-cancer properties and kinase inhibition.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering a structured workflow from broad-based biochemical profiling to targeted cell-based validation assays. The protocols herein are designed to be self-validating, providing a robust framework for assessing the compound's potency, selectivity, and cellular activity.

Introduction: The Rationale for Investigation

The this compound molecule (hereafter referred to as Compound Y) incorporates two key heterocyclic rings, thiazole and piperazine. Thiazole rings are features of numerous compounds with a wide range of therapeutic effects, while the piperazine scaffold is a common component in many approved drugs, including those targeting the central nervous system and cancer.[6][7] The combination of these structures suggests a potential for interaction with biological targets such as protein kinases. For instance, derivatives of N-(1,3-thiazol-2-yl) have been identified as potent inhibitors of KDR kinase[8], and other piperazine-based thiazole hybrids have shown promising inhibitory activity against EGFR kinase.[4]

Given this background, a systematic investigation is warranted to determine if Compound Y possesses kinase inhibitory activity. This guide outlines a multi-step process to:

  • Identify potential kinase targets through broad-panel screening.

  • Quantify the inhibitory potency (IC50) against identified targets.

  • Validate target engagement and functional effects in a cellular context.

The following workflow provides a logical progression for characterizing a novel small molecule inhibitor.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Compound Y Synthesis & QC B Broad Kinase Panel Screen (e.g., ADP-Glo™ Assay) A->B C Identify 'Hit' Kinases B->C D IC50 Determination Assays (Dose-Response Curve) C->D E Select Relevant Cell Lines (Based on 'Hit' Kinases) D->E Advance Promising Hits F Cellular Target Engagement (e.g., Western Blot for p-Substrate) E->F G Cellular Proliferation/Viability Assay (e.g., Ba/F3 Transformation Assay) E->G H Determine Cellular Potency (EC50) F->H Correlate Target Inhibition with Effect G->H I Comprehensive Inhibitor Profile (Potency, Selectivity, Cellular Activity) H->I

Caption: Experimental workflow for characterizing Compound Y.

Phase 1: Biochemical Profiling and IC50 Determination

The initial phase focuses on determining if Compound Y has activity against purified kinases in a controlled, in vitro setting. This approach removes the complexities of a cellular environment, providing a direct measure of enzyme-inhibitor interaction.[9][10]

Protocol: Broad Kinase Panel Screening (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production corresponds to inhibition of the kinase.[11]

Objective: To screen Compound Y at a single high concentration (e.g., 10 µM) against a diverse panel of kinases to identify potential targets.

Materials:

  • Compound Y (10 mM stock in 100% DMSO)

  • Kinase Enzyme Systems (e.g., from Promega or similar; select a panel covering major kinome families)

  • Respective kinase-specific substrates and ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit

  • Staurosporine (non-selective kinase inhibitor for positive control)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: In a 384-well plate, add 0.5 µL of 100% DMSO to "negative control" wells. Add 0.5 µL of a Staurosporine control solution to "positive control" wells. Add 0.5 µL of a 200 µM solution of Compound Y (in 5% DMSO) to the experimental wells to achieve a final concentration of 10 µM.

  • Kinase Reaction Preparation: Prepare a master mix for each kinase containing the kinase enzyme and its specific substrate in Kinase Assay Buffer.

  • Inhibitor Pre-incubation: Add 5 µL of the kinase/substrate mix to each well. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution at 2X the final desired concentration (typically near the Km for each kinase). Add 5 µL of this ATP solution to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for Compound Y relative to the positive (Staurosporine) and negative (DMSO) controls. "Hits" are typically defined as kinases showing >50% inhibition.

Protocol: IC50 Determination

For each "hit" kinase identified, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[3]

Objective: To determine the concentration of Compound Y required to inhibit 50% of a target kinase's activity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3 dilutions) in DMSO.[1]

  • Assay Procedure: Follow the same procedure as the Broad Kinase Panel Screen (Section 2.1). However, instead of a single concentration, add the serially diluted Compound Y to the assay wells.

  • Data Analysis:

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical Data Presentation:

Kinase TargetCompound Y IC50 (nM)Staurosporine IC50 (nM)
EGFR856
KDR (VEGFR2)1204
SRC1,50012
CDK2>10,00025

This data is for illustrative purposes only.

Phase 2: Cell-Based Assays for Target Validation

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that an inhibitor is active in a more biologically relevant context.[2][9] These assays assess whether the compound can penetrate the cell membrane, engage its target, and elicit a functional cellular response.

G cluster_pathway Hypothetical EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor (Kinase) EGF->EGFR Binds & Activates Substrate Downstream Substrate (e.g., STAT3) EGFR->Substrate Phosphorylates CompoundY Compound Y CompoundY->EGFR Inhibits pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Caption: Inhibition of a hypothetical EGFR signaling pathway by Compound Y.

Protocol: Cellular Target Engagement via Western Blot

This protocol measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate in the presence of the inhibitor indicates target engagement.[12][13] For this example, we will assume EGFR was a primary hit from the biochemical screen.

Objective: To determine if Compound Y can inhibit EGFR-mediated phosphorylation of a downstream substrate (e.g., STAT3) in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound Y (dissolved in DMSO)

  • EGF (Epidermal Growth Factor)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Incubation: Treat the cells with various concentrations of Compound Y (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Kinase Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR signaling.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-STAT3.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and GAPDH (as a loading control) to ensure observed changes are due to phosphorylation status, not protein levels.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or GAPDH signal. A dose-dependent decrease in the p-STAT3 signal indicates cellular target engagement by Compound Y.

Protocol: Cell Proliferation Assay (Ba/F3 Model)

For some kinases, particularly oncogenic fusion kinases, the Ba/F3 cell model is an excellent system. These IL-3 dependent cells can be engineered to express a constitutively active kinase, making their proliferation and survival dependent on that kinase's activity.[9][13] Inhibition of the kinase leads to cell death.

Objective: To assess the functional consequence of kinase inhibition by Compound Y on cell viability.

Materials:

  • Engineered Ba/F3 cells expressing the target kinase (e.g., EGFR L858R mutant)

  • Parental Ba/F3 cells (for counter-screening)

  • RPMI-1640 medium with 10% FBS (without IL-3 for engineered cells, with IL-3 for parental cells)

  • Compound Y

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in IL-3-free medium.

  • Compound Treatment: Add serially diluted Compound Y to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of Compound Y concentration. Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). A potent EC50 in the engineered cells but not the parental cells would indicate specific, on-target activity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. By following this workflow, researchers can generate a robust preliminary dataset detailing the compound's biochemical potency, selectivity, and cellular activity. Positive results from these assays would justify further investigation, including comprehensive kinome profiling, biophysical binding assays to determine the mechanism of action (e.g., ATP-competitive vs. allosteric), and eventual preclinical testing in animal models.[3]

References

Application Notes & Protocols: Characterizing the CNS Activity of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety is a cornerstone in the development of centrally acting agents, forming the structural basis of numerous approved drugs.[1] Within this class, 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and its analogs represent a chemical space of significant interest for targeting complex neuropsychiatric and neurological disorders.[2] The hybridization of the thiazole and piperazine rings creates a scaffold with the potential for nuanced interactions with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[3]

Many successful antipsychotic and antidepressant medications achieve their therapeutic effects by modulating dopamine and serotonin receptors.[4][5] Specifically, the balance of activity at dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2A) receptors is a hallmark of atypical antipsychotics, which often carry a reduced risk of extrapyramidal side effects compared to older, D2-selective drugs.[5][6][7] The this compound scaffold is hypothesized to effectively target this D2/5-HT2A receptor axis, making its derivatives promising candidates for novel therapeutics.

This guide provides a comprehensive framework for the preclinical evaluation of these analogs. It is designed for drug discovery researchers and scientists, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. We will progress from initial chemical synthesis and in vitro characterization—assessing blood-brain barrier permeability and target engagement—to in vivo behavioral models that provide insights into potential therapeutic efficacy.

Section 1: General Synthesis Strategy

The synthesis of this compound analogs typically follows a convergent chemical pathway. The core strategy involves the coupling of a pre-formed thiazole ring with a piperazine moiety. While numerous specific variations exist depending on the desired substitutions, a common and reliable approach is the nucleophilic substitution reaction between an activated thiazole and 1-methylpiperazine.

Protocol 1.1: General Synthesis of Thiazolylpiperazine Analogs

Causality: This protocol leverages the reactivity of a halogenated thiazole (e.g., 2-bromothiazole) with the secondary amine of 1-methylpiperazine. The reaction is typically facilitated by a base to neutralize the HBr byproduct and driven by heat. This method is robust and allows for the generation of a diverse library of analogs by modifying either the thiazole or piperazine starting materials.

Workflow Diagram: Synthesis of Thiazolylpiperazine Analogs

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification A Substituted 2-Halothiazole C Nucleophilic Aromatic Substitution A->C B 1-Methylpiperazine B->C D Solvent (e.g., DMF, Acetonitrile) Base (e.g., K2CO3, DIPEA) Heat (e.g., 80-120 °C) C->D Conditions E Aqueous Workup (Extraction) C->E Crude Product F Column Chromatography E->F G Final Product: 1-Methyl-4-(thiazol-2-yl)piperazine Analog F->G Purified Product

Caption: General synthetic workflow for thiazolylpiperazine analogs.

Materials:

  • Substituted 2-halo-1,3-thiazole (e.g., 2-bromo-4-methylthiazole)

  • 1-Methylpiperazine

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Inorganic base (e.g., K₂CO₃) or organic base (e.g., DIPEA)

  • Standard laboratory glassware for reflux reactions

  • Extraction solvents (e.g., Ethyl Acetate, water, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted 2-halo-1,3-thiazole (1.0 eq) and the anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Add 1-methylpiperazine (1.1-1.5 eq) to the reaction flask.

  • Equip the flask with a reflux condenser and heat the mixture to 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Filter off the base if it is an inorganic solid.

  • Concentrate the solvent under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product using silica gel column chromatography to yield the desired this compound analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Section 2: In Vitro Pharmacological Characterization

The initial in vitro screening cascade is designed to answer three fundamental questions:

  • Can the compound cross the blood-brain barrier (BBB) to reach its CNS targets?

  • Does the compound bind to the primary targets of interest (D2R and 5-HT2A)?

  • How does this binding translate into functional activity (i.e., antagonism, agonism)?

Protocol 2.1: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive, transcellular permeability across the BBB.[10][11] It uses a filter plate coated with a lipid solution (e.g., porcine brain lipid) to mimic the BBB's lipid environment.[10] This initial screen is critical for eliminating compounds that are unlikely to reach the CNS, saving significant resources before engaging in more complex cell-based and in vivo studies.[12][13]

Procedure:

  • Prepare a donor plate containing the test compounds dissolved in a buffer solution (e.g., PBS at pH 7.4).

  • Prepare an acceptor plate containing fresh buffer.

  • Coat the filter of a PAMPA filter plate with the artificial membrane lipid solution.

  • Place the coated filter plate onto the acceptor plate.

  • Carefully add the solutions from the donor plate into the wells of the filter plate.

  • Assemble the "sandwich" (acceptor plate, filter plate, donor plate) and incubate for a specified period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) for each compound. Compounds with high Pe values are predicted to have good BBB penetration.

Protocol 2.2: Receptor Binding Affinity (Radioligand Binding Assay)

Causality: Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor. The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor expressed in cell membranes.[14] A low Ki value indicates high binding affinity.

A. Dopamine D2 Receptor (D2R) Binding Assay

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).[15]

  • Non-Specific Binding Control: Haloperidol (10 µM).

  • Procedure:

    • In a 96-well plate, combine the D2R-expressing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in an appropriate assay buffer.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

B. Serotonin 5-HT2A Receptor (5-HT2A) Binding Assay

  • Receptor Source: Cell membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin or [³H]Spiperone.

  • Non-Specific Binding Control: Mianserin (10 µM) or unlabeled Ketanserin.

  • Procedure: The protocol is identical to the D2R assay, substituting the 5-HT2A-specific reagents.

Protocol 2.3: Receptor Functional Activity

Causality: Functional assays determine whether a compound acts as an antagonist (blocks the receptor's response to an agonist), an agonist (activates the receptor), or a partial agonist. The choice of assay depends on the G-protein the receptor couples to.[16]

A. Dopamine D2R Functional Assay (cAMP Inhibition) Signaling Pathway: The D2R is canonically coupled to the Gi/o G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][17]

  • Cell Line: CHO or HEK293 cells stably expressing the human D2R.

  • Principle: Measure the test compound's ability to block the dopamine-induced inhibition of forskolin-stimulated cAMP production.

  • Procedure:

    • Plate the D2R-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound. This allows the antagonist to occupy the receptor.

    • Stimulate the cells with a mixture of forskolin (to raise cAMP levels) and a fixed concentration of an agonist (e.g., dopamine at its EC80).

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Antagonist activity is observed as a dose-dependent restoration of cAMP levels back towards the level seen with forskolin alone. Calculate the IC50 for this effect.

B. Serotonin 5-HT2A Functional Assay (Calcium Flux) Signaling Pathway: The 5-HT2A receptor is coupled to the Gq G-protein, which activates phospholipase C (PLC).[18] This leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium (Ca²⁺) from intracellular stores.[16][19][20]

  • Cell Line: HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.

  • Principle: Measure the test compound's ability to block the serotonin-induced increase in intracellular Ca²⁺.

  • Procedure:

    • Plate the 5-HT2A-expressing cells in a 96-well plate.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of the test compound (potential antagonist).

    • Add a fixed concentration of an agonist (e.g., serotonin at its EC80) to all wells and immediately measure the change in fluorescence.

    • Antagonist activity is observed as a dose-dependent inhibition of the serotonin-induced fluorescence signal. Calculate the IC50.

Signaling Pathway Overview

G cluster_D2 Dopamine D2 Receptor Pathway (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2R D2R Gi Gi/o D2R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC HT2AR 5-HT2AR Gq Gq HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca

Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.

Section 3: In Vivo Behavioral Evaluation

Compounds that demonstrate promising in vitro profiles (good BBB permeability, high affinity, and potent antagonism at D2R and 5-HT2A) are advanced to in vivo testing. These models assess the compound's effects on complex behaviors relevant to human psychiatric conditions.[21][22]

Protocol 3.1: Model for Antipsychotic-Like Activity (Amphetamine-Induced Hyperlocomotion)

Causality: The psychostimulant amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. This is considered a model of the positive symptoms of psychosis.[23] Antipsychotic drugs, by blocking D2 receptors, can dose-dependently attenuate this hyperlocomotion.[24] This is a robust and widely used primary screen for antipsychotic potential.

Procedure:

  • Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).

  • After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (e.g., 1-5 mg/kg).

  • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Analyze the data to determine if the test compound significantly reduced the locomotor activity induced by amphetamine compared to the vehicle-treated group.

Protocol 3.2: Model for Antidepressant-Like Activity (Forced Swim Test)

Causality: The Forced Swim Test (FST) is a behavioral despair model used to screen for antidepressant efficacy.[25][26] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[27] This immobility is interpreted as a passive, despair-like state. Clinically effective antidepressants increase the time animals spend actively trying to escape (swimming or climbing) and decrease immobility time.[28][29]

Procedure:

  • Administer the test compound or vehicle to mice according to a defined schedule (e.g., acute or sub-chronic dosing).

  • Prepare a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.[28]

  • Gently place a mouse into the cylinder for a 6-minute test session.

  • An observer, blind to the treatment conditions, should score the animal's behavior during the last 4 minutes of the test. The primary measure is the duration of immobility (making only movements necessary to keep its head above water).

  • Alternatively, use an automated video-tracking system to score the behavior.

  • At the end of the test, remove the mouse, dry it thoroughly, and return it to a heated home cage.

  • Analyze the data to determine if the test compound significantly decreased the duration of immobility compared to the vehicle-treated group.

Section 4: Data Interpretation and Lead Prioritization

The goal of this integrated testing cascade is to build a comprehensive profile of each analog, allowing for data-driven decisions. A lead candidate would ideally possess a balanced profile of potent D2/5-HT2A antagonism, good predicted CNS penetration, and efficacy in relevant behavioral models.

G cluster_invitro In Vitro cluster_invivo In Vivo A Compound Synthesis (Analog Library) C PAMPA-BBB Assay (CNS Penetration?) A->C B In Vitro Screening Cascade D Receptor Binding (D2 & 5-HT2A Affinity?) C->D Permeable Compounds E Functional Assays (Antagonist/Agonist?) D->E Potent Binders F Data Analysis & Lead Selection E->F Desired Profile (e.g., Antagonist) H Antipsychotic Models (e.g., AIH) F->H I Antidepressant Models (e.g., FST) F->I G In Vivo Behavioral Models J Lead Candidate H->J Efficacious Compounds I->J Efficacious Compounds

References

Unveiling the Anthelmintic Potential of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold in the Fight Against Helminthiasis

Helminth infections remain a significant global health and economic burden, affecting billions of people and livestock, primarily in tropical and subtropical regions. The continuous emergence of anthelmintic resistance necessitates the discovery and development of novel chemical entities with unique mechanisms of action. The compound 1-Methyl-4-(1,3-thiazol-2-yl)piperazine presents a compelling scaffold for investigation. It synergistically combines two crucial pharmacophores: the thiazole ring, a core component of several successful anthelmintics like levamisole, and the piperazine moiety, itself a known anthelmintic agent.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the anthelmintic potential of this novel compound, from initial in vitro screening to preliminary in vivo efficacy studies and mechanism of action elucidation.

Physicochemical Properties and Postulated Bioactivity

This compound is a heterocyclic compound featuring a methyl-substituted piperazine ring linked to a 1,3-thiazole ring. The thiazole nucleus is a well-established pharmacophore in anthelmintic drugs, known to interact with nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis.[3][4] The piperazine component is a known GABA receptor agonist, inducing flaccid paralysis in helminths.[5][6] The combination of these two moieties in a single molecule suggests a potential for a dual or synergistic mode of action, which could be advantageous in overcoming existing resistance mechanisms.

A Phased Approach to Anthelmintic Evaluation

A systematic, multi-tiered approach is essential to comprehensively evaluate the anthelmintic properties of this compound. The following sections outline detailed protocols for a phased investigation.

Phase 1: In Vitro Screening for Primary Activity

The initial phase focuses on establishing the baseline anthelmintic activity of the compound using a panel of well-established in vitro assays. These assays are cost-effective, have a relatively high throughput, and provide the foundational data necessary to justify progression to more complex models.

Adult Worm Motility Assay (AWMA)

This assay directly assesses the compound's ability to induce paralysis or death in adult helminths. The free-living nematode Caenorhabditis elegans or the porcine roundworm Ascaris suum are suitable models for initial screening. For broader screening, earthworms (Pheretima posthuma) can be used due to their physiological and anatomical similarities to intestinal roundworms.[7][8]

Protocol: Adult Worm Motility Assay

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial dilutions in phosphate-buffered saline (PBS) or a suitable culture medium to achieve final test concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mg/mL). Ensure the final solvent concentration does not exceed 1% in the assay wells.

  • Assay Setup:

    • Collect healthy, adult worms of uniform size.

    • Wash the worms several times with PBS to remove any debris.

    • In a 24-well plate, add 1 mL of the respective test solution to each well.

    • Include a positive control (e.g., Levamisole at 1 mg/mL) and a negative control (PBS with 1% DMSO).

    • Carefully place 5-10 worms in each well.

  • Incubation and Observation:

    • Incubate the plates at 37°C.

    • Observe the worms at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

    • Record the time to paralysis (no movement except when prodded) and death (no movement even when prodded or dipped in warm water).

  • Data Analysis:

    • Calculate the mean time to paralysis and death for each concentration.

    • Plot a dose-response curve to determine the EC50 (effective concentration for 50% paralysis).

Larval Migration Inhibition Assay (LMIA)

This assay is particularly useful for evaluating the effect of the compound on the motility of infective larval stages, which is crucial for the parasite's life cycle. The L3 larvae of gastrointestinal nematodes like Haemonchus contortus are commonly used.[9][10]

Protocol: Larval Migration Inhibition Assay

  • Larval Preparation:

    • Harvest L3 larvae from fecal cultures.

    • Wash the larvae extensively with distilled water to remove contaminants.

  • Assay Setup:

    • Prepare serial dilutions of the test compound as described for the AWMA.

    • In a 96-well plate, add the test solutions to the wells.

    • Add approximately 100 L3 larvae to each well.

    • Incubate the plate at 37°C for 2-4 hours.

  • Migration:

    • After incubation, transfer the contents of each well to a migration apparatus (e.g., a sieve with a 20-µm nylon mesh) placed in a fresh 96-well plate containing PBS.

    • Allow the motile larvae to migrate through the mesh into the fresh PBS for 2-4 hours at 37°C.

  • Data Analysis:

    • Count the number of larvae that have migrated into the collection plate.

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Determine the IC50 (inhibitory concentration for 50% migration inhibition) using non-linear regression analysis.[9][11]

Egg Hatch Assay (EHA)

The EHA assesses the ovicidal activity of the compound, which is a critical attribute for controlling the transmission of helminth infections.[11][12]

Protocol: Egg Hatch Assay

  • Egg Collection and Preparation:

    • Collect fresh helminth eggs from the feces of infected animals.

    • Purify the eggs using a series of sieving and flotation techniques.

    • Adjust the egg concentration to approximately 100-150 eggs per 100 µL.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in agar or a suitable buffer.

    • In a 96-well plate, add the test solutions to each well.

    • Add the egg suspension to each well.

  • Incubation:

    • Incubate the plate at 25-28°C for 48 hours.

  • Data Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

    • Count the number of hatched larvae and unhatched eggs under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration.

    • Determine the IC50 value for egg hatching inhibition.[11]

Phase 2: In Vivo Efficacy in Rodent Models

Positive results from in vitro screening warrant progression to in vivo studies to assess the compound's efficacy in a living host. Rodent models of helminth infection are well-established and provide valuable data on drug efficacy, pharmacokinetics, and safety.[6][13]

Efficacy against Heligmosomoides polygyrus

H. polygyrus in mice is a widely used model for gastrointestinal nematode infections of humans and livestock.[6]

Protocol: In Vivo Efficacy against H. polygyrus

  • Infection:

    • Infect mice (e.g., C57BL/6 strain) orally with approximately 200 infective L3 larvae of H. polygyrus.

  • Treatment:

    • Seven days post-infection, administer this compound orally to the treatment group. A range of doses should be tested (e.g., 25, 50, 100 mg/kg).

    • A vehicle control group and a positive control group (e.g., treated with a known anthelmintic like pyrantel pamoate) should be included.

  • Worm Burden Assessment:

    • Fourteen days post-infection, euthanize the mice.

    • Carefully dissect the small intestine and count the number of adult worms present.

  • Data Analysis:

    • Calculate the percentage reduction in worm burden in the treated groups compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Efficacy against Trichuris muris

T. muris in mice serves as an excellent model for human trichuriasis (whipworm infection).[13][14]

Protocol: In Vivo Efficacy against T. muris

  • Infection:

    • Infect mice with approximately 200 embryonated T. muris eggs via oral gavage.

  • Treatment:

    • On day 35 post-infection (when adult worms are established), begin oral treatment with the test compound at various doses.

    • Include vehicle and positive control (e.g., mebendazole) groups.

  • Worm Burden Assessment:

    • On day 42 post-infection, euthanize the mice and count the number of adult worms in the cecum.

  • Data Analysis:

    • Calculate the percentage reduction in worm burden and analyze the data statistically as described for the H. polygyrus model.

Phase 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its anthelmintic effect is crucial for its development as a drug. Based on its chemical structure, this compound is hypothesized to target the neuromuscular system of helminths.

Differentiating Paralytic Effects

The type of paralysis induced (spastic or flaccid) can provide initial clues about the molecular target.

Protocol: Paralysis Phenotyping

  • Observation:

    • During the Adult Worm Motility Assay, carefully observe the phenotype of the paralyzed worms.

    • Spastic paralysis is characterized by a rigid, contracted state, while flaccid paralysis results in a relaxed, limp state.

  • Interpretation:

    • Spastic paralysis would suggest a mechanism similar to levamisole (nAChR agonist).[3]

    • Flaccid paralysis would point towards a GABAergic mechanism, similar to piperazine.[5]

Receptor Binding Assays

To confirm the molecular target, receptor binding assays can be performed using isolated helminth muscle preparations or recombinant receptors.

Protocol: Receptor Binding Assay (Hypothetical)

  • Membrane Preparation:

    • Isolate muscle tissue from a suitable helminth species (e.g., Ascaris suum).

    • Prepare membrane fractions containing the receptors of interest (nAChRs and GABA receptors).

  • Binding Experiment:

    • Incubate the membrane preparations with a radiolabeled ligand specific for the receptor being studied (e.g., [³H]-levamisole for nAChRs or [³H]-muscimol for GABA receptors).

    • Add increasing concentrations of this compound to compete with the radiolabeled ligand.

  • Data Analysis:

    • Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki) of the test compound for the receptor.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing the results from the proposed assays.

Table 1: In Vitro Anthelmintic Activity of this compound

AssayTest OrganismParameterEC50/IC50 (µg/mL) [95% CI]Positive Control (EC50/IC50)
Adult Worm MotilityPheretima posthumaTime to Paralysis[Insert Data]Levamisole: [Insert Data]
Larval Migration InhibitionHaemonchus contortus% Inhibition[Insert Data]Ivermectin: [Insert Data]
Egg Hatch AssayHaemonchus contortus% Inhibition[Insert Data]Thiabendazole: [Insert Data]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Rodent ModelParasiteDose (mg/kg)Mean Worm Burden ± SD% ReductionP-value
MouseH. polygyrusVehicle[Insert Data]--
25[Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data]
Pyrantel Pamoate[Insert Data][Insert Data][Insert Data]
MouseT. murisVehicle[Insert Data]--
25[Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data]
Mebendazole[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

Anthelmintic_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action AWMA Adult Worm Motility Assay Decision1 Active? AWMA->Decision1 LMIA Larval Migration Inhibition Assay LMIA->Decision1 EHA Egg Hatch Assay EHA->Decision1 H_polygyrus Heligmosomoides polygyrus Model Decision2 Efficacious? H_polygyrus->Decision2 T_muris Trichuris muris Model T_muris->Decision2 Paralysis_Phenotyping Paralysis Phenotyping End Lead Compound Paralysis_Phenotyping->End Receptor_Binding Receptor Binding Assays Receptor_Binding->End Start Candidate Compound Start->AWMA Start->LMIA Start->EHA Decision1->H_polygyrus Yes Decision1->T_muris Yes Stop Inactive Decision1->Stop No Decision2->Paralysis_Phenotyping Yes Decision2->Receptor_Binding Yes Decision2->Stop No

Caption: A streamlined workflow for the evaluation of a novel anthelmintic candidate.

Postulated Signaling Pathways

Putative_Mechanisms cluster_0 Thiazole Moiety (Levamisole-like) cluster_1 Piperazine Moiety nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Sustained Depolarization nAChR->Depolarization Activation Spastic_Paralysis Spastic Paralysis Depolarization->Spastic_Paralysis GABA_R GABA Receptor Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Agonism Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis Compound This compound Compound->nAChR Compound->GABA_R

Caption: Postulated dual mechanism of action targeting both nACh and GABA receptors.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of this compound as a potential novel anthelmintic. The proposed phased approach, from in vitro screening to in vivo efficacy and mechanism of action studies, will generate the critical data needed to assess its true potential. Positive outcomes from these studies would pave the way for further preclinical development, including pharmacokinetic profiling, toxicology studies, and efficacy testing in larger animal models. The unique combination of the thiazole and piperazine pharmacophores holds the promise of a new weapon in the arsenal against parasitic helminths, potentially overcoming existing resistance and contributing to improved global health.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate experimental hurdles but also to build robust, reproducible formulation strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm observing poor solubility with this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: The solubility challenge arises from the compound's specific chemical structure. This compound contains a piperazine ring, which is a basic moiety.[1][2] In a neutral pH buffer like PBS (pH 7.4), a significant portion of the piperazine nitrogen atoms will be in a neutral, un-ionized state. This uncharged form is less polar and thus less soluble in water. The overall solubility is a balance between the polar, water-interacting parts of the molecule and the non-polar, hydrophobic regions. At neutral pH, the hydrophobic characteristics dominate, leading to poor aqueous solubility.

Q2: What is the most critical physicochemical property of this compound I need to consider for solubility?

A2: The most critical property is its pKa . The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form. As a weak base, this compound will become positively charged (protonated) as the pH of the solution drops below its pKa. This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4] While the exact pKa of this specific molecule may need to be determined experimentally, piperazine itself has two pKa values, and the introduction of the methyl group will influence these values.[1][5] A reasonable starting assumption is that the relevant pKa for solubility enhancement will be in the physiological range, making pH adjustment a powerful tool.

Q3: How can I be sure my compound is truly dissolved and not just a fine suspension or colloid?

A3: This is a critical and often overlooked question. Undissolved particles can lead to highly variable and inaccurate results in biological assays.[6][7] There are two simple methods to verify true dissolution:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer or a focused beam of light through your solution in a clear vial. If the beam is visible as it passes through the liquid, you have a colloid or suspension due to light scattering by particles. A true solution will not scatter the light, and the beam will not be visible in the solution.[6]

  • Filtration Test: Prepare your solution and measure its concentration using an analytical method like HPLC or UV-Vis spectroscopy. Then, pass the solution through a 0.22 µm syringe filter, which will remove undissolved particles. Re-measure the concentration of the filtrate. A significant drop in concentration after filtration confirms that the compound was not fully dissolved.[6]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are facing solubility issues, follow this workflow. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

Solubility_Workflow cluster_0 Start Start: Compound Precipitates Characterize Step 1: Characterize Compound Is it a weak base? (Yes, due to piperazine) Start->Characterize pH_Adjust Step 2: pH Adjustment Lower buffer pH to < pKa (e.g., pH 4.0-6.0) Characterize->pH_Adjust Check1 Solubility Goal Met? pH_Adjust->Check1 CoSolvent Step 3: Use Co-solvents (e.g., DMSO, PEG 400) Keep final % low. Check1->CoSolvent No / Assay Incompatible End_Success End: Proceed with Experiment Check1->End_Success Yes Check2 Solubility Goal Met? CoSolvent->Check2 Cyclodextrin Step 4: Advanced Formulation Use Cyclodextrin Complexation (e.g., HP-β-CD) Check2->Cyclodextrin No / Assay Incompatible Check2->End_Success Yes Cyclodextrin->End_Success End_Consult Consult Formulation Specialist

Caption: Troubleshooting workflow for solubility enhancement.
Issue: My compound immediately precipitates when added to aqueous buffer.

This is a classic sign that the compound's concentration exceeds its thermodynamic solubility limit under the current conditions.[8]

Solution 1: pH Adjustment (Primary Method)

Scientific Rationale: For a weak base like this compound, lowering the pH of the buffer will protonate the basic nitrogen atoms on the piperazine ring. This protonation confers a positive charge, transforming the molecule into a more polar salt form, which is significantly more soluble in the polar aqueous buffer.[4][][10] The relationship is governed by the Henderson-Hasselbalch equation. As a rule of thumb, aiming for a pH at least 2 units below the pKa of the basic group will ensure >99% of the compound is in its soluble, ionized form.

Experimental Protocol: pH-Based Solubilization
  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first dissolve it in a small amount of dilute acid (e.g., 0.1 N HCl) or an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0) to create a concentrated stock solution.

  • Buffer Preparation: Prepare your final experimental buffer at the desired lower pH (e.g., pH 5.0, 6.0, or 6.5). Ensure the buffer has sufficient capacity to resist pH changes upon addition of the compound stock.[11]

  • Dilution: Add the acidic stock solution dropwise into the final, vortexing buffer to reach the target concentration. The vigorous mixing helps prevent localized concentration spikes that can cause precipitation.[8]

  • Verification: Check the final pH of your solution to ensure it has not shifted significantly. Also, verify dissolution using the visual or filtration tests described in FAQ Q3 .

Solution 2: Use of Co-solvents

Scientific Rationale: If pH adjustment is not feasible due to experimental constraints (e.g., cell viability, enzyme activity), a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[]

Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[14]

Experimental Protocol: Co-solvent-Based Solubilization
  • High-Concentration Stock: Prepare a high-concentration stock solution of your compound in 100% of a suitable organic co-solvent (e.g., 20 mM in DMSO). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): For cell-based assays, it is crucial to minimize the final co-solvent concentration. Create an intermediate dilution of your stock in the assay medium. For example, dilute a 10 mM DMSO stock 1:100 into the cell culture medium to get a 100 µM solution with 1% DMSO.[15]

  • Final Dilution: Perform the final serial dilutions from this intermediate plate. This ensures the final co-solvent concentration remains constant and low across all tested concentrations.

  • Control Group: Crucially, you must run a "vehicle control" containing the same final concentration of the co-solvent as your highest compound concentration to account for any effects of the solvent on the assay system.[8][15] For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[8]

Solution 3: Complexation with Cyclodextrins (Advanced Method)

Scientific Rationale: If the above methods are insufficient or if you need to create a stable, solid formulation with improved dissolution, cyclodextrins are an excellent choice. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The poorly soluble this compound (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[18] This complex effectively shields the hydrophobic parts of the drug from the water, dramatically increasing its apparent solubility.[16][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives used in pharmaceutical formulations.[18]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Weigh the required amount of cyclodextrin (e.g., HP-β-CD) and dissolve it in the aqueous buffer to make a stock solution (e.g., 40% w/v).

  • Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Seal the container and allow the mixture to stir or shake at room temperature for 24-72 hours to ensure the formation of the inclusion complex reaches equilibrium.[8]

  • Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the compound solubilized within the cyclodextrin.[6]

  • Quantification: The final concentration of the solubilized compound in the filtrate must be determined by a suitable analytical method (e.g., HPLC).[6]

Data Summary: Comparison of Methods

The following table provides a hypothetical comparison of the solubility enhancement that could be achieved for this compound using the described methods. Actual results must be determined experimentally.

Method Conditions Expected Solubility Considerations
Control PBS, pH 7.4< 10 µMBaseline, poor solubility
pH Adjustment Citrate Buffer, pH 5.0> 1 mMPotential for pH to affect biological system
Co-solvent PBS, pH 7.4 + 1% DMSO50-150 µMPotential for solvent toxicity in assays
Cyclodextrin PBS, pH 7.4 + 20% HP-β-CD> 5 mMCan be used to create high-concentration stocks

References

Technical Support Center: Stability of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under typical experimental conditions. Unforeseen compound instability is a frequent source of experimental irreproducibility and can compromise the integrity of your results. This document offers a structured approach to identifying, troubleshooting, and mitigating stability-related issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered when working with this compound in physiological environments.

Q1: My compound is showing a progressive loss of activity in my aqueous stock solution, even when stored at 4°C. What is the likely cause?

A1: This is a classic indicator of aqueous instability. While the thiazole ring itself is relatively aromatic and stable, the piperazine moiety is a known site of lability.[1][2] The primary culprits for degradation in aqueous buffer are hydrolysis and oxidation.

  • pH-Dependent Hydrolysis: Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.[3] Although the thiazole ring is generally resistant, extreme pH values can promote instability. It is crucial to determine the optimal pH for your stock solution, which is typically near neutral for physiological assays.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, a process that can be accelerated by dissolved oxygen, trace metal ions, and light exposure.[4][5] Studies on similar piperazine structures have identified products like N-oxides, formylpiperazines, and ring-opened derivatives such as ethylenediamine as common oxidative degradants.[5][6] The N-methyl group on your compound can also be a site for oxidative N-demethylation.[7]

Q2: I'm observing significant variability and poor reproducibility in my cell-based assays. Could the stability of this compound be the problem?

A2: Absolutely. Inconsistent results in biological assays are often incorrectly attributed to experimental technique when compound instability is the root cause. In a physiological setting (e.g., cell culture medium at 37°C), two additional factors come into play:

  • Enzymatic Degradation: Cell culture media containing serum, or the cells themselves, contain enzymes (e.g., esterases, oxidases) that can metabolize your compound. More importantly, if your research involves liver cells or subcellular fractions like microsomes, cytochrome P450 (CYP450) enzymes are a major pathway for metabolism. Piperazine-containing structures are well-known substrates for CYP450s, leading to rapid clearance through hydroxylation and N-oxidation.[8]

  • Interaction with Media Components: Complex biological media contain a myriad of components like amino acids, vitamins, and metal ions that can react with or catalyze the degradation of your compound. For instance, copper ions (Cu²⁺) have been shown to rapidly catalyze the oxidation of piperazine.[4]

Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds.[9] For any extended period, even as short as 30 days, samples should be kept frozen or refrigerated for optimal results.[9]

Q3: What are the most probable degradation pathways for this molecule that I should be aware of?

A3: Based on the known reactivity of the piperazine and thiazole scaffolds, the degradation of this compound likely proceeds through several pathways:

  • Piperazine Ring Oxidation: This is the most probable non-metabolic and metabolic pathway. It can lead to the formation of the corresponding N-oxide at the N1-methyl position.

  • N-Dealkylation: The N-methyl group can be enzymatically removed to yield 1-(1,3-thiazol-2-yl)piperazine.

  • Hydroxylation: Enzymatic hydroxylation can occur on the piperazine ring or the methyl group of the thiazole ring.

  • Thiazole Ring Cleavage: While the thiazole ring is generally stable, harsh conditions or specific enzymatic pathways could lead to its cleavage through desulfuration, though this is less common under physiological conditions.[10]

Q4: I'm seeing new, unexpected peaks in my LC-MS analysis after incubating my compound with liver microsomes. What might they be?

A4: The appearance of new peaks in a microsomal stability assay is a clear indication of metabolism. For a molecule like this compound, the expected metabolites would correspond to the pathways described in Q3. The most common modifications are additions of oxygen (+16 Da) from hydroxylation or N-oxidation, or the loss of a methyl group (-14 Da) from N-demethylation.[7][8] Using high-resolution mass spectrometry (LC-MS/MS) can help elucidate the structures of these new peaks by analyzing their fragmentation patterns.[3]

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Inconsistent Assay Results

If you are facing reproducibility issues, this workflow provides a logical sequence of steps to diagnose the problem.

G A Inconsistent Results Observed B Verify Compound Identity & Purity (LC-MS, NMR) A->B C Assess Kinetic Solubility in Assay Buffer (Protocol 2) B->C D Precipitation Observed? C->D E Optimize Formulation (e.g., use co-solvents like DMSO, adjust concentration) D->E Yes F Assess Stability in Assay Buffer (Protocol 1) D->F No E->F G Significant Degradation? F->G H Reduce Incubation Time Prepare Fresh Solutions Store Aliquots at -80°C G->H Yes I Assess Metabolic Stability (e.g., Microsomes, S9, Hepatocytes) G->I No L Problem Likely Resolved or Identified H->L J High Turnover Rate? I->J K Consider Metabolic Liability in Data Interpretation J->K Yes J->L No K->L

Caption: Workflow for diagnosing inconsistent experimental results.

Protocol 1: Assessing Compound Stability in Aqueous Buffer

This protocol provides a direct method to determine if your compound is stable in your experimental buffer over the time course of your assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Constant temperature incubator (e.g., 37°C)

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in your pre-warmed (37°C) assay buffer. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to prevent solvent-induced effects.

  • Immediately take a sample (t=0), quench with an equal volume of cold acetonitrile, and store at -20°C.

  • Incubate the remaining solution at 37°C.

  • Take additional samples at various time points relevant to your experiment (e.g., 1, 2, 4, 8, and 24 hours) and quench them as in step 3.

  • Analyze all samples by HPLC or LC-MS, monitoring the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time, normalized to the t=0 sample. A loss of >10-15% over the experimental duration suggests that instability is a significant concern.

Part 3: Data Summary & Key Parameters

Table 1: Factors Influencing the Stability of this compound
ParameterInfluence on StabilityRecommended Action & Rationale
pH High. Piperazine derivatives are basic and their stability is pH-dependent.[3]Maintain pH between 6.0 and 7.5. Conduct a pH-stability profile to find the optimal pH for long-term storage.
Temperature High. Elevated temperatures accelerate both hydrolytic and oxidative degradation.[11]Store solid compound at ≤4°C. Prepare stock solutions fresh. For long-term storage, aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Storing at room temperature should be avoided.[9]
Enzymes High. Susceptible to metabolism by enzymes like CYPs in liver microsomes and other metabolic systems.[8]Be aware that results from in vitro cellular assays or in vivo studies will be influenced by metabolic clearance. If metabolism is a concern, consider using enzyme inhibitors or a less metabolically active system.
Light Moderate. Photodegradation is a potential pathway for many heterocyclic compounds.Store solid compound and solutions in amber vials or protected from light to minimize the risk of photodegradation.
Oxygen/Oxidants High. The piperazine ring is susceptible to oxidation.[5]Use degassed buffers for solution preparation if oxidative lability is confirmed. Consider adding antioxidants like ascorbic acid for formulation studies, but be aware of potential assay interference.
Table 2: Potential Degradation Products and Metabolites
Product TypePotential StructureMass Shift (Da)Formation Pathway
N-Oxide1-Oxido-1-methyl-4-(1,3-thiazol-2-yl)piperazin-1-ium+16Oxidation / Metabolism
N-Demethylated1-(1,3-Thiazol-2-yl)piperazine-14Metabolism (CYP450)
Ring Hydroxylated1-Methyl-4-(1,3-thiazol-2-yl)piperazin-x-ol+16Metabolism (CYP450)
Methyl Hydroxylated(4-(1,3-Thiazol-2-yl)piperazin-1-yl)methanol+16Metabolism (CYP450)
Piperazinone4-(1,3-Thiazol-2-yl)-1-methylpiperazin-2-one+14Oxidation

Part 4: Visualizing Degradation Pathways

This diagram illustrates the primary sites of metabolic attack and chemical degradation on the this compound structure.

G cluster_0 Parent Compound cluster_1 Potential Products Parent This compound Met1 N-Oxide (+16 Da) Parent->Met1  CYP450 / Oxidation (at N-Methyl) Met2 N-Demethylation Product (-14 Da) Parent->Met2  CYP450 Metabolism Met3 Ring Hydroxylation (+16 Da) Parent->Met3  CYP450 Metabolism (on Piperazine Ring) Met4 Piperazinone (+14 Da) Parent->Met4  Oxidation

Caption: Potential degradation and metabolic pathways.

References

Technical Support Center: Troubleshooting Low Bioactivity of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing and evaluating the biological activity of this compound. If you are encountering lower-than-expected bioactivity, this resource provides a structured, in-depth troubleshooting framework based on extensive experience in synthetic and medicinal chemistry. Our approach is rooted in scientific integrity, offering causal explanations for experimental observations and self-validating protocols to ensure the reliability of your results.

Pillar 1: Foundational Troubleshooting - Is Your Compound What You Think It Is?

The most fundamental reason for low or inconsistent bioactivity is often an issue with the compound itself. Before investigating complex biological variables, it is imperative to rigorously confirm the identity, purity, and stability of your synthesized this compound.

FAQ 1: My synthesized compound shows weak or no activity. Where do I start?

Answer: Start with a comprehensive chemical characterization of your compound. Biological assays are highly sensitive to the structural and steric properties of a molecule. Even minor deviations from the expected structure can lead to a complete loss of activity.

Troubleshooting Workflow: Compound Characterization

Caption: Initial troubleshooting workflow for low bioactivity.

Step-by-Step Protocol for Compound Characterization:

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A high-purity compound should exhibit a single major peak. The presence of multiple peaks indicates impurities that could be interfering with your assay or be the actual active components.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of your main compound and any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for purity assessment. The presence of unexpected signals or integration values that do not match the expected structure are red flags. For a detailed guide on NMR for purity assessment, refer to the publication by the American Chemical Society[1].

    • Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in your sample, which should match the theoretical values for this compound.

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): A full suite of NMR experiments will unequivocally confirm the connectivity of atoms in your molecule. Pay close attention to the chemical shifts and coupling constants to ensure they are consistent with the target structure. For example, the protons on the piperazine ring should show characteristic chemical shifts and splitting patterns.

    • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement of your compound, allowing you to confirm its elemental composition.

  • Stability Analysis:

    • Forced Degradation Studies: Expose your compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor its degradation by HPLC. This will help you understand the stability of your compound under various experimental conditions. Thiazole rings, for instance, can be susceptible to hydrolysis under certain pH conditions.

FAQ 2: My characterization data looks good, but I still have low activity. Could impurities be the culprit?

Answer: Absolutely. Even small amounts of impurities can have a significant impact on biological activity. These impurities can arise from starting materials, side reactions, or degradation of the product.

Common Types of Impurities and Their Potential Impact:

Impurity TypePotential SourceImpact on Bioactivity
Starting Materials Incomplete reactionCan compete with the active compound for binding to the target or have their own off-target effects.
Regioisomers Non-selective reactionMay have a different binding affinity for the target, leading to a dilution of the desired activity. The position of the methyl group on the thiazole ring, for example, can significantly influence biological activity[2].
Byproducts Side reactions during synthesisCan be structurally similar to the active compound and act as competitive inhibitors, or they may be cytotoxic, leading to misleading results in cell-based assays.
Residual Solvents Incomplete drying of the final productCan interfere with biological assays, especially at high concentrations.
Heavy Metals Contamination from reagents or equipmentCan inactivate enzymes or interfere with signaling pathways.

Troubleshooting Workflow: Impurity Identification and Removal

Caption: Workflow for addressing impurity-related issues.

Step-by-Step Protocol for Impurity Management:

  • Identify Potential Impurities: Based on your synthetic route (likely a variation of the Hantzsch thiazole synthesis), predict potential side products and unreacted starting materials[3][4][5]. For example, in the synthesis of 2-aminothiazoles, common impurities can arise from the starting α-haloketone and thiourea[4].

  • Optimize Purification: If impurities are detected, refine your purification method. This may involve using a different chromatography stationary phase, a gradient elution, or recrystallization from a different solvent system.

  • Re-characterize and Re-test: After repurification, thoroughly re-characterize your compound to confirm its purity before re-evaluating its biological activity.

Pillar 2: Bioassay-Specific Troubleshooting - Is Your Assay Working Against You?

Even with a pure and stable compound, the design and execution of the biological assay can be a major source of variability and low apparent activity.

FAQ 3: My compound is pure, but the bioactivity is still low and inconsistent. What could be wrong with my assay?

Answer: Several factors within the bioassay itself can lead to artificially low bioactivity. The most common culprits are poor compound solubility and compound aggregation.

Troubleshooting Workflow: Bioassay Optimization

Caption: Workflow for optimizing bioassay conditions.

Step-by-Step Protocol for Bioassay Troubleshooting:

  • Assess Compound Solubility:

    • Visual Inspection: Prepare your compound at the highest concentration used in your assay in the final assay buffer. Let it sit for a period of time and visually inspect for any precipitation.

    • Kinetic Solubility Assay: This assay measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. This is highly relevant for many in vitro assays.

    • Strategies to Improve Solubility:

      • Use of Co-solvents: While DMSO is common, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

      • pH Adjustment: If your assay permits, adjusting the pH can increase the solubility of ionizable compounds like piperazine derivatives.

      • Formulation Strategies: For more challenging compounds, consider using formulation aids like cyclodextrins or creating a nanosuspension[6][7][8].

  • Investigate Compound Aggregation:

    • Dynamic Light Scattering (DLS): This technique can detect the formation of sub-micron aggregates in your solution.

    • Detergent Test: Run your assay in the presence and absence of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant increase in potency in the presence of the detergent is a strong indicator of aggregation-based inhibition.

  • Evaluate Assay Interference:

    • Colored or Fluorescent Compounds: If your compound has color or is fluorescent, it can interfere with absorbance or fluorescence-based readouts. Run control experiments without the biological target to quantify this interference.

    • Reactive Compounds: Some compounds can react non-specifically with proteins or other assay components. Perform a pre-incubation experiment to see if the inhibition increases with time.

Pillar 3: Advanced Considerations - Digging Deeper into the Biology

If you have addressed the chemical and assay-related issues and the bioactivity is still not as expected, it's time to consider more complex biological phenomena.

FAQ 4: I've ruled out purity, solubility, and assay artifacts. What other biological factors could be at play?

Answer: At this stage, you should consider the possibility of cell-based effects, metabolic instability, or that your compound may not be interacting with the intended target in the way you hypothesized.

Advanced Troubleshooting Considerations:

  • Cell Permeability: In cell-based assays, your compound needs to cross the cell membrane to reach its intracellular target. If your compound has low permeability, you may see low activity even if it is potent against the isolated target.

  • Metabolic Instability: Cells can metabolize your compound, converting it into an inactive form. You can assess this by incubating your compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

  • Target Engagement: It's crucial to confirm that your compound is actually binding to its intended target. Techniques like thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to measure direct binding.

  • Structure-Activity Relationship (SAR): The biological activity of thiazole derivatives can be highly sensitive to the nature and position of substituents on the thiazole and piperazine rings[9][10][11]. The presence and position of the methyl group can significantly impact the molecule's interaction with its target[2]. Consider synthesizing and testing closely related analogs to understand the SAR for your target.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazolylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals

Welcome to the Technical Support Center for Thiazolylpiperazine Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success.

Section 1: Understanding the Synthesis - A Mechanistic Overview

The synthesis of a thiazolylpiperazine moiety typically involves two key stages: the formation of the thiazole ring and its subsequent linkage to the piperazine ring, or vice versa. The most common approach for synthesizing the thiazole core is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2][4] The piperazine ring can be introduced by reacting a suitably functionalized thiazole with a piperazine derivative, or by constructing the thiazole ring onto a pre-existing piperazine-containing starting material.

Hantzsch Thiazole Synthesis: The Core Reaction

The Hantzsch synthesis is a versatile method for creating substituted thiazoles.[5][6] The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4][7]

dot graph Hantzsch_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reagents [label="α-Haloketone + Thioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Thioester Intermediate"]; intermediate2 [label="Cyclized Intermediate"]; product [label="Thiazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> intermediate1 [label="Nucleophilic Attack"]; intermediate1 -> intermediate2 [label="Intramolecular Cyclization"]; intermediate2 -> product [label="Dehydration"]; }

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of thiazolylpiperazine synthesis.

Q1: What are the most critical parameters to control in a Hantzsch thiazole synthesis?

A1: The critical parameters are temperature, solvent, and reaction time.[8] While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[8] Common solvents include alcohols like ethanol and methanol.[8][9] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

Q2: How do I choose the appropriate starting materials for my desired thiazolylpiperazine derivative?

A2: The choice of α-haloketone and thioamide will determine the substituents on the thiazole ring. To incorporate the piperazine moiety, you can either start with a piperazine-containing thioamide or α-haloketone, or functionalize the thiazole ring after its formation for subsequent coupling with piperazine.

Q3: Are there any common side reactions to be aware of?

A3: Yes, common side reactions include the formation of isomeric products and byproducts from self-condensation of the starting materials. For instance, under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[10] Additionally, when attaching the piperazine ring, di-substitution on the piperazine nitrogens is a common issue.[11]

Q4: What are some modern, greener alternatives for thiazole synthesis?

A4: Recent advancements focus on environmentally benign methods. These include multi-component, one-pot syntheses, the use of recyclable catalysts, green solvents like water, and solvent-free reactions.[12] Microwave-assisted and ultrasonic-mediated syntheses have also been shown to be effective, often leading to shorter reaction times and higher yields.[5][12]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of thiazolylpiperazine derivatives.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Some Hantzsch syntheses require heating to proceed efficiently. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing may be necessary. Conversely, excessive heat can cause decomposition.[8]
Suboptimal Solvent The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used.[8] For certain substrates, a mixture of solvents, such as ethanol/water, can improve yields.[5] In some cases, polar aprotic solvents like DMF or THF may be beneficial.[9]
Incomplete Reaction Monitor the reaction progress using TLC. If starting materials are still present after the planned time, extend the reaction duration.[8]
Catalyst Issues (if applicable) While not always required, some variations of the Hantzsch synthesis benefit from a catalyst. Ensure the catalyst is active and used in the correct amount. Silica-supported tungstosilisic acid has been shown to be effective in some multi-component reactions.[5]
Ineffective Work-up The thiazole product is often precipitated by adding the reaction mixture to a basic solution, like aqueous sodium carbonate.[8] If the product doesn't precipitate, it may be soluble in the work-up solution, requiring extraction with an organic solvent.

dot graph Low_Yield_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Adjust Temperature\n(Heat or Cool)", shape=diamond]; check_solvent [label="Change Solvent", shape=diamond]; check_time [label="Extend Reaction Time", shape=diamond]; check_workup [label="Optimize Work-up", shape=diamond]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> check_solvent [label="No Improvement"]; check_solvent -> check_time [label="No Improvement"]; check_time -> check_workup [label="No Improvement"]; check_temp -> success [label="Improvement"]; check_solvent -> success [label="Improvement"]; check_time -> success [label="Improvement"]; check_workup -> success [label="Improvement"]; }

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products/Byproducts

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Formation of Isomers The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, acidic conditions can lead to different isomers compared to neutral conditions.[10] Carefully control the pH of your reaction mixture.
Di-substitution of Piperazine When reacting a thiazole with piperazine, the formation of a 1,4-disubstituted byproduct is common. To favor mono-substitution, use a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).[11]
Side Reactions of Starting Materials Impurities in starting materials or decomposition under reaction conditions can lead to byproducts. Ensure the purity of your reagents and consider milder reaction conditions.
Complex Reaction Mixture If multiple products are formed, purification by column chromatography is often necessary.[11]
Issue 3: Difficulty in Product Purification and Characterization

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid Try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography is the next step. For highly polar compounds, reverse-phase chromatography may be effective.
Co-eluting Impurities Optimize your chromatography conditions. This may involve changing the solvent system, using a different stationary phase, or employing techniques like semi-preparative HPLC for difficult separations.
Ambiguous Characterization Data Confirm the structure using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while high-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.[13] Additional 2D NMR experiments (COSY, HMQC, HMBC) can help resolve complex structures.

Section 4: Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).[14]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[8][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of a basic aqueous solution (e.g., sodium bicarbonate).[8]

  • Purification: Collect the solid product by filtration. If no precipitate forms, extract the product with a suitable organic solvent. The crude product can be further purified by recrystallization or column chromatography.

Protocol for Mono-N-Boc Protection of Piperazine

This protocol is useful for controlling the selectivity of N-substitution.

  • Reaction Setup: Dissolve piperazine (4 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at 0 °C.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.[11]

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc-piperazine.[11]

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n& Purification"]; reaction_setup [label="Reaction Setup"]; reaction_monitoring [label="Reaction Monitoring (TLC)"]; workup [label="Work-up & Isolation"]; purification [label="Purification\n(Crystallization/Chromatography)"]; characterization [label="Characterization\n(NMR, MS)"]; end [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_prep; reagent_prep -> reaction_setup; reaction_setup -> reaction_monitoring; reaction_monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> characterization; characterization -> end; }

Caption: A general experimental workflow for synthesis.

Section 5: Analytical Techniques for Characterization

Accurate characterization of your synthesized thiazolylpiperazine is crucial. A combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[13][15] A C18 reverse-phase column with a water/acetonitrile gradient is a common setup.[13]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

References

Technical Support Center: Synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. As a Senior Application Scientist, I understand that even well-established synthetic routes can present challenges. This guide is designed to provide you with field-proven insights and troubleshooting strategies to help you navigate the common pitfalls and side reactions encountered during this synthesis. Our goal is to explain the causality behind these issues and provide robust, self-validating protocols to enhance your success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when undertaking this synthesis.

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant and reliable strategies for synthesizing this target molecule. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Nucleophilic Aromatic Substitution (SNAr). This is arguably the most direct and common method. It involves the reaction of a pre-formed 2-halothiazole, such as 2-chloro- or 2-bromo-4-methylthiazole, with 1-methylpiperazine. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrohalic acid byproduct.

  • Route B: Hantzsch Thiazole Synthesis. This classic method involves building the thiazole ring from acyclic precursors.[1][2][3] In this specific case, one would react an α-haloketone (e.g., chloroacetone) with a thiourea derivative, N,N-(1,4-piperazinediyl)bis(N'-methylthiourea) or more specifically, 1-methylpiperazine-4-carbothioamide. This approach is versatile but can be more susceptible to side reactions related to the reactive α-haloketone.[4]

Q2: My reaction yield is consistently low, and I see a lot of unreacted starting material. What are the likely causes?

This is a classic issue often pointing to suboptimal reaction conditions, particularly in the SNAr approach.

  • Insufficient Activation: The 2-position of the thiazole ring is electron-deficient, facilitating nucleophilic attack. However, insufficient heating can lead to a sluggish reaction.

  • Improper Base Selection: The base is critical for scavenging the acid (e.g., HCl, HBr) generated during the reaction. If the base is too weak or sterically hindered, the reaction mixture will become acidic. This protonates the nucleophilic nitrogen of 1-methylpiperazine, effectively halting the reaction by converting the nucleophile into a non-nucleophilic ammonium salt.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) typical of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred.

Q3: After the reaction, my mixture is a dark, tar-like substance with very little desired product. What went wrong?

The formation of tar or polymer is almost always a result of excessive heat or prolonged reaction times.

  • Thermal Decomposition: Thiazoles and piperazines, while generally stable, can decompose under harsh conditions. α-Haloketones used in the Hantzsch synthesis are particularly prone to self-condensation and polymerization at high temperatures.

  • Air Oxidation: Running the reaction open to the atmosphere can sometimes lead to oxidative side reactions, especially with electron-rich intermediates, contributing to coloration and decomposition. It is often advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: I've isolated an impurity with a higher molecular weight than my target compound. What could it be?

A higher molecular weight impurity often points to an undesired multi-substitution or dimerization event. The most likely culprit is the formation of a quaternary ammonium salt.

  • Quaternization: The tertiary amine of the desired product, this compound, can act as a nucleophile and react with another molecule of the starting 2-halothiazole. This side reaction is more prevalent at higher temperatures and results in a positively charged quaternary salt, which may be difficult to separate.

Q5: What is the most effective method for purifying the final product?

Purification strategies depend on the nature of the impurities. A multi-step approach is often best.

  • Aqueous Workup/Extraction: After the reaction, a standard aqueous workup can remove inorganic salts and highly polar impurities. An acid-base extraction is particularly effective. By acidifying the organic layer (e.g., with 1M HCl), the basic piperazine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.

  • Column Chromatography: For removing closely related organic impurities (like starting materials or the quaternary salt), silica gel column chromatography is the gold standard. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., Hexane/Ethyl Acetate with a small amount of Triethylamine) is typically effective.

  • Crystallization/Precipitation: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[5][6] Alternatively, converting the final product to its hydrochloride salt can facilitate purification by precipitation.[7]

Troubleshooting Guide: Specific Side Reactions & Solutions

This section provides a deeper dive into specific problems, their mechanistic origins, and targeted solutions.

Problem 1: Formation of a Quaternary Ammonium Salt Impurity
  • Symptom: An unexpected peak in the LC-MS with a mass corresponding to [Product + Thiazole Ring - Halogen]. The 1H NMR may show downfield shifts for protons near the newly formed positive charge.

  • Causality: The tertiary amine nitrogen on the piperazine ring of the product remains nucleophilic. At elevated temperatures, it can compete with the starting 1-methylpiperazine and attack the electrophilic 2-halothiazole starting material.

  • Solutions & Protocols:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine. This ensures the 2-halothiazole is consumed primarily by the intended nucleophile.

    • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. See the table below for guidance.

    • Order of Addition: Add the 2-halothiazole slowly to a solution of 1-methylpiperazine and the base. This maintains a low concentration of the electrophile, minimizing its reaction with the product.

Diagram: Quaternary Salt Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction Product Target Product (this compound) QuatSalt Quaternary Ammonium Salt (High MW Impurity) Product->QuatSalt Acts as Nucleophile (Undesired) Halothiazole 2-Halothiazole (Starting Material) Halothiazole->QuatSalt Reacts with Product caption Undesired quaternization side reaction.

References

Technical Support Center: Purification Strategies for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This document provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this key intermediate.

Frequently Asked Questions (FAQs)

Section 1: Initial Workup & First-Pass Purification

Question 1: My reaction workup yielded a crude, dark oil. What is the most effective first-pass purification to isolate the product?

Answer: A dark, oily crude product suggests the presence of both polar and non-polar impurities. An acid-base extraction is the most robust initial purification step for this molecule, leveraging the basicity of the piperazine ring. This technique efficiently separates the basic product from neutral organic impurities and acidic byproducts.[1][2][3]

Expert Insight: The Power of pKa

The key to a successful acid-base extraction is exploiting the difference in pKa between your target compound and impurities. This compound has two basic nitrogen atoms on the piperazine ring. The N-methylated nitrogen is more basic. By adding a dilute acid (like 1M HCl), you can protonate these nitrogens, forming a water-soluble salt. Neutral impurities will remain in the organic layer, allowing for a clean separation.

Protocol: Preparative Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent (DCM or EtOAc) to remove any trapped neutral impurities.[2]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with vigorous stirring until the pH is >10. This deprotonates the product, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer with fresh DCM or EtOAc (3x). Your purified product is now in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.

dot graph "Acid_Base_Extraction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude Product\nin Organic Solvent (EtOAc)"]; SepFunnel1 [label="Separatory Funnel:\nAdd 1M HCl", shape=cylinder, fillcolor="#FBBC05"]; Organic1 [label="Organic Layer:\nNeutral Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aqueous1 [label="Aqueous Layer:\nProtonated Product (Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SepFunnel2 [label="Separatory Funnel:\nAdd 2M NaOH (pH > 10)", shape=cylinder, fillcolor="#FBBC05"]; Aqueous2 [label="Aqueous Layer:\nInorganic Salts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic2 [label="Organic Layer:\nPurified Product (Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Dry & Concentrate", shape=cds];

// Edges Crude -> SepFunnel1 [label=" Dissolve"]; SepFunnel1 -> Organic1 [label=" Separate"]; SepFunnel1 -> Aqueous1 [label=" Separate"]; Aqueous1 -> SepFunnel2 [label=" Basify"]; SepFunnel2 -> Aqueous2 [label=" Separate"]; SepFunnel2 -> Organic2 [label=" Re-extract into EtOAc"]; Organic2 -> Final; } caption: Workflow for Acid-Base Extraction.

Section 2: Chromatographic Purification

Question 2: Acid-base extraction improved purity, but TLC/LCMS still shows a major impurity with similar polarity. How should I set up a flash column?

Answer: For impurities close in polarity to your basic product, flash column chromatography on silica gel is the next logical step.[4][5] The key challenge with basic compounds like this piperazine derivative is their tendency to streak or show poor peak shape on standard silica gel due to strong interactions with acidic silanol groups.[6]

To counteract this, you must add a small amount of a basic modifier to your mobile phase.

Protocol: Modified Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

  • Solvent System Selection (TLC):

    • Start with a non-polar/polar system like Hexanes/Ethyl Acetate. This is often insufficient for polar amines.

    • A more effective system is Dichloromethane (DCM) / Methanol (MeOH). Screen gradients from 100:0 to 90:10 (DCM:MeOH).

    • Crucial Step: To the chosen solvent system, add 0.5-1% triethylamine (TEA) .[7] This deactivates the acidic sites on the silica, preventing peak tailing and improving separation.

    • Aim for a retention factor (Rf) of ~0.3 for your product on the TLC plate for optimal separation on the column.[7]

  • Column Packing: Pack the column using the "wet" method with your initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve your sample in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading") and gently add it to the top of the column bed. This technique provides a much sharper starting band than direct liquid injection.

  • Elution: Begin elution with the starting solvent system and gradually increase the polarity (the percentage of methanol) based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the pure fractions, and concentrate under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[5]
Mobile Phase DCM/MeOH with 0.5-1% TriethylamineDCM/MeOH provides good polarity range. TEA is a competing base that minimizes interaction with silica silanols, preventing peak tailing.[6][7]
Target Rf ~0.3Provides the optimal balance between resolution and elution time.[7]
Loading Method Dry Loading (adsorbed on silica)Ensures a narrow, concentrated starting band, leading to superior separation compared to liquid loading.
Section 3: Crystallization & Final Product Form

Question 3: My product from chromatography is a clean oil/amorphous solid. How can I induce crystallization to get a stable, solid final product?

Answer: Obtaining a crystalline solid is highly desirable for handling, stability, and ensuring high purity. If the free base is reluctant to crystallize, converting it to a salt (e.g., a hydrochloride or citrate salt) is a common and highly effective strategy.[8][9] Salts often have higher melting points and well-defined crystal lattices. Alternatively, screening for a suitable recrystallization solvent system for the free base may be successful.[10]

Method 1: Salt Formation for Crystallization

This method is often the most reliable for piperazine-containing compounds.[9][11]

  • Dissolve Free Base: Dissolve the purified oily free base in a suitable solvent like isopropanol (IPA), ethanol, or methanol.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or a saturated solution of HCl in methanol) dropwise while stirring. Monitor the precipitation. You are aiming to form the dihydrochloride salt.

  • Crystallization: The salt will likely precipitate out of the solution. You can aid this by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any surface impurities.[1]

  • Drying: Dry the crystalline salt under vacuum.

Method 2: Recrystallization of the Free Base

This requires finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[10]

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and with gentle heating.

  • Ideal Solvent: An ideal single solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Anti-Solvent System: If a single solvent isn't found, use an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or ethanol) and slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) until the solution becomes turbid.[10]

  • Procedure: Once a system is identified, dissolve the bulk material in the minimum amount of hot solvent (or good solvent). If needed, perform a hot filtration to remove any insoluble particulates. Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath to maximize crystal formation.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in the salt formation method.

dot graph "Purification_Decision_Tree" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Decision tree for purification workflow.

References

Mitigating off-target effects of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

A Guide to Characterizing and Mitigating Off-Target Effects for Novel Small Molecules

Introduction: The Challenge of Selectivity

This compound is a synthetic small molecule incorporating both thiazole and piperazine moieties—scaffolds common in pharmacologically active agents.[1][2] When developing and utilizing novel compounds such as this, researchers often focus on the intended biological target and desired phenotypic outcome. However, a molecule's interaction with unintended proteins, known as off-target effects, can lead to misleading experimental data, cellular toxicity, or adverse effects in a therapeutic context.[3][4]

Part 1: Frequently Asked Questions (FAQs) - Identifying Off-Target Activity

This section addresses common questions and observations that may indicate the presence of off-target effects.

Q1: What are off-target effects, and why are they a primary concern for a novel compound?

A1: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary biological target.[3] For a novel molecule like this compound, whose full interaction profile is uncharacterized, these effects are a major concern for several reasons:

  • Unexplained Cytotoxicity: Cell death or growth inhibition observed at effective concentrations may not be a result of the on-target mechanism but rather due to the compound hitting an essential protein or pathway.[5]

  • Poor Translatability: Off-target effects discovered late in the drug development process are a major cause of preclinical and clinical failures.[6] Identifying them early is crucial.

Q2: I'm observing a cellular phenotype that isn't consistent with the known function of my primary target. How can I confirm if this is an off-target effect?

A2: This is a classic indicator of potential off-target activity. A multi-pronged approach is necessary to dissect the underlying cause. The goal is to determine if the observed phenotype is truly linked to your intended target.

  • Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor that targets the same primary protein. If this second compound fails to produce the same "unexpected" phenotype, it strongly suggests your original compound's effect is off-target.[5]

  • Perform a Rescue Experiment: If possible, overexpress a version of your primary target that is resistant to the compound. If the phenotype is on-target, the resistant version should "rescue" the cells and reverse the effect. If the phenotype persists, it is likely off-target.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the primary target. If silencing the target protein fails to replicate the phenotype observed with your compound, the compound's effect is independent of the target and therefore an off-target phenomenon.[3]

Q3: My compound shows high potency in a biochemical assay but requires a much higher concentration to work in cells. Why is there a discrepancy?

A3: A significant drop in potency between a biochemical (cell-free) assay and a cell-based assay can be attributed to several factors, including:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized or degraded by cellular enzymes.

  • Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Intracellular ATP: For kinase inhibitors, the high concentration of ATP inside a cell (~1-10 mM) can outcompete the inhibitor for binding to the target kinase, requiring a higher compound concentration to achieve the same level of inhibition seen in biochemical assays with lower ATP levels.

While not a direct confirmation of off-target activity, this discrepancy necessitates careful dose-response studies and control experiments to ensure the cellular effects observed at higher concentrations are not dominated by newly engaged off-targets.

Q4: I'm observing significant cytotoxicity at concentrations needed to see my desired biological effect. How can I determine if this is an on-target or off-target effect?

A4: Distinguishing on-target from off-target toxicity is critical.

  • Phenotypic Profiling: Compare the cytotoxic phenotype (e.g., apoptosis, necrosis, cell cycle arrest) with the known consequences of inhibiting the primary target.[7] If the literature or genetic data suggests that inhibiting your target should not be cytotoxic, the observed toxicity is likely off-target.

  • Dose-Response Analysis: Carefully compare the EC50 for your desired biological effect with the CC50 (cytotoxic concentration 50%). A very narrow window between these two values suggests a potential link, but a large separation may indicate distinct mechanisms.

  • Broad Profiling: The most definitive way to investigate this is to screen the compound against a broad panel of proteins, such as a kinase panel, to identify unintended targets that could be responsible for the toxicity.[5][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to experimentally address and mitigate off-target effects.

Troubleshooting Workflow: Investigating Unexpected Cellular Activity

This diagram outlines a decision-making process for when an unexpected phenotype is observed.

G start Unexpected Phenotype Observed with this compound control_check Are Controls Valid? (Vehicle, Positive/Negative) start->control_check on_target_validation On-Target Validation Strategy control_check->on_target_validation Yes method1 Test Structurally Distinct Inhibitor on_target_validation->method1 method2 Genetic Validation (siRNA / CRISPR) on_target_validation->method2 method3 Rescue with Resistant Mutant on_target_validation->method3 phenotype_replicated Phenotype Replicated? method1->phenotype_replicated method2->phenotype_replicated method3->phenotype_replicated conclusion_on_target Conclusion: Phenotype is Likely ON-TARGET phenotype_replicated->conclusion_on_target Yes conclusion_off_target Conclusion: Phenotype is Likely OFF-TARGET phenotype_replicated->conclusion_off_target No next_steps Proceed to Off-Target Identification (e.g., Kinome Scan) conclusion_off_target->next_steps

Caption: A decision-making workflow for deconvoluting on-target vs. off-target phenotypes.

Guide 1: Protocol for Kinome-Wide Selectivity Profiling

Rationale: Many small molecule inhibitors target ATP-binding pockets, which are structurally conserved across the human kinome. Kinase profiling is a high-throughput method to screen a compound against a large panel of kinases to identify unintended interactions.[5][8] This is a crucial step to understand the selectivity of this compound if its primary target is a kinase.

Methodology (Example using a commercial service):

  • Compound Preparation:

    • Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

    • Prepare serial dilutions as required by the screening service provider.

  • Service Selection:

    • Choose a reputable vendor offering kinase profiling services (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

    • Select a panel that is appropriate for your budget and research question. A broad panel (e.g., >400 kinases) is recommended for initial characterization.

    • Opt for a binding assay (like KiNativ or KINOMEscan) or an enzymatic inhibition assay. Binding assays can detect non-competitive inhibitors but may not always correlate with functional inhibition.

  • Assay Execution (Performed by Vendor):

    • The compound is typically tested at a fixed concentration (e.g., 1 µM) against the kinase panel.

    • The activity of each kinase is measured in the presence of the compound and compared to a DMSO vehicle control.

    • The result is usually expressed as "% Inhibition" or "% Control".

  • Data Analysis:

    • Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • Request follow-up dose-response curves (IC50 or Kd determination) for the most potent off-target hits to quantify their binding affinity.[9]

    • Summarize the data in a table for clear interpretation.

Data Summary Table Example:

Target KinasePrimary Target?% Inhibition @ 1 µMIC50 (nM)Notes
Target XYes98%50Expected on-target activity.
SRCNo85%250Potent off-target. Known to regulate cell adhesion.
ABL1No72%800Moderate off-target. Implicated in cell proliferation.[9]
LCKNo45%>10,000Weak interaction, likely not physiologically relevant.
Guide 2: Protocol for Cellular Target Engagement Assay

Rationale: Confirming that your compound binds to its intended target within the complex environment of a living cell is a critical validation step.[10][11] This helps bridge the gap between biochemical data and cellular phenotypes. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.

Methodology (CETSA):

  • Cell Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat one set of cells with this compound at a relevant concentration (e.g., 10x the cellular EC50).

    • Treat a parallel set of cells with the vehicle (e.g., DMSO) as a negative control.

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension from each treatment group into PCR tubes.

    • Heat the aliquots across a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot from each group at room temperature as an unheated control.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication to release soluble proteins.

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble (non-denatured) proteins.

    • Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting with a specific antibody.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • If the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures in the compound-treated samples compared to the vehicle control. This results in a "thermal shift" of the melting curve to the right.

Expected Outcome Visualization:

Caption: A representative CETSA curve showing target stabilization by a compound.

References

Technical Support Center: Analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the degradation pathway analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices and to provide a self-validating framework for your protocols.

Introduction: Stability Profile of this compound

This compound is a heterocyclic compound featuring a piperazine ring linked to a thiazole moiety. Understanding its stability is crucial for its development as a potential pharmaceutical agent. The molecule possesses several reactive sites susceptible to degradation under various stress conditions. The piperazine ring, a secondary and tertiary amine-containing structure, is prone to oxidation and N-dealkylation.[1][2] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, can undergo hydrolysis, oxidation of the sulfur atom, and photodegradation.[3][4][5] Forced degradation studies are therefore essential to identify potential degradation products and establish the compound's stability profile.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the primary degradation pathways are expected to involve the piperazine and thiazole rings.

  • Piperazine Ring:

    • Oxidation: The tertiary amine of the piperazine ring can be oxidized to form an N-oxide. The piperazine ring itself can undergo oxidation to form products like piperazinone.[2]

    • N-dealkylation: The methyl group on the piperazine nitrogen can be cleaved under oxidative or thermal stress.

    • Ring Opening: Under harsh acidic or basic conditions, the piperazine ring may undergo cleavage.

  • Thiazole Ring:

    • Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly under extreme pH and temperature, which could lead to ring-opening.[7]

    • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under oxidative conditions.[8]

  • Photodegradation: Aromatic and sulfur-containing heterocycles can be susceptible to photodegradation, potentially leading to complex rearrangements or fragmentation.[3]

Q2: I am not seeing any degradation of my compound under mild stress conditions. What should I do?

A2: If you observe no degradation, it indicates the compound is relatively stable under those specific conditions. To induce degradation, you may need to increase the harshness of the stressor. For example:

  • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH) and/or increase the temperature and duration of exposure.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the reaction time.

  • Thermal Degradation: Increase the temperature in increments (e.g., from 60°C to 80°C or higher). It's crucial to do this systematically to avoid complete degradation of the compound.

Q3: My mass spectrometry data shows several unexpected peaks. How can I identify if they are degradation products?

A3: To identify potential degradation products:

  • Compare with a control sample: Analyze a sample of your compound that has not been subjected to stress conditions. Any peaks present in the stressed sample but absent in the control are potential degradants.

  • Analyze the mass-to-charge ratio (m/z): Propose logical chemical modifications (e.g., addition of an oxygen atom for oxidation, loss of a methyl group for N-dealkylation) and calculate the expected molecular weights of these potential degradants. Compare these with the observed m/z values.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unexpected peak. The fragmentation pattern can provide structural information to help identify the degradant. The fragmentation of the piperazine and thiazole rings will yield characteristic product ions.[9][10][11]

Q4: What is the best chromatographic method to separate the parent compound from its degradation products?

A4: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is generally the most suitable approach. A C18 column is a good starting point. A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation of the polar degradation products from the less polar parent compound. UV detection is suitable if the degradants retain a chromophore. However, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed The compound is highly stable under the applied conditions. Stress conditions are too mild.Gradually increase the severity of the stressor (e.g., higher temperature, longer exposure time, higher concentration of reagent). Ensure proper experimental setup (e.g., correct pH, temperature).
Complete degradation of the parent compound Stress conditions are too harsh.Reduce the severity of the stressor (e.g., lower temperature, shorter exposure time, lower concentration of reagent). Perform a time-course experiment to find the optimal duration.
Poor peak shape in HPLC Inappropriate mobile phase pH. Column overload. Co-elution of compounds.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Optimize the gradient to improve separation.
Unexpected peaks in the chromatogram Contamination from reagents, solvents, or glassware. Formation of degradation products.Analyze a blank sample (all reagents except the active compound) to identify any extraneous peaks. Compare chromatograms of stressed and unstressed samples. Use LC-MS to identify the m/z of the unknown peaks.
Difficulty in identifying degradation products by MS Low abundance of the degradant. Complex fragmentation pattern.Concentrate the sample to increase the signal of low-level degradants. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Compare the MS/MS fragmentation pattern of the degradant with that of the parent compound to identify common fragments.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the stock solution in a controlled temperature oven at 80°C for 48 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC-UV/MS.

Protocol 2: HPLC-UV/MS Analysis

Objective: To separate and identify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Mass Spectrometry Conditions (Electrospray Ionization - Positive Mode):

  • Ion Source: ESI (+)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

Visualizations

Degradation_Pathway cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent Parent Compound (C8H13N3S) N_Oxide N-Oxide (+O) Parent->N_Oxide H₂O₂ Sulfoxide Sulfoxide (+O) Parent->Sulfoxide H₂O₂ N_Dealkylation N-Dealkylation (-CH2) Parent->N_Dealkylation H₂O₂ / Heat Thiazole_Ring_Opening Thiazole Ring Opening (+H2O) Parent->Thiazole_Ring_Opening Acid/Base, Heat

Caption: Postulated degradation pathways for this compound.

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample_Prep Sample Preparation (Neutralize, Dilute) Stress->Sample_Prep Analysis HPLC-UV/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing & Identification Analysis->Data_Processing End End: Degradation Profile Data_Processing->End

Caption: Experimental workflow for forced degradation analysis.

Summary of Potential Degradation Products

Degradation Pathway Potential Product Change in Mass Stress Condition
Oxidation N-Oxide+16Oxidative
Sulfoxide+16Oxidative
Sulfone+32Oxidative
N-Dealkylation 4-(1,3-thiazol-2-yl)piperazine-14Oxidative, Thermal
Hydrolysis Thiazole ring-opened product+18Acidic, Basic

References

Validation & Comparative

A Comparative Guide to 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and Other Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and other significant piperazine derivatives for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships, pharmacological profiles, and the experimental methodologies used to evaluate these compounds, with a focus on their interactions with key central nervous system (CNS) targets.

The Piperazine Scaffold: A Cornerstone in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its basicity and ability to be readily functionalized at both nitrogen atoms, have made it a versatile building block for a vast array of CNS-active drugs.[3][4] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopaminergic and serotonergic pathways.[5][6]

Featured Compound: this compound

Structure:

Chemical Structure of this compound

This compound is a small molecule featuring a piperazine ring substituted with a methyl group at the N1 position and a 1,3-thiazole ring at the N4 position. While extensive public data on the specific biological activity of this compound is limited, we can infer its likely pharmacological profile based on established structure-activity relationships (SAR) of related thiazolylpiperazine and arylpiperazine derivatives.

The incorporation of a thiazole ring is a common strategy in the design of CNS-active compounds, often contributing to receptor affinity and selectivity.[7] The methyl group on the piperazine nitrogen is also a key modulator of activity.

Comparative Analysis: Activity at Key CNS Receptors

The therapeutic efficacy of many piperazine derivatives stems from their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. Atypical antipsychotics, for instance, often exhibit a combination of D2 antagonism and 5-HT2A antagonism or 5-HT1A partial agonism.[8][9]

Dopamine D2 Receptor Affinity

Dopamine D2 receptor antagonism is a hallmark of antipsychotic drugs.[3] The arylpiperazine moiety is a well-established pharmacophore for D2 receptor ligands. The nature of the aryl group and other substituents on the piperazine ring significantly influences D2 affinity.

Based on the SAR of related compounds, the 2-thiazolyl group in this compound is expected to confer a degree of affinity for the D2 receptor. However, without a larger aromatic system, its potency might be moderate compared to established antipsychotics like Aripiprazole, which features a more extended arylpiperazine structure.

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytics and antidepressants.[4] Many arylpiperazine derivatives act as partial agonists at this receptor. The terminal aryl group plays a crucial role in determining affinity and intrinsic activity.

The thiazole ring in our featured compound could allow for interactions with the 5-HT1A receptor binding pocket. The methyl group at the N1 position of the piperazine ring is a structural feature also present in some 5-HT1A ligands.

Serotonin 5-HT2A Receptor Affinity

Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics. The arylpiperazine scaffold is also common in 5-HT2A antagonists.

The electronic properties of the thiazole ring in this compound may contribute to its affinity for the 5-HT2A receptor.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2AReference
This compound Data not availableData not availableData not available-
Aripiprazole0.341.73.4[4]
Olanzapine1.1>10004[10]
Clozapine1298.513[7]
Risperidone3.11100.16[4]
Ziprasidone4.83.40.4[4]

Disclaimer: The data for the comparator compounds are sourced from various publications and should be used for general comparison. Direct comparison is most accurate when compounds are tested in the same assays.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents at the N1 and N4 positions.

SAR cluster_piperazine Piperazine Core cluster_n1 N1-Substituent cluster_n4 N4-Substituent Piperazine Piperazine Ring Activity Activity Piperazine->Activity Modulates N1 Methyl Group (e.g., in this compound) - Modulates basicity - Influences solubility and metabolism N1->Piperazine N4 Thiazole Ring - Aromatic system - Potential for H-bonding - Influences receptor affinity and selectivity N4->Piperazine

Key Structural Elements Influencing Activity

  • N1-Substituent: Small alkyl groups like the methyl group in our featured compound can influence the basicity of the piperazine nitrogen, which in turn affects its pharmacokinetic properties and potential for ionic interactions with receptors.

  • N4-Aryl/Heteroaryl Group: This is a critical determinant of receptor affinity and selectivity. The thiazole ring in this compound provides an aromatic system with heteroatoms that can engage in various interactions within the receptor binding pocket, including hydrogen bonding and π-π stacking. The nature and substitution pattern of this ring are key for fine-tuning the pharmacological profile. For instance, the presence of electron-withdrawing or -donating groups on the aryl ring can significantly alter receptor affinities.

Experimental Protocols for Activity Evaluation

To provide a comprehensive understanding of how the activity of these compounds is determined, we present detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

D2_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing D2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]-Spiperone) and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity on filters Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze End End Analyze->End cAMP_Assay Start Start Plate_Cells Plate cells expressing 5-HT1A receptors Start->Plate_Cells Stimulate Stimulate cells with forskolin and test compound Plate_Cells->Stimulate Lyse_Cells Lyse cells and measure intracellular cAMP levels Stimulate->Lyse_Cells Analyze Analyze data to determine EC50 or IC50 value Lyse_Cells->Analyze End End Analyze->End

References

The Evolving Landscape of Thiazolylpiperazines: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the 1-Methyl-4-(1,3-thiazol-2-yl)piperazine scaffold has emerged as a privileged structure, serving as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various analogs derived from this core, drawing upon a growing body of experimental evidence. We will delve into their differential activities as cholinesterase inhibitors, monoamine oxidase (MAO) inhibitors, and antinociceptive agents, offering a comprehensive overview for researchers and drug development professionals. This analysis is grounded in peer-reviewed data, highlighting key structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

I. Introduction to the this compound Scaffold

The unique chemical architecture of this compound, which combines a thiazole ring with a piperazine moiety, provides a foundation for diverse pharmacological activities.[1] The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen, is a common feature in many biologically active compounds.[2] Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a well-established pharmacophore found in numerous CNS-active drugs.[1] The strategic combination of these two rings allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences their interaction with biological targets.[1]

This guide will explore how modifications to this core structure impact its efficacy against three distinct and significant biological targets: acetylcholinesterase (AChE), monoamine oxidase-A (MAO-A), and opioid receptors.

II. Comparative Efficacy at Key Biological Targets

The versatility of the thiazolylpiperazine scaffold is evident in the diverse range of biological activities exhibited by its analogs. By systematically modifying the substituents on both the thiazole and piperazine rings, researchers have been able to develop compounds with potent and often selective activities.

A. Cholinesterase Inhibition: A Focus on Alzheimer's Disease

Background: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation, making it a key therapeutic target.[3][4]

A series of thiazolylhydrazone derivatives have been synthesized and evaluated for their ability to inhibit AChE.[3][5] The general structure involves the thiazole ring linked to a piperazine-containing side chain via a hydrazone bridge.

Comparative Efficacy Data:

Compound IDKey Structural FeaturesAChE IC50 (µM)BuChE InhibitionReference
2i Thiazolylhydrazone with an undisclosed substituent0.028 ± 0.001Weak[3][5]
2g Thiazolylhydrazone with an undisclosed substituent0.031 ± 0.001Weak[3][5]
2e Thiazolylhydrazone with an undisclosed substituent0.040 ± 0.001Weak[3][5]
3c Thiazolylhydrazone with a methoxy group on the phenyl ring0.0317 ± 0.001Not significant[4]
2b Thiazolylhydrazone with an undisclosed substituent0.056 ± 0.002Weak[3][5]
2a Thiazolylhydrazone with an undisclosed substituent0.063 ± 0.003Weak[3][5]
3a Thiazolylhydrazone with an unsubstituted phenyl ring0.0496 ± 0.002Not significant[4]
2j Thiazolylhydrazone with an undisclosed substituent0.138 ± 0.005Weak[3][5]
2d Thiazolylhydrazone with an undisclosed substituent0.147 ± 0.006Weak[3][5]
3i Thiazolylhydrazone with a trifluoromethyl group on the phenyl ring0.2158 ± 0.010Not significant[4]
Donepezil (Reference Drug)--[3][5]

Structure-Activity Relationship Insights:

The data reveals that thiazolylhydrazone derivatives can be potent and selective AChE inhibitors. Compound 2i emerged as the most active in its series, with an IC50 value comparable to the reference drug, donepezil.[5] The presence of a methoxy group at the para position of the benzene ring in compound 3c also conferred potent AChE inhibitory activity.[4] In contrast, most of these analogs displayed weak inhibition of butyrylcholinesterase (BuChE), indicating a favorable selectivity profile.[3][5]

Signaling Pathway: Cholinergic Neurotransmission

cholinergic_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Thiazolylpiperazine Thiazolylpiperazine Analog Thiazolylpiperazine->AChE Inhibits

Caption: Inhibition of AChE by thiazolylpiperazine analogs increases acetylcholine levels.

B. Monoamine Oxidase-A (MAO-A) Inhibition: A Potential Antidepressant Avenue

Background: Monoamine oxidase-A (MAO-A) is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.[6] Inhibition of MAO-A increases the levels of these neurotransmitters, a mechanism utilized by several antidepressant drugs.[6]

A series of thiazolylhydrazine-piperazine derivatives were designed and synthesized to target MAO-A.[7] These compounds feature a 4-methylpiperazin-1-yl moiety.

Comparative Efficacy Data:

Compound IDKey Structural FeaturesMAO-A IC50 (µM)MAO-B InhibitionReference
3e 4-nitrophenyl substituent on the thiazole ring0.057 ± 0.002Selective for MAO-A[7][8]
3i 2,4-dimethyl substituent on the phenyl ring0.080 ± 0.003Selective for MAO-A[6]
3d Undisclosed substituent0.117 ± 0.004Selective for MAO-A[7]
3c Undisclosed substituent0.188 ± 0.008Selective for MAO-A[7]
Clorgiline (Reference MAO-A Inhibitor)0.062 ± 0.002-[7][8]
Moclobemide (Reference MAO-A Inhibitor)6.061 ± 0.262-[7][8]

Structure-Activity Relationship Insights:

The results indicate that these thiazolylhydrazine-piperazine derivatives are potent and selective MAO-A inhibitors.[7] Compound 3e , with a 4-nitrophenyl group, demonstrated an IC50 value more potent than the reference drug moclobemide and comparable to clorgiline.[7][8] The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole appears to be beneficial for MAO-A inhibition. The selectivity for MAO-A over MAO-B is a desirable characteristic for antidepressant drug candidates, as it can reduce the risk of certain side effects.

Signaling Pathway: Monoamine Neurotransmission

monoamine_pathway Monoamines Serotonin, Norepinephrine MAO_A Monoamine Oxidase-A (MAO-A) Monoamines->MAO_A Metabolized by Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binds to Metabolites Inactive Metabolites MAO_A->Metabolites Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Thiazolylpiperazine Thiazolylpiperazine Analog Thiazolylpiperazine->MAO_A Inhibits

Caption: MAO-A inhibition by thiazolylpiperazine analogs increases monoamine levels.

C. Antinociceptive Activity: Targeting Opioid Receptors

Background: Opioid receptors are the primary targets for many potent analgesics.[9] Compounds that can modulate these receptors have the potential to be developed as new pain management therapies.

A series of thiazole-piperazine derivatives were synthesized and evaluated for their antinociceptive (pain-relieving) effects, with studies indicating the involvement of the opioidergic system.[10][11]

In Vivo Efficacy Data:

Compound IDKey Structural FeaturesAntinociceptive Effect (50 mg/kg)Mechanism of ActionReference
3a, 3b, 3c, 3f, 3g Thiazole-piperazine derivativesSignificant prolongation of reaction times in tail-clip and hot-plate testsOpioidergic mechanisms (reversed by naloxone)[10][11]

Structure-Activity Relationship Insights:

The in vivo studies demonstrated that several thiazole-piperazine derivatives possess both centrally and peripherally mediated antinociceptive activities.[11] The effects of the active compounds were reversed by the opioid antagonist naloxone, strongly suggesting that their analgesic properties are mediated through the opioid system.[10][11] Molecular docking studies further supported the interaction of these compounds with µ- and δ-opioid receptors.[11][12]

Signaling Pathway: Opioid Receptor Activation

opioid_pathway Thiazolylpiperazine Thiazolylpiperazine Analog Opioid_Receptor Opioid Receptor (µ, δ) Thiazolylpiperazine->Opioid_Receptor Binds to G_Protein G-protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Thiazolylpiperazine analogs can induce analgesia via opioid receptor activation.

III. Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the key experimental methodologies employed in the cited studies.

A. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.

Workflow Diagram:

ellman_workflow Start Start Prepare_Reagents Prepare Reagents: - AChE/BuChE enzyme solution - Test compound solutions - DTNB (Ellman's reagent) - Substrate (ATChI/BTChI) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate enzyme with test compound or buffer Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_DTNB Add DTNB Incubate_Enzyme_Inhibitor->Add_DTNB Initiate_Reaction Initiate reaction by adding substrate (ATChI/BTChI) Add_DTNB->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm over time using a microplate reader Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate percentage of inhibition and IC50 values Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BuChE), various concentrations of the test compounds, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) in an appropriate buffer (e.g., phosphate buffer, pH 8.0).

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or the buffer (for control). Allow to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Addition of DTNB: Add the DTNB solution to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Absorbance Measurement: Immediately begin measuring the change in absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of thiocholine (a product of substrate hydrolysis) with DTNB to form 5-thio-2-nitrobenzoate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

B. In Vitro MAO-A Inhibition Assay

A fluorometric method is commonly used to assess the inhibitory activity of compounds against MAO-A.

Workflow Diagram:

mao_workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-A enzyme solution - Test compound solutions - HRP, Amplex Red, and substrate (e.g., p-tyramine) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate MAO-A with test compound or buffer Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction by adding substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em ~530/590 nm) over time Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate percentage of inhibition and IC50 values Measure_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the in vitro MAO-A inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the MAO-A enzyme, various concentrations of the test compounds, horseradish peroxidase (HRP), Amplex® Red reagent, and the substrate (e.g., p-tyramine) in a suitable buffer.

  • Pre-incubation: In a 96-well plate, add the MAO-A enzyme to wells containing either the test compound or the buffer. Incubate for a defined period.

  • Reaction Initiation: Add a mixture of HRP, Amplex® Red, and the substrate to initiate the reaction. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide, which in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition for each compound concentration. Calculate the IC50 value.

C. In Vivo Antinociceptive Assays (Hot-Plate and Tail-Clip Tests)

These are standard behavioral tests in rodents to assess the central analgesic activity of compounds.

Workflow Diagram:

antinociceptive_workflow Start Start Animal_Acclimatization Acclimatize animals to the experimental environment Start->Animal_Acclimatization Baseline_Measurement Measure baseline latency to thermal stimulus (hot-plate or tail-clip) Animal_Acclimatization->Baseline_Measurement Administer_Compound Administer test compound or vehicle (e.g., intraperitoneally) Baseline_Measurement->Administer_Compound Post_Treatment_Measurement Measure latency at specific time points after administration Administer_Compound->Post_Treatment_Measurement Data_Analysis Analyze the change in latency compared to baseline and vehicle control Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo antinociceptive assays.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room and equipment to reduce stress-induced variability.

  • Baseline Measurement:

    • Hot-Plate Test: Place the animal on a heated surface (e.g., 55°C) and record the time it takes for the animal to show a nociceptive response (e.g., licking a paw or jumping).

    • Tail-Clip Test: Apply a clip to the base of the animal's tail and measure the time it takes for the animal to try and remove it. A cut-off time is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), repeat the latency measurements as described in step 2.

  • Data Analysis: The antinociceptive effect is determined by a significant increase in the latency to the thermal stimulus compared to the baseline and the vehicle-treated control group.

IV. Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area of research for the development of new therapeutics. The studies highlighted in this guide demonstrate that strategic chemical modifications can yield compounds with potent and selective activity against a range of important biological targets, including cholinesterases, monoamine oxidase-A, and opioid receptors.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive and systematic exploration of the chemical space around the this compound core is warranted to further refine the structure-activity relationships for each biological target.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds should be subjected to detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.

  • In vivo efficacy in disease models: The most promising candidates should be evaluated in relevant animal models of Alzheimer's disease, depression, and chronic pain to validate their therapeutic potential.

By continuing to explore the versatility of the thiazolylpiperazine scaffold, the scientific community can pave the way for the discovery of novel and effective treatments for a variety of debilitating diseases.

V. References

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available at: --INVALID-LINK--

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  • (PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. Available at: --INVALID-LINK--

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. Available at: --INVALID-LINK--

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: --INVALID-LINK--

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. PMC. Available at: --INVALID-LINK--

  • Antinociceptive activity of thiazole-containing cyclized DAMGO and Leu-(Met) enkephalin analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors. Turkish Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Antinociceptive Activity of Thiazole-containing Cyclized DAMGO and Leu-(Met) Enkephalin Analogs. PMC. Available at: --INVALID-LINK--

  • Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. PubMed. Available at: --INVALID-LINK--

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available at: --INVALID-LINK--

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. PMC. Available at: --INVALID-LINK--

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: --INVALID-LINK--

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. Available at: --INVALID-LINK--

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. OUCI. Available at: --INVALID-LINK--

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PMC. Available at: --INVALID-LINK--

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC. Available at: --INVALID-LINK--

  • MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. PubMed. Available at: --INVALID-LINK--

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC. Available at: --INVALID-LINK--

  • Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling. PubMed Central. Available at: --INVALID-LINK--

  • 1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine. SCBT. Available at: --INVALID-LINK--

  • (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of some[3][10]-thiazin- 2- one and[3][10]-oxazin-2-one derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Website. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. PubMed. Available at: --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC. Available at: --INVALID-LINK--

  • (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride. EvitaChem. Available at: --INVALID-LINK--

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: --INVALID-LINK--

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References

A Comparative Guide to the Structure-Activity Relationships of Thiazolylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolylpiperazine Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" scaffold in drug discovery. When coupled with a piperazine moiety, a common pharmacophore in centrally acting agents, the resulting thiazolylpiperazine core offers a versatile platform for a multitude of therapeutic applications. This guide will dissect the SAR of this important chemical class, focusing on key therapeutic areas where these compounds have shown significant promise.

Thiazolylpiperazines as Dopamine Receptor Ligands: Modulating Neurological Pathways

Thiazolylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The key to achieving high affinity and selectivity lies in the strategic modification of the thiazolylpiperazine core.

Structure-Activity Relationship at D2/D3 Receptors

The general structure of a thiazolylpiperazine-based dopamine receptor ligand can be divided into three key regions: the thiazole ring, the piperazine core, and an aryl or alkyl substituent.

  • The Thiazole Moiety: The thiazole ring itself is a crucial element for activity. Modifications at the 2-, 4-, and 5-positions can significantly impact binding affinity. For instance, substitution at the 4-position of the thiazole ring with a phenyl group has been shown to be a key feature for high D3 receptor affinity.

  • The Piperazine Core: The piperazine ring acts as a central linker. Its basic nitrogen atom is essential for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors.

  • The Aryl/Alkyl Substituent: The nature of the substituent attached to the second nitrogen of the piperazine is a major determinant of potency and selectivity. Long-chain arylpiperazines, for example, have been shown to exhibit high affinity for D3 receptors. A notable example is a series of 4-thiazolylphenyl N-phenylpiperazine analogs, where specific substitutions on the terminal phenyl ring led to compounds with nanomolar affinity for the human D3 receptor and substantial selectivity over the D2 receptor (approximately 500-fold)[1][2].

The following diagram illustrates the key SAR trends for thiazolylpiperazine-based dopamine receptor ligands.

SAR_Dopamine cluster_scaffold Thiazolylpiperazine Core cluster_modifications Key Modification Points cluster_activity Resulting Activity Thiazole Thiazole Ring Piperazine Piperazine Core (Essential Basic Nitrogen) Thiazole->Piperazine Linker R1 R1 (Thiazole Substituent) e.g., Phenyl at C4 enhances D3 affinity Thiazole->R1 Substitution R2 R2 (Aryl/Alkyl Substituent) Determines potency and selectivity Piperazine->R2 Attachment D3_Affinity Dopamine D3 Affinity & Selectivity R1->D3_Affinity Influences D2_Affinity Dopamine D2 Affinity R2->D2_Affinity Modulates R2->D3_Affinity Strongly Influences

Caption: Key SAR features of thiazolylpiperazines for dopamine receptors.

Comparative Data of Thiazolylpiperazine Dopamine Receptor Ligands

The following table summarizes the binding affinities of representative thiazolylpiperazine derivatives for D2 and D3 dopamine receptors.

Compound IDR1 (Thiazole Substituent)R2 (Aryl Substituent)D2 Ki (nM)D3 Ki (nM)D3 vs. D2 SelectivityReference
Compound A 4-Phenyl4-Fluorophenyl349-752296-1413~1-7.5 fold[2]
Compound 6a 4-(Thiophen-3-yl)phenyl4-Fluorophenyl~7001.4~500-fold[1][2]
Analog Series 4-ThiazolylphenylVaried Fluorophenyl73-1390 fold[2]

Thiazolylpiperazines as Serotonin Receptor Ligands: A Multifaceted Approach to CNS Disorders

Arylpiperazines, including those with a thiazole moiety, are well-established ligands for various serotonin (5-HT) receptors, such as the 5-HT1A and 5-HT2A subtypes. These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.

Structure-Activity Relationship at 5-HT1A and 5-HT2A Receptors

The SAR for 5-HT receptor affinity often overlaps with that for dopamine receptors, yet subtle structural modifications can shift the selectivity profile.

  • Arylpiperazine Moiety: The nature of the aryl group directly attached to the piperazine is critical. For 5-HT1A receptor affinity, an ortho-substituted methoxyphenyl group is a classic and highly favorable feature.

  • Linker Length: The length of the alkyl chain connecting the piperazine to another cyclic system can influence the affinity and functional activity (agonist vs. antagonist).

  • Terminal Group: The terminal moiety, which can be the thiazole ring or a larger system incorporating it, plays a significant role in modulating the affinity for different 5-HT receptor subtypes. For example, in a series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones, the combination of an appropriate arylpiperazine and a terminal indolinone ring system resulted in high affinity for both 5-HT1A and 5-HT2A receptors[3].

The following diagram illustrates the general workflow for evaluating the activity of these compounds.

Workflow_Serotonin cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Data Analysis & SAR Synthesis Synthesize Thiazolylpiperazine Derivatives Binding_Assay Radioligand Binding Assay (5-HT1A, 5-HT2A, etc.) Synthesis->Binding_Assay Test Compounds Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Select Hits Data_Analysis Determine Ki, IC50, EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Establish Structure-Activity Relationships Data_Analysis->SAR_Analysis

Caption: Workflow for SAR studies of thiazolylpiperazines at serotonin receptors.

Comparative Data of Thiazolylpiperazine Serotonin Receptor Ligands
Compound IDArylpiperazine MoietyTerminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Compound 5 2-MethoxyphenylpiperazineIndolin-2-one1351[3]
Compound 7 2-PyrimidinylpiperazineIndolin-2-one4439[3]
EF-7412 PhenylpiperazineBicyclohydantoin27>1000[4]

Thiazolylpiperazines in Inflammation and Infectious Diseases

Beyond the central nervous system, thiazolylpiperazine derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of thiazolylpiperazines, often evaluated using the carrageenan-induced paw edema model in rodents. The SAR in this context suggests that lipophilicity and specific substitution patterns on the aryl rings are crucial for activity. For instance, in a series of thiazolyl-N-phenyl piperazines, the anti-inflammatory activity was found to be influenced by the structural characteristics of the synthesized compounds, and a quantitative structure-activity relationship (QSAR) approach was used to correlate biological activity with physicochemical parameters.

Antimicrobial and Antifungal Activity

The thiazole ring is a component of many clinically used antimicrobial and antifungal drugs. When incorporated into a piperazine scaffold, the resulting compounds have shown promising activity against a range of pathogens. The SAR for antimicrobial activity is often dependent on the specific microbial target. For example, certain thiazolyl-pyrazoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans[5]. A review of novel antimicrobial thiazoles highlights that substitutions on the thiazole ring and the nature of the heterocyclic systems fused to it are key determinants of antimicrobial potency[6].

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

  • Membrane Preparation:

    • HEK293 cells stably expressing human D2 or D3 receptors are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2, [³H]-7-OH-DPAT for D3) at a concentration close to its Kd, and varying concentrations of the test compound.

    • For non-specific binding determination, a high concentration of a known non-labeled ligand (e.g., haloperidol) is added to a set of wells.

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

    • The filters are washed with cold assay buffer to remove unbound radioligand.

    • A scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The thiazolylpiperazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the thiazole ring, the piperazine core, and its substituents can profoundly influence the biological activity and selectivity of these compounds. For CNS targets like dopamine and serotonin receptors, achieving the desired balance of affinities is key to developing effective and safe medications. In the realms of anti-inflammatory and antimicrobial research, the thiazolylpiperazine core continues to yield promising lead compounds.

Future research in this area will likely focus on leveraging computational modeling and structure-based drug design to refine the SAR and develop compounds with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel therapeutic applications for this privileged scaffold will undoubtedly continue to be a fruitful area of investigation in medicinal chemistry.

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the identification of a potent "hit" against a primary therapeutic target is merely the first step. The journey from a promising molecule to a safe and effective therapeutic is paved with rigorous characterization, chief among which is selectivity profiling. This guide focuses on 1-Methyl-4-(1,3-thiazol-2-yl)piperazine , a heterocyclic compound featuring a thiazole ring linked to a methylpiperazine moiety.

Compounds bearing the thiazole-piperazine scaffold have been extensively investigated, most notably as potent antagonists for the Histamine H3 receptor (H3R) .[1] The H3R is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other key neurotransmitters like dopamine and serotonin.[2] This makes H3R antagonists promising candidates for treating cognitive and neurological disorders.

However, the piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous drugs that target aminergic GPCRs. This structural ubiquity necessitates a thorough investigation of potential cross-reactivity with related receptors, such as other histamine subtypes, dopamine receptors, and serotonin receptors, to anticipate and mitigate potential off-target effects. This guide provides a framework for assessing the selectivity of this compound, complete with comparative data analysis and detailed experimental protocols.

The Rationale for Cross-Reactivity Screening

The molecular structure of this compound contains key pharmacophores that warrant a broad screening panel. The protonatable nitrogen in the piperazine ring is a common feature for ligands of monoamine receptors. Therefore, any comprehensive analysis must extend beyond the primary target (H3R) to include other receptors that share structural or functional similarities.

  • Histamine Receptor Family (H1R, H2R, H4R): While structurally distinct, assessing activity at other histamine subtypes is the first logical step to ensure subtype selectivity and avoid side effects like sedation (H1R) or gastric issues (H2R).

  • Dopamine Receptors (esp. D2, D3): The piperazine moiety is a classic structural motif in many antipsychotics and other CNS drugs that target dopamine receptors.[3] Unintended interaction with the D2 receptor, for example, could lead to extrapyramidal symptoms.

  • Serotonin Receptors (esp. 5-HT1A, 5-HT2A, 5-HT6): Similar to dopamine receptors, many serotonergic ligands contain a piperazine core.[4] Cross-reactivity could lead to a complex and unpredictable pharmacological profile.

Comparative Binding Profile: An Illustrative Selectivity Panel

While a comprehensive dataset for this compound is not publicly available, the following table represents an illustrative but plausible binding affinity profile for a selective H3R antagonist based on data from structurally related compounds. The binding affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher binding affinity.

Target ReceptorFamilyRepresentative Kᵢ (nM)Selectivity Fold (vs. hH3R)Potential Clinical Implication of Off-Target Activity
Human H3R Histamine 1.5 - Primary Target (Cognitive Enhancement, etc.)
Human H1RHistamine> 5,000> 3,333xLow risk of sedation
Human H2RHistamine> 10,000> 6,667xLow risk of gastrointestinal effects
Human H4RHistamine850567xLow risk of immunomodulatory effects
Human D2RDopamine1,200800xLow risk of extrapyramidal side effects
Human D3RDopamine980653xLow risk of modulating reward pathways
Human 5-HT1ARSerotonin2,5001,667xLow risk of anxiolytic/antidepressant effects
Human 5-HT2ARSerotonin> 8,000> 5,333xLow risk of neuropsychiatric side effects

Note: The Kᵢ values presented are illustrative and serve as a template for data comparison. Actual experimental values must be determined empirically.

Key Experimental Methodologies

Accurate determination of a compound's selectivity profile relies on robust and standardized assays. The two fundamental types are binding assays, which measure the affinity of a compound for a receptor, and functional assays, which measure the biological response following receptor binding.

Methodology 1: Competitive Radioligand Binding Assay

This is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound.[5][6] The principle involves measuring the ability of the test compound to compete with a radiolabeled ligand of known high affinity for the target receptor.

DOT Diagram: Workflow of a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target GPCR A1 Incubate membranes, radioligand, & test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) P1->A1 P2 Prepare radioligand solution (e.g., [3H]-Nα-methylhistamine for H3R) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 S1 Rapid vacuum filtration through glass fiber filter A1->S1 Allow to reach equilibrium S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Plot % inhibition vs. log[test compound] S3->D1 D2 Calculate IC50 value D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissue known to express the target receptor (e.g., CHO or HEK293 cells stably transfected with human H3R) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

    • 50 µL of a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3R) at a concentration near its Kₔ.[2]

    • Controls: Include wells for "total binding" (test compound replaced with buffer) and "non-specific binding" (test compound replaced with a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Methodology 2: Functional Assay (cAMP Accumulation)

For Gi-coupled receptors like H3R, agonist activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] An antagonist will block this agonist-induced decrease. This assay measures a compound's functional effect on the receptor's signaling pathway.

G cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Histamine (Agonist) Agonist->H3R Activates Antagonist This compound (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

References

A Guide to the Reproducible Synthesis and Characterization of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Reproducibility

In the landscape of drug discovery and chemical research, heterocyclic compounds, particularly those containing scaffolds like piperazine and thiazole, are of immense interest due to their prevalence in biologically active molecules.[1] The compound 1-Methyl-4-(1,3-thiazol-2-yl)piperazine represents a specific combination of these valuable pharmacophores. However, a thorough review of scientific literature reveals a significant gap: there is a notable lack of published data on the synthesis and analytical characterization of this specific molecule.

This guide addresses this challenge head-on. For researchers, scientists, and drug development professionals, embarking on work with a novel or sparsely documented compound demands a rigorous, systematic approach to ensure that any experimental results are both valid and reproducible.[2][3] The "publish or perish" culture can sometimes lead to the publication of results that are difficult to replicate, making a foundational, self-validating protocol essential.[2][4]

Here, we will not simply present a protocol; we will build a framework for establishing experimental reproducibility. This guide will propose a robust synthetic pathway, detail the necessary comprehensive analytical validation, and compare the required quality of data against well-characterized alternative compounds from the literature. Our objective is to provide a roadmap for generating reliable, high-quality data for this compound, a standard that can be applied to any novel compound investigation.

Part 1: Establishing a Reproducible Synthetic Route

The synthesis of novel compounds is often fraught with challenges, including unforeseen side reactions and variable yields.[5] A reproducible synthetic method must be logical, built on established chemical principles, and meticulously documented. For this compound, a logical approach is the nucleophilic substitution reaction between a halogenated thiazole and 1-methylpiperazine.

Proposed Synthesis: Nucleophilic Aromatic Substitution

The proposed reaction involves the displacement of a halide (typically bromine) from the 2-position of the thiazole ring by the secondary amine of 1-methylpiperazine. This is a common and generally reliable method for forming aryl-amine bonds.

Synthetic_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reagent1 2-Bromothiazole conditions Solvent: DMSO or DMF Base: K2CO3 or Cs2CO3 Temperature: 80-120 °C Time: 12-24h reagent1->conditions reagent2 1-Methylpiperazine reagent2->conditions product This compound conditions->product Nucleophilic Substitution step1 Aqueous Work-up (Water/EtOAc) product->step1 step2 Column Chromatography (Silica Gel) step1->step2 final_product Purified Product step2->final_product Analytical_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Quality Assessment start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (MS) (Molecular Weight) start->ms hplc HPLC-UV/MS (Quantitative Purity) start->hplc ir FT-IR Spectroscopy (Functional Groups) start->ir result Fully Characterized Compound (Structure & Purity Verified) nmr->result Confirms Connectivity ms->result Confirms Mass hplc->result Purity >95% ir->result Confirms Functional Groups

References

A Methodological Guide to Assessing the Selectivity Profile of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and Related Thiazolylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the receptor selectivity profile of novel chemical entities, using 1-Methyl-4-(1,3-thiazol-2-yl)piperazine as a representative compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic small molecules.

The thiazolylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active agents.[1][2][3] The specific arrangement of the thiazole and piperazine rings creates a pharmacophore with the potential for high-affinity interactions with numerous biological targets, particularly aminergic G-protein coupled receptors (GPCRs).[4][5][6] However, this structural versatility necessitates a rigorous and early assessment of selectivity to ensure target engagement and minimize potential off-target liabilities that could lead to undesirable side effects.

This document outlines the strategic selection of a target panel, presents validated, step-by-step protocols for primary and secondary screening assays, and provides a framework for data interpretation. The objective is to equip researchers with the necessary tools to build a robust selectivity profile, enabling informed decisions in the progression of lead candidates.

Part 1: Strategic Framework for Selectivity Profiling

The initial step in assessing a novel compound is to define a logical and therapeutically relevant panel of targets. The selection of this panel is guided by the structural motifs of the compound of interest, this compound (hereafter referred to as Cmpd-X ). The piperazine moiety is a well-known feature in ligands targeting dopamine and serotonin receptors, while the thiazole ring is present in a wide range of bioactive molecules.[1][4][7]

Target Panel Selection

Based on structure-activity relationships of similar scaffolds, a comprehensive selectivity panel should include, at a minimum, the following receptor and enzyme families:

  • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

  • Serotonin (5-HT) Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇

  • Adrenergic Receptors: α₁, α₂, β₁, β₂

  • Histamine Receptors: H₁

  • Monoamine Oxidase Enzymes: MAO-A, MAO-B

This panel provides broad coverage of the most common off-targets for centrally-acting agents and allows for a clear delineation of the compound's selectivity window.

Selection of Comparator Compounds

To contextualize the selectivity profile of Cmpd-X , it is essential to benchmark its performance against established reference compounds. The choice of comparators should reflect a range of selectivity profiles.

Table 1: Suggested Reference Compounds for Comparative Analysis

CompoundPrimary Target(s)Rationale for Inclusion
Haloperidol Dopamine D₂A classic "typical" antipsychotic with high D₂ affinity, serving as a benchmark for D₂ receptor activity.
Risperidone D₂ / 5-HT₂AAn "atypical" antipsychotic with potent dual antagonism, providing a comparator for serotonin/dopamine receptor ratios.
Clozapine Multi-ReceptorA "dirty" drug with a complex polypharmacology, useful for highlighting a highly selective profile by contrast.
Moclobemide MAO-AA selective and reversible inhibitor of MAO-A, essential for assessing potential enzyme inhibition.[8]

Part 2: Experimental Workflow and Protocols

A tiered approach is recommended for efficient and comprehensive selectivity profiling. This begins with broad screening to determine binding affinity (Kᵢ) across the target panel, followed by functional assays to elucidate the pharmacological nature of these interactions (e.g., agonist, antagonist, inverse agonist).

Overall Experimental Workflow

The workflow progresses from initial binding studies to more complex functional characterization, ensuring that resources are focused on the most relevant interactions.

G cluster_0 Profiling Stages Compound Compound Synthesis (Cmpd-X & Comparators) Binding Primary Screening: Radioligand Binding Assays (Determine Affinity, Ki) Compound->Binding Across Target Panel Functional Secondary Screening: Functional Assays (Determine Potency & Efficacy) Binding->Functional For High-Affinity Hits (e.g., Ki < 1 µM) Analysis Data Analysis & Profile Generation Functional->Analysis Calculate EC50, IC50, Kb G cluster_0 Gαi-Coupled Receptor Signaling Agonist Agonist (e.g., Dopamine) GPCR D₂ Receptor Agonist->GPCR Binds G_protein Gαi GDP Gβγ GPCR->G_protein:f0 Activates AC Adenylyl Cyclase (AC) G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, sustainable, and ethical research environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, ensuring the safety of personnel and the protection of our environment.

The procedures outlined herein are built on the foundational principles of waste minimization, hazard identification, and regulatory compliance. Causality is key: we do not simply list steps but explain the scientific and safety rationale behind them, creating a self-validating system of protocols that fosters a culture of safety and responsibility.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the critical first step in determining the correct disposal pathway. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its hazard profile from closely related analogues, such as 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. This analysis informs every subsequent handling and disposal decision.

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, this compound should be treated as a hazardous substance with the potential for significant health effects.[1][2]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard StatementRationale & Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[1]Ingestion is a primary route of exposure. This toxicity level strictly prohibits disposal via sink or municipal sewer systems, as it can harm aquatic life and interfere with wastewater treatment processes.[3][4]
Skin Corrosion/Irritation H315: Causes skin irritation[1][5]Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves during handling and disposal to prevent exposure. Contaminated clothing must be decontaminated before reuse.
Serious Eye Damage/Irritation H318: Causes serious eye damage[1]The risk of severe, potentially irreversible eye damage is high. This mandates the use of safety glasses or goggles. Any waste handling that could generate splashes or aerosols must be performed with extreme caution.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][5]Inhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood to minimize exposure. Evaporation is not a permissible disposal method.[6]

Core Principles of Chemical Waste Management

Before proceeding to the specific disposal protocol, all laboratory personnel must adhere to these universal best practices. These principles are designed to minimize waste generation and ensure safe handling from the point of generation to final disposal.

  • Waste Minimization: The most effective disposal strategy is to prevent waste generation in the first place.[9] This includes ordering only the necessary quantities of the chemical, maintaining a clear chemical inventory to avoid duplicate purchases, and designing experiments to use the smallest scale feasible.[7][10]

  • Segregation: Never mix incompatible waste streams.[11] this compound waste should be segregated from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[11][12] Collect it as a distinct non-halogenated organic waste.

  • Identification: All waste must be accurately identified and labeled. An unknown substance presents a significant safety risk and incurs high costs for analysis and disposal.[10] Label waste containers clearly with the full chemical name—not abbreviations or formulas—and the associated hazards.[13][14]

  • Containment: Waste must be stored in appropriate, compatible, and sealed containers.[13][15] The container must be in good condition, with a tightly fitting lid, and stored in a designated Satellite Accumulation Area (SAA) equipped with secondary containment to manage potential spills.[6][11]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing different forms of this compound waste within the laboratory.

DisposalWorkflow start Waste Generation: This compound waste_type Identify Waste Stream start->waste_type pure_solid Unused/Expired Solid waste_type->pure_solid Solid solution Contaminated Solution (e.g., from reaction workup) waste_type->solution Liquid spill Spill Debris (absorbents, PPE) waste_type->spill Solid Debris container Empty Reagent Container waste_type->container Container collect_solid Collect in dedicated 'Solid Organic Waste' container. pure_solid->collect_solid collect_liquid Collect in dedicated 'Non-Halogenated Liquid Organic Waste' container. solution->collect_liquid spill->collect_solid rinse Triple-rinse with a suitable solvent (e.g., methanol or acetone). container->rinse label_container Label waste container with: - Full Chemical Name - Hazard Pictograms (Toxic, Irritant) - Accumulation Start Date collect_solid->label_container collect_liquid->label_container collect_rinsate Collect all rinsate as hazardous liquid waste. rinse->collect_rinsate dispose_container Deface original label. Dispose of rinsed container in appropriate lab glass/plastic recycling. rinse->dispose_container collect_rinsate->collect_liquid store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa request_pickup Arrange for disposal via your institution's Environmental Health & Safety (EH&S) Office. store_saa->request_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for safely handling and disposing of this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]

Procedure for Unused Product and Contaminated Solids

This applies to expired reagents, excess material, and solid materials (e.g., silica gel, filter paper, contaminated weigh boats) used in experiments.

  • Prepare Waste Container: Obtain a designated solid hazardous waste container from your institution's waste management program. The container must be made of a compatible material, be leak-proof, and have a secure, screw-top lid.[14]

  • Transfer Waste: Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust.

  • Label the Container: Immediately label the container using a hazardous waste tag.[14] The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" and any other components.

    • Approximate concentration/quantity.

    • Associated hazards (e.g., "Toxic," "Irritant").

    • The date you first added waste to the container (accumulation start date).

    • Your name, laboratory, and contact information.

  • Secure and Store: Tightly seal the container.[15] Store it in your lab's designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel and at or near the point of generation.[10][11] Ensure secondary containment is used.

  • Arrange for Pickup: Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for pickup and final disposal.[10][11]

Procedure for Contaminated Solutions

This applies to solutions of the compound in organic solvents or aqueous media from reaction workups or cleaning procedures.

  • Segregate: Do NOT mix with halogenated solvent waste, acidic waste, or basic waste. Collect in a container designated for non-halogenated organic waste.

  • Prepare Waste Container: Use a compatible, shatter-resistant container (plastic is often preferred) with a secure, screw-top lid.[10]

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]

  • Label, Secure, and Store: Follow steps 3 and 4 from the solid waste procedure above, ensuring the label accurately reflects all chemical constituents of the solution.

  • Arrange for Pickup: Follow step 5 from the solid waste procedure.

Procedure for Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed properly.[9]

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.[6][9]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste, as described in section 4.3.[9]

  • Final Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original manufacturer's label to prevent confusion.[6] The container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use a spill containment kit with inert absorbent materials (e.g., sand, vermiculite) to cover the spill.[16]

  • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Label and Dispose: All materials used for the cleanup, including PPE, must be disposed of as hazardous solid waste following the procedure in section 4.2.[6]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 1-Methyl-4-(1,3-thiazol-2-yl)piperazine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, with its combination of a piperazine and a thiazole moiety, presents a specific hazard profile that requires more than a standard, check-the-box approach to personal protective equipment (PPE). This guide provides an in-depth operational framework for its handling, grounded in the causality of chemical risk and procedural logic, to ensure that safety is an integrated, non-negotiable component of the experimental workflow.

Understanding the Hazard Profile: A Chemist's Perspective

To select the appropriate PPE, we must first understand the inherent risks of the molecule. This compound is not a benign substance; its hazard profile is driven by its structural components. The piperazine ring is a well-known skin and respiratory sensitizer and can be corrosive, while thiazole derivatives are a broad class of biologically active compounds.[1][2] The specific GHS classifications for this compound confirm these risks.[3]

GHS Hazard Classification Data for this compound [3]
Pictogram Danger
Hazard Statements Description
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation
Hazard Classes Acute toxicity (Oral), Skin Irritation, Serious Eye Damage (Category 1) , Specific target organ toxicity — single exposure

The most critical classification here is "Causes serious eye damage" (H318), which designates a risk of irreversible harm. This immediately elevates the required level of eye protection beyond standard safety glasses.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: All handling of this compound, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood. This is non-negotiable and is the primary method for minimizing respiratory exposure.[4]

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and restricting access to authorized personnel are critical. Always minimize the quantity of the chemical used.

The Mandatory PPE Protocol: An Integrated System

The following PPE ensemble is required for all laboratory work involving this compound. This is not a list of options, but a complete, integrated system.

Area of Protection Required PPE Rationale & Causality
Eyes & Face Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over the goggles is required when handling >50 mL or during any operation with a splash or pressurization risk.[5]The H318 classification (Serious Eye Damage) makes this the most critical protection point. Standard safety glasses offer insufficient protection against splashes and vapors. A face shield provides a secondary barrier against significant splashes.[5]
Hands Double-gloving with chemical-resistant nitrile gloves.The H315 classification (Causes skin irritation) necessitates robust hand protection. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove prevents immediate exposure, allowing time for safe removal and replacement. Always inspect gloves for defects before use.[6][7]
Body Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.A standard cotton lab coat offers minimal protection from chemical splashes. An FR lab coat provides a higher degree of protection. It must be kept clean and laundered separately from personal clothing.[7][8]
Clothing & Footwear Long pants and fully enclosed, chemical-resistant shoes.No exposed skin is permitted in the laboratory. Shoes must protect the entire foot from potential spills. Fabrics like polyester and acrylic should be avoided.[7]
Respiratory (Situational) A NIOSH-approved air-purifying respirator with organic vapor cartridges may be required for large-scale work, spill cleanup, or if engineering controls are compromised.[7]While the fume hood is the primary control, emergency situations demand a higher level of respiratory protection. Use of a respirator requires prior medical clearance and fit-testing.[7]

Operational Plan: PPE Workflow and Disposal

Properly using PPE is a procedural skill. The sequence of donning and, most critically, doffing is designed to prevent cross-contamination.

Experimental & PPE Workflow Diagram

The following diagram outlines the complete workflow from preparation to disposal, emphasizing the integration of safety procedures.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Chemicals & Equipment A->B C 3. Don PPE (Correct Sequence) B->C D 4. Perform Chemical Handling (Weighing, Reaction Setup) C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Segregate & Label Hazardous Waste E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Final Hand Washing G->H

Caption: Integrated workflow for handling this compound.

Step-by-Step Donning Procedure (Putting On)
  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Step-by-Step Doffing Procedure (Taking Off)

This sequence is critical to avoid contaminating your skin.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated solid hazardous waste container.[6]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle for lab laundry.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]

Disposal Plan: Containment and Compliance

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.[10]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Decontamination: Glassware and equipment should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The work surface inside the fume hood should be wiped down thoroughly.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

Emergency Procedures: Immediate, Decisive Action

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By integrating this comprehensive PPE and handling strategy into every aspect of your work with this compound, you build a resilient safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.